3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQRFUXSKCTOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614649 | |
| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24219-17-8 | |
| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Abstract
This technical guide provides a comprehensive, chemically-sound pathway for the synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The presented methodology is grounded in established, high-yield synthetic transformations, emphasizing mechanistic clarity and practical applicability for researchers in organic synthesis and pharmaceutical sciences. The guide details a robust four-stage process commencing with the synthesis of the core amidine precursor from 3-cyanopyridine, followed by the formation of a protected thiourea intermediate, subsequent iodine-mediated oxidative cyclization to form the 1,2,4-thiadiazole ring, and concluding with a final deprotection step. Each stage is elucidated with detailed protocols, mechanistic insights, and process validation considerations to ensure reproducibility and high purity of the final compound.
Introduction
The 1,2,4-Thiadiazole Scaffold in Drug Discovery
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a valuable component in designing molecules with a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The rigidity and planarity of the ring system also provide a means to orient substituents in a defined three-dimensional space, a critical aspect of rational drug design.[4]
Profile of this compound
The target compound, this compound, combines the 1,2,4-thiadiazole core with a 3-pyridinyl substituent and a 5-amino group. This specific combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] The pyridine nitrogen offers a site for hydrogen bonding, potentially enhancing binding affinity to biological targets, while the 5-amino group serves as a crucial synthetic handle for further derivatization.
Rationale for the Selected Synthetic Pathway
The synthetic strategy detailed herein was designed for robustness, scalability, and mechanistic clarity. It leverages a convergent approach that builds the target molecule in a logical sequence. The core of this pathway is the iodine-mediated oxidative cyclization, a modern and efficient method for constructing the N–S bond of the thiadiazole ring under mild conditions, avoiding the use of harsh or toxic transition metals.[5][6] A benzoyl protecting group strategy is employed for the 5-amino functionality to ensure regioselective cyclization and prevent unwanted side reactions, a common and field-proven technique in complex heterocyclic synthesis.
Core Synthesis Pathway: Mechanistic Overview
The synthesis of this compound is achieved through a four-stage sequence. The process begins with readily available 3-cyanopyridine and culminates in the deprotected target molecule.
Caption: Overall synthetic workflow from 3-cyanopyridine to the final product.
Detailed Synthesis Protocols & Mechanistic Insights
Stage 1: Synthesis of 3-Pyridinecarboxamidine
The synthesis of the key amidine intermediate is achieved via the classical Pinner reaction, which converts a nitrile into an amidine hydrochloride salt through an imidate intermediate.[7][8]
Mechanism: Anhydrous hydrogen chloride protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by ethanol to form an imidate salt (Pinner salt). Subsequent treatment with ammonia displaces the ethoxy group to yield the final amidine. The anhydrous conditions are critical to prevent hydrolysis of the imidate back to an ester.
Caption: Stage 1: Formation of the amidine precursor.
Experimental Protocol:
-
A solution of 3-cyanopyridine (1.0 eq) in anhydrous ethanol (approx. 3 M) is prepared in a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the reaction remains cool.
-
The flask is sealed and stored at 4 °C for 24 hours, during which time the ethyl pyridine-3-carboximidate hydrochloride precipitates as a white solid.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
The crude imidate salt is suspended in a saturated solution of ammonia in ethanol and stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford 3-pyridinecarboxamidine as a solid, which can be further purified by recrystallization.
Reagent Table:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| 3-Cyanopyridine | 104.11 | 1.0 |
| Anhydrous Ethanol | 46.07 | Solvent |
| Hydrogen Chloride | 36.46 | Excess |
| Ammonia | 17.03 | Excess |
Stage 2: Synthesis of N-(Benzoylcarbamothioyl)picolinimidamide
This stage involves the nucleophilic addition of the amidine to benzoyl isothiocyanate. The benzoyl group serves as a convenient protecting group for the nascent 5-amino functionality of the thiadiazole.
Mechanism: The nucleophilic nitrogen of the 3-pyridinecarboxamidine attacks the electrophilic carbon of the isothiocyanate. This forms a stable N-amidinothiourea intermediate. The reaction is typically fast and proceeds cleanly at room temperature.
Experimental Protocol:
-
To a solution of 3-pyridinecarboxamidine (1.0 eq) in acetone, add a solution of benzoyl isothiocyanate (1.05 eq) in acetone dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product typically precipitates from the solution.
-
Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield the desired thiourea intermediate.
Reagent Table:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| 3-Pyridinecarboxamidine | 121.14 | 1.0 |
| Benzoyl isothiocyanate | 163.21 | 1.05 |
| Acetone | 58.08 | Solvent |
Stage 3: Oxidative Cyclization
This is the key ring-forming step, where an intramolecular N–S bond is formed via iodine-mediated oxidation.[5][6]
Mechanism: The reaction is believed to proceed via the formation of a sulfenyl iodide intermediate upon reaction of the thiourea with iodine. This is followed by an intramolecular nucleophilic attack from a nitrogen atom onto the electrophilic sulfur, eliminating hydrogen iodide and forming the 1,2,4-thiadiazole ring. The base (K₂CO₃) neutralizes the HI produced.[6]
Caption: Stage 3: Formation of the 1,2,4-thiadiazole ring.
Experimental Protocol:
-
Suspend the N-(benzoylcarbamothioyl)picolinimidamide (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (MeCN).
-
To this stirred suspension, add a solution of iodine (1.2 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction for 15-30 minutes at room temperature. Monitor the reaction progress by TLC.[6]
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Reagent Table:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| Thiourea Intermediate | 284.34 | 1.0 |
| Iodine (I₂) | 253.81 | 1.2 |
| Potassium Carbonate | 138.21 | 1.5 |
| Acetonitrile | 41.05 | Solvent |
Stage 4: Deprotection
The final step is the hydrolysis of the benzoyl protecting group to reveal the free 5-amino group.
Mechanism: Acid-catalyzed hydrolysis of the amide bond cleaves the benzoyl group, releasing the free amine and benzoic acid as a byproduct.
Experimental Protocol:
-
Suspend the protected thiadiazole (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Reagent Table:
| Reagent | MW ( g/mol ) | Molar Eq. |
|---|---|---|
| Protected Thiadiazole | 282.32 | 1.0 |
| Hydrochloric Acid (6 M) | 36.46 | Excess |
Characterization and Data Analysis
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=N of the rings).
Process Validation and Troubleshooting
-
Stage 1: The Pinner reaction is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential to prevent side reactions. Incomplete reaction can often be addressed by extending the reaction time or ensuring a sufficient excess of HCl.
-
Stage 3: The rate of iodine addition can influence the reaction outcome. A slow, controlled addition is recommended to minimize the formation of potential over-oxidized byproducts.
-
Stage 4: If deprotection is sluggish, a stronger acid or longer reflux time may be necessary. The final product's purity can be affected by residual benzoic acid, which can typically be removed by a basic wash or recrystallization.
Conclusion
This guide outlines a reliable and well-precedented synthetic pathway for producing this compound. By employing a robust oxidative cyclization strategy and a standard protection/deprotection sequence, this method provides a clear and reproducible route for accessing this valuable heterocyclic building block. The detailed protocols and mechanistic discussions are intended to empower researchers to successfully synthesize this compound and utilize it in advanced drug discovery programs.
References
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Tayadea D. T, Waghmare J. S, Patil S. U. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Orient J Chem 2005;21(3). [Link]
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Zhang, P., Li, G., Lu, H. et al. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nat Commun 14, 219 (2023). [Link]
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Li, Y., Wu, F., Chen, Y., & Wu, W. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898–5903. [Link]
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Li, Y., Wu, F., Chen, Y., & Wu, W. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903. [Link]
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Organic Chemistry Portal. Synthesis of Cyanamides. [Link]
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Wang, L., Wang, M., & Yang, B. (2018). One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles from Imidates and Thioureas via I₂-Mediated Oxidative Construction of N-S Bond. Request PDF. [Link]
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Krasnovskaya, O., et al. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Communications Chemistry, 4(1), 62. [Link]
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Krasnovskaya, O. O., et al. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Communications Chemistry, 4(1), 1-9. [Link]
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Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 125. [Link]
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Gomha, S. M., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 853. [Link]
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S. S, A. A, G. P. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229–238. [Link]
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Taylor, M. J., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 6(8), 2138–2154. [Link]
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Sharma, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1171. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 21(10), 1361. [Link]
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Adimule, V., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 525-538. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest, framed through the lens of its critical physicochemical attributes. The 1,2,4-thiadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A thorough understanding of the physicochemical characteristics of this core structure is therefore paramount for any research and development program.
This document is structured to provide not only the available data for this compound but also to equip researchers with the strategic rationale and detailed methodologies for its empirical characterization. We will delve into the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to its analysis.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation upon which all other characterization rests.
-
Chemical Name: this compound
-
Synonyms: 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine
-
CAS Number: 24219-17-8[6]
-
Molecular Formula: C₇H₆N₄S
The structure, depicted below, features a 1,2,4-thiadiazole ring substituted at the 3-position with a pyridine ring and at the 5-position with an amino group. The presence of both a basic pyridine nitrogen and an amino group, alongside the thiadiazole heterocycle, anticipates a complex interplay of properties such as solubility and ionization.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles is well-established in the literature. A common and efficient approach involves the oxidative cyclization of N-amidinothioureas, which are themselves derived from the reaction of an amidine with an isothiocyanate.[9]
Proposed Synthetic Pathway
A robust synthesis for the title compound can be achieved via a convergent two-step process starting from 3-cyanopyridine.
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An In-depth Technical Guide to Pyridinyl-1,2,4-thiadiazol-5-amines: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of pyridinyl-1,2,4-thiadiazol-5-amines, a class of heterocyclic compounds with significant interest in medicinal chemistry. While the specific isomer 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine is a focal point, this guide also encompasses its closely related and better-documented 2-pyridinyl and 4-pyridinyl analogs to provide a broader and more practical context for researchers, scientists, and drug development professionals.
Introduction: The Versatile 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The incorporation of a pyridine ring into this scaffold introduces additional sites for hydrogen bonding and potential interactions with biological targets, making pyridinyl-1,2,4-thiadiazoles particularly attractive for drug discovery programs.
This guide will delve into the synthesis, characterization, and known biological activities of this compound class, with a special focus on providing practical, field-proven insights for their application in research and development.
Chemical Identity and Physicochemical Properties
While a specific CAS number for this compound is not prominently documented in publicly available databases, several of its isomers and derivatives are well-characterized. The physicochemical properties of these analogs provide a valuable reference point for researchers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | 138588-22-4 | C₇H₆N₄S | 178.22 |
| 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | 35115-35-6 | C₇H₆N₄S | 178.22 |
| 3-(5-Methyl-2-pyridinyl)-1,2,4-thiadiazol-5-amine | Not explicitly found; CID 46839730 | C₈H₈N₄S | 192.24[5] |
| 3-(3-nitro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179359-58-0 | C₇H₅N₅O₂S | 223.21[6] |
| 3-(3-fluoro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179361-19-3 | C₇H₅FN₄S | 196.21[7] |
| 3-(4-propyl-2-pyridinyl)-1,2,4-Thiadiazol-5-amine | 1179361-07-9 | C₁₀H₁₂N₄S | 220.29[8] |
Chemical Structures:
-
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine:
-
3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine:
-
3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine:
Synthesis and Chemical Reactions
The synthesis of 3-(pyridinyl)-1,2,4-thiadiazol-5-amines typically involves a convergent approach centered on the formation of the 1,2,4-thiadiazole core. A common and effective method is the oxidative cyclization of an amidine with an isothiocyanate.
General Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the preparation of substituted 1,2,4-thiadiazol-5-amines.
Caption: General synthetic workflow for pyridinyl-1,2,4-thiadiazol-5-amines.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol is adapted from established literature for the synthesis of related 1,2,4-thiadiazole derivatives and serves as a robust starting point for the synthesis of the target compounds.[9]
Step 1: Formation of the Pyridyl Amidine
-
To a solution of the corresponding pyridyl nitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Add ammonium chloride (1.5 eq) and heat the mixture at 70 °C for 2 hours.
-
Cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure to obtain the crude pyridyl amidine.
Step 2: Formation of the Isothiocyanate
This step should be performed in a well-ventilated fume hood due to the toxicity of thiophosgene.
-
Dissolve the desired amine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add thiophosgene (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the isothiocyanate.
Step 3: Cyclization to form the 1,2,4-Thiadiazole Core
-
Dissolve the pyridyl amidine (1.0 eq) and the isothiocyanate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, for example, potassium tert-butoxide (KOtBu) (1.1 eq), and stir the mixture at room temperature for 16 hours.
-
Add an oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), and continue stirring for 1 hour.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 3-(pyridinyl)-1,2,4-thiadiazol-5-amine.
Potential Chemical Reactions
The resulting pyridinyl-1,2,4-thiadiazol-5-amine can undergo further chemical modifications:
-
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.[10]
-
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or thiols.[10]
-
Substitution: Nucleophilic substitution reactions can occur, allowing for the modification of the compound's structure.[10]
Biological Activity and Therapeutic Potential
Derivatives of pyridinyl-1,2,4-thiadiazole have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.
| Biological Activity | Description | Key Findings |
| Antibacterial | Effective against various bacterial strains. | Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] |
| Antifungal | Inhibits the growth of fungal pathogens. | Activity has been reported against species such as Candida albicans.[11] |
| Anticancer | Exhibits cytotoxicity against cancer cell lines. | Some derivatives have shown potential as lipoxygenase inhibitors, a target in some neoplastic diseases.[3] |
| Macrofilaricidal | Kills adult filarial worms. | Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of onchocerciasis.[9] |
| Anticonvulsant | Shows potential in seizure models. | The 1,2,4-thiadiazole core is present in compounds with demonstrated anticonvulsant activity.[12] |
Potential Mechanism of Action: Lipoxygenase Inhibition
One of the promising therapeutic avenues for this class of compounds is in cancer therapy through the inhibition of lipoxygenase (LOX) enzymes. LOX enzymes are involved in the metabolism of arachidonic acid, and their dysregulation has been implicated in several cancers.
Caption: Proposed mechanism of action via lipoxygenase inhibition.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized pyridinyl-1,2,4-thiadiazol-5-amines, a variety of in vitro assays can be employed. The following is a representative protocol for evaluating cytotoxicity using the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., PC3, HT29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Conclusion and Future Directions
The pyridinyl-1,2,4-thiadiazol-5-amine scaffold represents a promising area for the discovery of new therapeutic agents. The synthetic routes are well-established, and the derivatives exhibit a diverse range of biological activities.
Future research should focus on:
-
The definitive synthesis and characterization of the this compound isomer to complete the structure-activity relationship profile of this series.
-
In-depth mechanistic studies to elucidate the specific molecular targets responsible for the observed biological effects.
-
Lead optimization to improve the potency, selectivity, and pharmacokinetic properties of the most active compounds.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this versatile and promising class of heterocyclic compounds.
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The Multifaceted Biological Activities of Pyridinyl Thiadiazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The confluence of the pyridine and 1,3,4-thiadiazole scaffolds in a single molecular entity has given rise to a class of compounds with a rich and diverse pharmacological profile. Pyridinyl thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The inherent features of these two heterocycles—the pyridine ring acting as a bioisostere for benzene and a hydrogen bond acceptor, and the 1,3,4-thiadiazole ring's aromaticity, in vivo stability, and ability to act as a two-electron donor system—contribute to their successful interaction with various biological targets.[3][4][6] This technical guide provides an in-depth exploration of the key biological activities of pyridinyl thiadiazole compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyridinyl thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][7][8][9] Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][10][11][12]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and DNA Repair Enzymes
A significant mechanism underlying the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Pyridinyl thiadiazoles have been shown to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways.[1]
Another key target for these compounds is Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[10] Inhibition of PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10]
Structure-Activity Relationship (SAR)
The anticancer potency of pyridinyl thiadiazole derivatives is significantly influenced by the nature and position of substituents on both the pyridine and thiadiazole rings, as well as any linked phenyl moieties. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole can enhance cytotoxic activity.[13] The substitution pattern on the pyridine ring also plays a crucial role in the compound's interaction with the target enzyme.[14]
Experimental Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental method to assess the anticancer potential of pyridinyl thiadiazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8][15]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The pyridinyl thiadiazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[1]
Quantitative Data: Cytotoxicity of Pyridinyl Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | HTC-116 (Colon) | 2.03 ± 0.72 | [1] |
| 4h | HepG-2 (Liver) | 2.17 ± 0.83 | [1] |
| 10a | Tubulin Polymerization | 2.69 | [16] |
| 2m | A549 (Lung) | > Cisplatin (12.65 µg/mL) | [8] |
| 3 | HL-60 (Leukemia) | 0.57 | [10] |
| 4 | NCI-60 Panel (Average GI50) | 31.7 | [10] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyridinyl thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[2][17][18][19][20] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective drugs, particularly in the face of rising antimicrobial resistance.
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyridinyl thiadiazole compounds are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been designed as inhibitors of specific microbial enzymes, such as phosphoinositide 3-kinases (PI3Ks), which can play a role in microbial signaling and survival.[11]
Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The pyridinyl thiadiazole compounds are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][18]
Quantitative Data: Antimicrobial Activity of Pyridinyl Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 17d | Antibacterial | 0.5 | [17] |
| 17a | Candida albicans (ATCC 9763) | 8 | [17] |
| 17d | Candida albicans (ATCC 9763) | 8 | [17] |
| 16d | Antibacterial | 0.5 | [18] |
| 21c | Antibacterial | 4 | [18] |
| 21g | Antibacterial | 4 | [18] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Several pyridinyl thiadiazole derivatives have been reported to possess potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[3][16][21][22][23][24][25]
Mechanism of Action: COX-2 Inhibition
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][21][23] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Evaluation: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac).[21][23]
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution (1% w/v) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[21][23]
Quantitative Data: Anti-inflammatory Activity
A study on a series of pyridine-based thiadiazole derivatives (NTD1-NTD5) showed that compounds NTD1, NTD2, and NTD3 displayed significant anti-inflammatory activity, surpassing the efficacy of the standard drug, diclofenac, in an in vivo model.[21][23] Molecular docking studies further supported these findings, with NTD2 and NTD3 showing strong binding affinity to the COX-2 enzyme.[21][23]
Other Notable Biological Activities
Beyond the major therapeutic areas discussed, pyridinyl thiadiazole compounds have shown promise in other domains:
-
Anticonvulsant Activity: Certain derivatives have been investigated for their potential to manage seizures, with some compounds showing good activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models.[26]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors for a variety of enzymes, including carbonic anhydrase, which is relevant for conditions like glaucoma and epilepsy, and glutaminase, a target in cancer metabolism.[26][27]
Conclusion and Future Perspectives
The pyridinyl thiadiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The versatility in chemical modifications allows for the fine-tuning of their pharmacological profiles, enabling the development of selective and effective therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action for their antimicrobial and anticancer effects, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued investigation of pyridinyl thiadiazole derivatives holds significant promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.
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[Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][16][17]thiadiazole Derivatives.]([Link])
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Unraveling the Mechanistic Landscape of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of pyridine and thiadiazole moieties in a single molecular framework has consistently yielded compounds of significant interest to the medicinal chemistry community. This technical guide provides an in-depth exploration of the potential mechanisms of action for 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine. It is important to note that while direct experimental data on this specific isomer is limited in the public domain, this document synthesizes findings from closely related structural analogs to build a predictive mechanistic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to inform future research and development efforts. We will delve into potential enzyme inhibition, modulation of cellular signaling pathways, and other biological activities, supported by experimental evidence from analogous compounds.
Introduction: The Pyridinyl-Thiadiazole Scaffold - A Privileged Heterocyclic Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present diverse pharmacophoric features in three-dimensional space, enabling specific interactions with biological targets. The pyridinyl-thiadiazole scaffold, which combines the hydrogen bonding capabilities and aromatic stacking potential of the pyridine ring with the versatile coordination and biological activity of the thiadiazole ring, represents a privileged structure in drug discovery.
Derivatives of pyridinyl-thiadiazole have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects. The specific isomeric arrangement and substitution patterns on these rings play a crucial role in determining the primary mechanism of action and target selectivity. This guide focuses on the potential biological activities of this compound, drawing inferences from published data on its structural analogs.
Postulated Mechanisms of Action Based on Structural Analogs
The biological activity of pyridinyl-thiadiazole derivatives is multifaceted, with different analogs exhibiting distinct mechanisms of action. Below, we explore the most probable mechanisms for this compound based on studies of its congeners.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of research points towards enzyme inhibition as a primary mechanism for the therapeutic effects of pyridinyl-thiadiazole compounds.
Several studies have highlighted the potential of pyridinyl-thiadiazole and related scaffolds to act as kinase inhibitors. For instance, derivatives have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Activin receptor-like kinase 5 (ALK5). Molecular docking studies suggest that these compounds can fit into the ATP-binding pocket of kinases, leading to the disruption of downstream signaling pathways crucial for cell proliferation and survival.[1][2]
Experimental Protocol: Kinase Inhibition Assay (General)
A representative protocol to assess the kinase inhibitory potential of this compound would involve the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Reconstitute recombinant human kinase (e.g., EGFR, ALK5) in assay buffer.
-
Prepare a solution of the specific substrate and ATP.
-
-
Assay Procedure (e.g., using a luminescence-based assay):
-
Add the kinase, test compound at various concentrations, and substrate to a multi-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of ADP produced (luminescence is proportional to kinase activity).
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for apoptosis induction via genetic instability.
Anti-inflammatory Activity
The pyridinyl-thiadiazole scaffold has been explored for its anti-inflammatory properties. A proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, mediators of inflammation. [3]
Antimicrobial and Antiparasitic Mechanisms
Various pyridinyl-thiadiazole derivatives have demonstrated potent antimicrobial and antiparasitic activities. For instance, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections. [4][5]The exact molecular targets in the pathogens are often not fully elucidated but may involve essential enzymes or disruption of cellular membranes. [6]
Synthesis and Characterization
The synthesis of pyridinyl-thiadiazole derivatives typically involves multi-step reactions. A common approach for the synthesis of 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole, a related isomer, involves the reaction of nicotinic acid with thiosemicarbazide. [7]For the 1,2,4-thiadiazole core, synthetic strategies often employ the cyclization of amidines with isothiocyanates. [4][5] Table 1: Summary of Biological Activities of Structurally Related Pyridinyl-Thiadiazole Derivatives
| Compound Class | Biological Activity | Potential Mechanism/Target | Reference(s) |
| Pyridine-thiazole hybrids | Anticancer | Induction of genetic instability, PARP1 inhibition | [8] |
| Pyridinyl-1,3,4-thiadiazole derivatives | Anticancer | EGFR Tyrosine Kinase inhibition | [1] |
| Pyridinyl-1,3,4-thiadiazole derivatives | Trypanocidal | Cell membrane damage | [6] |
| 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivatives | Anticancer, Antibacterial | Not specified | [7] |
| Pyridine-based thiadiazole derivatives | Anti-inflammatory | COX-2 inhibition (proposed) | [3] |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Not specified | [4][5] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Anticancer, Lipoxygenase inhibitor | 15-lipoxygenase-1 inhibition | [9] |
| Benzo[c]t[8][6][10]hiadiazol-5-yl and thieno[3,2-c]-pyridin-2-yl imidazole derivatives | Anticancer | ALK5 inhibition | [2] |
Future Directions and Research Perspectives
The information synthesized in this guide strongly suggests that this compound is a compound with significant therapeutic potential. However, to fully elucidate its mechanism of action, a systematic experimental approach is warranted. Key future research directions should include:
-
Broad-panel kinase screening: To identify specific kinase targets.
-
Cell-based assays: To assess effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.
-
In vitro and in vivo anti-inflammatory and antimicrobial studies: To validate the predicted activities.
-
Target deconvolution studies: To identify the direct binding partners of the compound within the cell.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutics.
References
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Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6368. Available at: [Link]
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Fraga, C. A. M., et al. (2021). Synthesis and trypanocidal activity of novel pyridinyl-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health. Available at: [Link]
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S. S. Diamant, et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3, 4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. Available at: [Link]
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Gomha, S. M., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]
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Podila, N., et al. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Taylor, S., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central. Available at: [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
-
Taylor, S., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available at: [Link]
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Spectroscopic Data of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key structural motif, the pyridinyl-thiadiazole core serves as a versatile scaffold for synthesizing novel therapeutic agents. This document details the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predictive data analysis with established spectroscopic principles, this guide offers researchers and drug development professionals a robust framework for the structural elucidation and verification of this compound and its analogues.
Introduction and Molecular Structure
This compound (Molecular Formula: C₇H₆N₄S, Molecular Weight: 178.21 g/mol ) is a bifunctional heterocyclic compound. It incorporates a pyridine ring, a common feature in numerous pharmaceuticals, and an amino-substituted 1,2,4-thiadiazole ring, a class known for a wide spectrum of biological activities.[1][2] Accurate structural confirmation is the cornerstone of any chemical research or drug discovery pipeline. Spectroscopic techniques provide the necessary tools to unambiguously determine molecular architecture, purity, and stability.
This guide will systematically dissect the spectral data expected from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing both the foundational theory and practical interpretation necessary for researchers.
Molecular Structure with Atom Numbering
For clarity in spectral assignments, the following numbering scheme is adopted for the core structure of this compound.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment within a molecule. For this compound, analysis in a solvent like DMSO-d₆ is standard, as it readily dissolves polar heterocyclic compounds and its residual solvent peak does not typically interfere with aromatic signals.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans with a spectral width of approximately 16 ppm, centered around 6 ppm.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence for at least 1024 scans, with a spectral width of approximately 220 ppm.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations.
-
¹H NMR Spectral Data Analysis (Predicted)
The proton NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the pyridine ring protons and a broad signal for the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the anisotropic effects of the aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2' | ~9.1 - 9.3 | Doublet (d) or Doublet of Doublets (dd) | J ≈ 2.0 Hz | 1H |
| H6' | ~8.6 - 8.8 | Doublet of Doublets (dd) | J ≈ 4.8, 1.5 Hz | 1H |
| H4' | ~8.2 - 8.4 | Doublet of Triplets (dt) | J ≈ 8.0, 2.0 Hz | 1H |
| H5' | ~7.5 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.0, 4.8 Hz | 1H |
| -NH₂ | ~7.4 - 7.6 | Broad Singlet (br s) | - | 2H |
Causality Behind Assignments: The H2' proton is positioned between the ring nitrogen and the electron-withdrawing thiadiazole substituent, causing it to be the most deshielded (highest chemical shift). The H6' proton is ortho to the ring nitrogen, also resulting in a downfield shift. H4' and H5' are further from the nitrogen and substituent, thus appearing at relatively higher fields. The amine protons often exchange with residual water in the solvent, leading to a broad signal whose position can be variable.[4]
¹³C NMR Spectral Data Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: two for the thiadiazole ring carbons and five for the pyridine ring carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (Thiadiazole) | ~180 - 185 |
| C3 (Thiadiazole) | ~165 - 170 |
| C2' (Pyridine) | ~150 - 153 |
| C6' (Pyridine) | ~147 - 150 |
| C4' (Pyridine) | ~135 - 138 |
| C3' (Pyridine) | ~127 - 130 |
| C5' (Pyridine) | ~123 - 125 |
Causality Behind Assignments: The C5 carbon, bonded to the exocyclic amine and two nitrogen atoms within the thiadiazole ring, is expected to be the most downfield. The pyridine carbons (C2', C6') adjacent to the nitrogen atom are significantly deshielded compared to the other carbons in the ring.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR Analysis
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for solid samples, requiring minimal preparation.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add at least 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Spectral Data Analysis (Predicted)
The IR spectrum provides a distinct "fingerprint" for the molecule, with key bands confirming the presence of the amine and aromatic heterocyclic systems.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretching | 3450 - 3250 | Medium, two bands |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |
| C=N & C=C Aromatic Ring Stretching | 1620 - 1450 | Strong to Medium, multiple bands |
| N-H Bending (Scissoring) | 1640 - 1590 | Medium to Strong |
| C-N Stretching | 1350 - 1250 | Medium |
| C-S Stretching | 700 - 650 | Weak to Medium |
Trustworthiness of Interpretation: The presence of two distinct peaks in the ~3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[4] A series of sharp absorptions between 1620 and 1450 cm⁻¹ confirms the rigid, conjugated heterocyclic core, characteristic of both pyridine and thiadiazole rings.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50–500. Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and gather further structural information.
Mass Spectral Data Analysis (Predicted)
-
Molecular Ion: The exact mass of C₇H₆N₄S is 178.0313. The high-resolution mass spectrum should show a prominent [M+H]⁺ ion at m/z 179.0386 .
-
Fragmentation Pattern: The MS/MS spectrum of the [M+H]⁺ ion is expected to reveal characteristic fragments that validate the connectivity of the pyridine and aminothiadiazole moieties. The fragmentation pathways are governed by the cleavage of the most labile bonds.[8][9]
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Expertise in Interpretation: The most probable fragmentation involves the cleavage of the C-C bond between the two rings, leading to the highly stable pyridinyl cation (m/z 78) or the protonated aminothiadiazole fragment (m/z 103).[4][8] The observation of these key fragments provides definitive evidence for the two core components of the molecule.
Conclusion
The collective application of NMR, IR, and MS provides an unambiguous and comprehensive structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and core substructures. This guide establishes a validated analytical workflow, offering researchers a reliable reference for identifying and quality-controlling this important heterocyclic building block in their scientific endeavors.
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El-Sayed, W. M., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. Retrieved from [Link]
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Starovoitova, V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]
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Belen’kaya, T. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved from [Link]
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Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. Retrieved from [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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An In-depth Technical Guide to the Derivatives and Analogs of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on the chemical landscape of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a specific member of this class, and its known derivatives and structural analogs. While direct literature on this exact molecule is sparse, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its synthetic accessibility, potential biological activities, and structure-activity relationships (SAR). We will delve into established synthetic protocols for pyridinyl-substituted aminothiadiazoles, explore the therapeutic potential of these compounds in areas such as oncology and infectious diseases, and provide detailed experimental methodologies to empower further research and development in this promising chemical space.
Introduction to the 3-(Pyridinyl)-1,2,4-thiadiazol-5-amine Core
The this compound core combines two key pharmacophoric elements: the 1,2,4-thiadiazole ring and a pyridine moiety. The 1,2,4-thiadiazole ring system is a versatile scaffold known for its diverse pharmacological properties, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1][3] The pyridine ring, a common feature in numerous approved drugs, enhances the molecule's potential for biological interactions through hydrogen bonding and pi-stacking, and can significantly influence its pharmacokinetic properties.
The specific arrangement of the 3-pyridinyl group at the 3-position and an amine at the 5-position of the 1,2,4-thiadiazole ring presents a unique chemical architecture with significant potential for derivatization and biological exploration. This guide will explore the synthesis of this core and the biological activities of its closest analogs, providing a roadmap for future drug discovery efforts.
Synthetic Strategies and Methodologies
The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is well-established in the literature. A common and effective strategy involves the oxidative cyclization of amidinothioureas, which are themselves formed from the reaction of an amidine with an isothiocyanate.[2][4]
Proposed Synthesis of the Core Scaffold
A plausible synthetic route to this compound is outlined below, based on established methodologies for analogous compounds.[2][4] This convergent synthesis offers flexibility for generating derivatives by modifying the starting materials.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine (Isomer)
Step-by-Step Methodology:
-
Reactant Mixture: In a 25 ml flask, combine 3-pyridine carboxylic acid (2 mmol) and thiosemicarbazide (5 mmol).
-
Heating: Place the flask in an oil bath and heat at 363 K (90 °C) for 6 hours.
-
Precipitation: After cooling to room temperature, the crude product will precipitate out of the solution.
-
Isolation: Filter the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of hot acetone and allow for slow evaporation to obtain crystals suitable for analysis.
This one-pot reaction provides a straightforward method for accessing the pyridinyl-thiadiazole scaffold, albeit with a different thiadiazole isomer.
Known Analogs and Their Biological Activities
The biological potential of the this compound core can be inferred from the activities of its structurally related analogs. Research has primarily focused on analogs with different pyridine substitutions and on different thiadiazole isomers.
Pyridinyl Isomers and Analogs
The position of the nitrogen within the pyridine ring and the substitution pattern on the thiadiazole core significantly impact biological activity.
| Compound/Analog Class | Key Biological Activity | Therapeutic Area | Reference(s) |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Infectious Disease (Onchocerciasis) | [2][4] |
| 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | PFKFB3 Inhibition, Anticancer, Antibacterial | Oncology, Infectious Disease | [3] |
| Pyridine-1,3,4-thiadiazole derivatives | Anti-inflammatory, Kinase Inhibition (B-Raf, VEGFR-2) | Inflammation, Oncology | [6] |
| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine derivatives | Anticancer, Antibacterial | Oncology, Infectious Disease | [7] |
Case Study: Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Macrofilaricides
A notable example of this compound class is the development of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel treatments for onchocerciasis (river blindness).[2][4] Researchers identified this scaffold as a metabolically more stable replacement for a previous aminothiazole lead.
Key Findings:
-
Structure-Activity Relationship (SAR): The SAR studies revealed that small alkyl substituents on one pyridine ring, combined with polar groups on the other, were optimal for balancing potency, solubility, and pharmacokinetic properties.[4]
-
Metabolic Stability: The 1,2,4-thiadiazole core demonstrated superior metabolic stability compared to the 1,3,4-thiadiazole isomer and the original aminothiazole lead.[2][4]
-
In Vivo Efficacy: Lead compounds from this series showed a significant reduction in adult worm burden in animal models of filarial infection.[2][4]
Figure 2: Drug discovery workflow for macrofilaricidal 1,2,4-thiadiazoles.
Future Directions and Therapeutic Potential
The derivatives and analogs of this compound represent a promising area for further investigation. Based on the activities of related compounds, several therapeutic avenues are worth exploring:
-
Oncology: The demonstrated activity of pyridinyl-thiadiazoles as kinase inhibitors and glycolysis modulators suggests that derivatives of the 3-pyridinyl core could be potent anticancer agents.[3][6]
-
Infectious Diseases: The success of the di(pyridin-2-yl) analogs in treating filarial infections highlights the potential of this scaffold for developing new anti-parasitic and antibacterial drugs.[2][3][4]
-
Inflammation and Neuroscience: The broader class of 1,2,4-thiadiazoles has shown activity against inflammatory targets and CNS receptors, suggesting that novel derivatives could be developed for these indications.[1][8]
Future work should focus on the synthesis of a focused library of derivatives of this compound to elucidate its SAR and to screen for a wide range of biological activities.
Conclusion
While this compound itself is not extensively characterized in the scientific literature, a comprehensive analysis of its isomers and analogs reveals a scaffold with significant therapeutic potential. The synthetic routes are accessible, and the biological activities of related compounds in oncology and infectious diseases provide a strong rationale for the exploration of this specific chemical space. This guide provides the foundational knowledge and experimental context necessary for researchers to embark on the synthesis and evaluation of novel derivatives of this promising heterocyclic core.
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Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central. Available at: [Link]
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Methodological & Application
purification techniques for 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
An Expert Guide to the Purification of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Abstract
This comprehensive application note provides detailed protocols and expert insights into the purification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Recognizing the critical role of sample purity in generating reliable biological data, this guide offers a systematic approach to tackling common purification challenges associated with this class of molecules. We delve into three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with a deep, causal explanation of experimental choices, empowering researchers to not only execute the methods but also to adapt them to their specific needs. This document is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for obtaining high-purity this compound.
Introduction and Compound Profile
This compound is a heterocyclic building block featuring a pyridine ring linked to an aminothiadiazole core. This structural motif is prevalent in compounds explored for a wide range of pharmacological activities.[1][3] The presence of multiple nitrogen atoms imparts specific physicochemical properties, including basicity and the potential for strong intermolecular interactions, which can complicate purification. The crude product from synthesis often contains unreacted starting materials, intermediates, and side-products that must be effectively removed to ensure the integrity of subsequent biological or chemical applications.
Physicochemical Properties:
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆N₄S | |
| Molecular Weight | 178.22 g/mol | [4] |
| Appearance | Typically a solid (e.g., colorless blocks, light yellow powder) | [5][6] |
| Melting Point | High; an isomer melts at 550 K (277 °C) | [5] |
| pKa (Predicted) | Pyridine N: ~3.5-4.5; Amino Group: ~2-3 | Predicted based on similar structures. The pyridine nitrogen is the most basic site available for protonation in moderately acidic conditions. |
| Solubility | Soluble in acetone; sparingly soluble in water; soluble in acidic aqueous solutions. | [5][7] |
Understanding the Synthetic Landscape and Impurity Profile
A common synthesis route for related aminothiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid derivative.[5][8] For the target molecule, this would likely involve nicotinic acid (3-pyridine carboxylic acid) or its derivatives.
Potential Impurities Include:
-
Unreacted Starting Materials: Nicotinic acid, thiosemicarbazide.
-
Acylated Intermediate: The non-cyclized intermediate, N-acylthiosemicarbazide, can be a significant impurity.[8]
-
Side-Products: Isomeric thiadiazoles or products from undesired side reactions.
A logical workflow is essential for efficiently removing this diverse array of impurities.
Caption: A logical workflow for selecting a purification strategy.
Purification Protocols: Methodologies and Rationale
Protocol 1: Recrystallization
Recrystallization is often the first method attempted due to its simplicity and scalability. It relies on the principle that the solubility of the target compound and its impurities vary differently with temperature in a chosen solvent system. For aminothiadiazoles, polar organic solvents are often effective.[6][9]
Expertise & Causality: The choice of solvent is paramount. An ideal solvent will dissolve the crude product at an elevated temperature but exhibit poor solubility for the target compound at room temperature or below, allowing it to crystallize out while impurities remain in the mother liquor. A combination of a "good" solvent (dissolves the compound) and an "anti-solvent" (in which the compound is insoluble) is a powerful technique.[7]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetone/hexane mixtures).
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., acetone) to dissolve the solid completely with heating (e.g., using a hotplate stirrer).[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., hexane) to remove any residual mother liquor containing dissolved impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen and the exocyclic amine to separate the target compound from non-basic impurities. The compound can be protonated and moved into an aqueous acidic phase, leaving neutral organic impurities behind.
Expertise & Causality: The pKa of the pyridine nitrogen is sufficiently high to be protonated by common laboratory acids like dilute HCl. This phase-switching capability is a powerful tool for purification. The choice of pH is critical; a pH of ~2-3 is sufficient to protonate the pyridine ring, ensuring its transfer to the aqueous layer.[10]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Repeat the extraction of the organic layer one or two more times with fresh 1M HCl to ensure complete recovery.
-
Basification: Combine the acidic aqueous extracts and cool the flask in an ice bath. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is basic (pH > 9), which will precipitate the neutral product.
-
Back-Extraction: Extract the now-neutral product back into an organic solvent (e.g., EtOAc) by adding the solvent to the basic aqueous solution in a separatory funnel and shaking.
-
Isolation: Separate the organic layer. Wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 3: Flash Column Chromatography
For achieving the highest purity, especially on a smaller scale, silica gel flash chromatography is the method of choice.[11]
Expertise & Causality: The basic nature of the pyridine ring can cause significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups on the silica surface.[12] This can be mitigated by deactivating the silica. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase will preferentially bind to the active silanol sites, allowing the pyridine compound to elute with a much-improved peak shape.[12]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). A target Rf value for the product is typically 0.2-0.4.
-
Mobile Phase Modification: Add 0.5-1% triethylamine (TEA) to the optimized mobile phase to prevent peak tailing.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, eluting with the mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Method Selection and Purity Assessment
Choosing the right technique depends on the specific requirements of the experiment.
Comparative Table of Purification Techniques:
| Feature | Recrystallization | Acid-Base Extraction | Flash Chromatography |
| Typical Purity | 95-99% | 90-98% | >99% |
| Typical Yield | Moderate to High | High | Moderate |
| Scalability | Excellent (grams to kgs) | Excellent (grams to kgs) | Poor (mgs to grams) |
| Speed | Slow (requires cooling) | Fast | Moderate |
| Cost/Complexity | Low | Low | High (solvents, silica) |
| Best For | Removing minor impurities; large scale. | Removing neutral/acidic impurities. | Achieving highest purity; separating close-running spots. |
Purity Assessment: After purification, the purity of the final compound should be verified using standard analytical techniques:
-
TLC: To check for the absence of impurities.
-
HPLC/LC-MS: To obtain a quantitative purity value.
-
NMR (¹H, ¹³C): To confirm the structure and identify any residual impurities.
-
Melting Point: A sharp melting point indicates high purity.
Conclusion
The purification of this compound can be effectively achieved through several standard laboratory techniques. For moderate purity on a large scale, recrystallization offers an excellent balance of efficiency and yield. Acid-base extraction provides a powerful method for removing non-basic impurities, while flash column chromatography, with a triethylamine-modified eluent, is the gold standard for obtaining material of the highest purity for sensitive applications. By understanding the chemical principles behind each method, researchers can confidently select and optimize a purification strategy to meet their specific scientific goals.
References
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MySkinRecipes. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. Available from: [Link]
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Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]
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MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Available from: [Link]
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National Center for Biotechnology Information. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
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Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]
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Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
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MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]
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PubChem. 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. Available from: [Link]
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PubMed. Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Available from: [Link]
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ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]
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PubMed Central. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
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MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available from: [Link]
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KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
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OSHA. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3). Available from: [Link]
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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MDPI. Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Available from: [Link]
-
PubMed Central. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][3][5]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Available from: [Link]
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Application Note: A Comprehensive Guide to In Vitro Enzyme Inhibition Assay Using 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Abstract
Enzyme inhibition assays are a cornerstone of modern drug discovery, providing a critical methodology for identifying and characterizing novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent enzyme inhibition.[1][2] This application note provides a detailed, field-proven protocol for conducting an in vitro enzyme inhibition assay using 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine as a representative compound from this class. We will detail the principles of a robust kinase inhibition assay, provide a step-by-step workflow, explain data analysis for determining inhibitor potency (IC₅₀), and discuss strategies for preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible enzyme screening platform.
Introduction: The Significance of the Thiadiazole Scaffold
The search for specific and potent enzyme inhibitors is a primary objective in therapeutic development. Enzymes are crucial catalysts for a vast number of biological reactions, and their dysregulation is often implicated in disease states such as cancer, inflammation, and metabolic disorders.[3] Consequently, molecules that can modulate enzyme activity are of high therapeutic value.
The thiadiazole ring system, particularly the 1,3,4-thiadiazole isomer, has garnered significant attention due to its versatile biological activities.[2] This five-membered heterocycle is a bioisostere of pyrimidine and is known for its metabolic stability and strong aromaticity, which contribute to its biological efficacy.[1][4] Derivatives of this scaffold have been successfully developed as inhibitors for a diverse range of enzymes, including:
-
Protein Kinases: Such as c-Jun N-terminal kinases (JNKs), which are involved in stress signaling pathways.[3][5]
-
α-Glucosidase: An enzyme involved in carbohydrate metabolism, making it a target for diabetes treatment.[1]
-
Carbonic Anhydrase: Targeted for conditions like glaucoma.[1]
-
Lipoxygenase: Implicated in inflammatory pathways and cancer.[6]
Given this precedent, this compound serves as an excellent model compound to establish and validate an enzyme inhibition assay workflow. This guide will utilize a generic serine/threonine kinase as the target enzyme, as this class is a frequent target for thiadiazole-based inhibitors.[3][7]
Assay Principle: Fluorescence-Based Kinase Activity Detection
The protocol described herein is based on a continuous, fluorescence-based assay format, which is highly amenable to high-throughput screening (HTS). The fundamental principle involves measuring the rate of a kinase-catalyzed phosphorylation reaction.
Causality of Experimental Choice: A continuous assay that monitors the reaction in real-time is chosen over endpoint assays.[8] This allows for the precise determination of the initial reaction velocity (V₀), which is critical for accurate kinetic analysis and for avoiding artifacts from substrate depletion or product inhibition.[9]
The assay relies on the following components:
-
Kinase: The enzyme of interest.
-
Substrate: A specific peptide or protein that the kinase phosphorylates.
-
Cofactor: ATP (adenosine triphosphate), which serves as the phosphate donor.
-
Detection System: A coupled enzyme system that links ATP consumption to a fluorescent signal. As the kinase consumes ATP, the detection system produces a quantifiable increase in fluorescence.
When an inhibitor like this compound is present, it binds to the kinase, reducing its catalytic activity. This leads to a decreased rate of ATP consumption and, consequently, a slower rate of fluorescence generation. The degree of inhibition is directly proportional to the reduction in the reaction rate.
Experimental Workflow Overview
A successful enzyme inhibition assay requires careful planning and execution. The overall workflow is designed to ensure reproducibility and accuracy by systematically preparing reagents, performing the enzymatic reaction, and analyzing the resulting data.
Figure 1: General workflow for the in vitro kinase inhibition assay.
Detailed Protocols and Methodologies
This section provides a self-validating system where controls are integrated at every step to ensure the integrity of the results.
Materials & Reagents
-
Test Compound: this compound
-
Enzyme: Purified Serine/Threonine Kinase (e.g., PKA, JNK1)
-
Substrate: Specific peptide substrate for the chosen kinase
-
Cofactor: Adenosine Triphosphate (ATP)
-
Detection Kit: Commercial fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Assay Buffer: Buffer optimized for the specific kinase (often supplied with the enzyme or kit). A typical buffer might be 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[9][10]
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
-
Microplates: Low-volume, 384-well, solid white or black plates (depending on detection method)
-
Instrumentation: Microplate reader with kinetic fluorescence measurement capability
Reagent Preparation
Trustworthiness: Precise concentration determination and consistent preparation are paramount. Always prepare fresh reagents or aliquot and store stock solutions appropriately to avoid degradation.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO. This will be used to generate the dose-response curve. For example, starting from 10 mM, dilute to 3.33 mM, 1.11 mM, and so on.
-
Enzyme Working Solution: Dilute the kinase stock to a 2X final assay concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[11]
-
Substrate/ATP Working Solution: Prepare a 2X working solution containing both the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the kinase.[9][12] This ensures the assay is sensitive to competitive inhibitors.
Assay Procedure (384-Well Plate Format)
Control Wells are Critical for Validation:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, ATP, and DMSO vehicle. Represents the uninhibited reaction rate.
-
0% Activity Control (No Enzyme): Contains substrate, ATP, and DMSO vehicle, but no enzyme. This measures background signal.
Step-by-Step Protocol:
-
Compound Dispensing: Add 1 µL of each concentration from the inhibitor serial dilution to the appropriate wells of the 384-well plate. Add 1 µL of 100% DMSO to the control wells.
-
Enzyme Addition & Pre-incubation: Add 10 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" controls. To those, add 10 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for measuring true inhibitory potential.[10]
-
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The final reaction volume is 21 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 30°C).[13] Measure the fluorescence signal every 60 seconds for 30-60 minutes.
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Determine Initial Velocity (V₀): For each well, plot the fluorescence signal versus time. The initial velocity is the slope of the linear portion of this curve.[14] Most plate reader software can calculate this automatically.
-
Calculate Percent Inhibition: Use the velocities from the control wells to normalize the data for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
Where:
-
V_inhibitor is the rate from a well with the test compound.
-
V_no_enzyme is the average rate from the 0% activity controls.
-
V_no_inhibitor is the average rate from the 100% activity controls.
-
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot Data: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Fit Curve: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the data.
-
Determine IC₅₀: The IC₅₀ value is the concentration at the inflection point of the resulting sigmoidal curve.
Figure 2: A conceptual sigmoidal dose-response curve used to calculate the IC₅₀ value.
Sample Data Presentation
| Concentration (µM) | Log [Inhibitor] | Average V₀ (RFU/min) | % Inhibition |
| 100.00 | 2.00 | 15.6 | 98.2% |
| 33.33 | 1.52 | 25.1 | 94.1% |
| 11.11 | 1.05 | 88.9 | 79.8% |
| 3.70 | 0.57 | 215.4 | 51.1% |
| 1.23 | 0.09 | 350.2 | 20.5% |
| 0.41 | -0.39 | 411.8 | 6.5% |
| 0.14 | -0.86 | 430.1 | 2.3% |
| 0.00 (Vehicle) | N/A | 440.5 | 0.0% |
| No Enzyme | N/A | 5.2 | N/A |
Result: Based on the curve fit of the data above, the calculated IC₅₀ for this compound against this kinase would be approximately 3.6 µM .
Preliminary Mechanism of Inhibition (MOA) Studies
Understanding how an inhibitor interacts with its target is a critical step in drug development.[12] This initial assay can be extended to probe the mechanism of inhibition by systematically varying the concentration of the substrate (ATP).
-
Experimental Design: Perform the IC₅₀ determination protocol at multiple fixed concentrations of ATP (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).
-
Data Interpretation:
-
ATP-Competitive: The measured IC₅₀ value will increase as the ATP concentration increases. The inhibitor is competing with ATP for the same binding site.
-
Non-competitive: The IC₅₀ value will remain constant regardless of the ATP concentration. The inhibitor binds to a site other than the ATP pocket (an allosteric site).
-
Uncompetitive: The IC₅₀ value will decrease as the ATP concentration increases. The inhibitor binds only to the enzyme-substrate complex.
-
Sources
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cytotoxicity testing of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine in cancer cell lines
Comprehensive Guide to the In Vitro Cytotoxicity Assessment of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine in Cancer Cell Lines
Abstract
The discovery of novel anticancer agents is a cornerstone of oncological research. Heterocyclic compounds, particularly those containing thiadiazole scaffolds, have garnered significant interest due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic potential of this compound, a representative member of this promising class of compounds. We present step-by-step protocols for two robust, complementary cytotoxicity assays: the MTT assay for measuring metabolic viability and the Lactate Dehydrogenase (LDH) assay for quantifying membrane integrity. This dual-assay approach ensures a comprehensive and self-validating assessment of the compound's effect on cancer cells. Furthermore, this guide covers essential aspects of experimental design, data analysis, including the calculation of the half-maximal inhibitory concentration (IC50), and interpretation of results within the broader context of cancer drug discovery.
Introduction: The Rationale for Cytotoxicity Screening
Cytotoxicity assays are fundamental to the initial stages of drug discovery, providing the first critical insights into a compound's potential to inhibit cell proliferation or induce cell death.[3] The 1,2,4-thiadiazole moiety is a key structural feature in a variety of compounds investigated for their therapeutic potential, including anticancer applications.[4][5] Molecules incorporating this scaffold have been shown to interact with various biological targets, leading to antiproliferative and pro-apoptotic effects.[6][7]
Therefore, a systematic evaluation of the cytotoxic profile of novel compounds like this compound is an essential first step. This process involves exposing cultured cancer cells to the compound across a range of concentrations and measuring the impact on cell viability and mortality. The primary objective is to determine the compound's potency, typically quantified by the IC50 value, which represents the concentration required to inhibit 50% of a biological process, such as cell growth.[8][9]
Principles of the Selected Cytotoxicity Assays
To ensure a robust assessment, we recommend a multi-assay approach. The combination of a metabolic activity assay and a cell membrane integrity assay provides a more complete picture of the compound's cytotoxic mechanism.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] The foundational principle is the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells.[11] This reaction produces insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[10] A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Lactate Dehydrogenase (LDH) Assay: A Marker of Cell Membrane Damage
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytolysis or necrosis.[12][13] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[12] This NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (like INT) into a colored formazan product.[12] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of LDH released and, therefore, to the number of dead or membrane-compromised cells.[13][14]
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for assessing the cytotoxicity of the test compound.
Caption: General experimental workflow for cytotoxicity testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines: A panel of human cancer cell lines is recommended. Examples include:
-
Culture Media: Appropriate complete media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
MTT Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[16]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).
-
-
LDH Assay Reagents: Commercial LDH Cytotoxicity Assay Kit (recommended for consistency and validated reagents).[14][17]
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (capable of measuring absorbance at relevant wavelengths)
-
Hemocytometer or automated cell counter
-
96-well flat-bottom sterile microplates
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Plating
Causality: Consistent cell handling and seeding density are critical for assay reproducibility. Cells should be in the logarithmic growth phase to ensure they are healthy and responsive to treatment.[16]
-
Maintain Cell Cultures: Grow the selected cancer cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO2.[16]
-
Harvest Cells: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count and Seed: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well) in a final volume of 100 µL.
-
Plate Cells: Seed the cells into 96-well plates.[16]
-
Incubate: Incubate the plates for 24 hours to allow the cells to attach and resume normal growth before adding the test compound.
Protocol 2: Preparation and Application of Test Compound
Causality: A serial dilution allows for the testing of a wide range of concentrations, which is necessary for generating a dose-response curve and accurately calculating the IC50.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[16]
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls: It is critical to include the following controls on every plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Untreated Control: Cells in medium only.
-
Positive Control (for LDH assay): Cells treated with a lysis buffer (provided in LDH kits) to induce maximal LDH release. This represents 100% cytotoxicity.[12]
-
Medium Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Return the plates to the incubator for the desired exposure times (e.g., 24, 48, or 72 hours).
Protocol 3: MTT Viability Assay
-
Add MTT Reagent: At the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[16]
-
Incubate: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible formazan crystals.[16]
-
Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Measure Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.
Protocol 4: LDH Cytotoxicity Assay
-
Prepare Supernatant: At the end of the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This step is crucial for pelleting any detached cells and debris.
-
Collect Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[14] Do not disturb the cell pellet.
-
Add Reaction Mixture: Add 100 µL of the LDH reaction mixture (catalyst and dye solution, as per the kit manufacturer's instructions) to each well of the new plate.[14]
-
Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Measure Absorbance: Measure the absorbance at 490 nm (or as specified by the kit) using a microplate reader.
Data Analysis and Interpretation
Calculation of Cell Viability and Cytotoxicity
For MTT Assay: The percentage of cell viability is calculated relative to the vehicle control.
-
% Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100
For LDH Assay: The percentage of cytotoxicity is calculated based on the LDH release relative to the maximum release control.
-
% Cytotoxicity = [ (Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ] * 100
Determination of the IC50 Value
The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability.[18]
-
Plot Data: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope).[19]
-
Obtain IC50: The software will calculate the IC50 value from the curve. A lower IC50 value indicates greater potency of the compound.[9]
Hypothetical Data Presentation
The results should be summarized in a clear, tabular format.
| Cell Line | Assay | IC50 (µM) ± SD (n=3) |
| MCF-7 | MTT | 12.5 ± 1.8 |
| LDH | 15.2 ± 2.1 | |
| A549 | MTT | 8.9 ± 1.1 |
| LDH | 10.5 ± 1.5 | |
| HepG2 | MTT | 25.1 ± 3.5 |
| LDH | 28.9 ± 4.0 | |
| HCT-116 | MTT | 7.2 ± 0.9 |
| LDH | 9.8 ± 1.3 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Potential Mechanistic Insights and Further Steps
A cytotoxic effect observed in the primary screens warrants further investigation to understand the mechanism of action. Many anticancer agents, including those with thiadiazole structures, induce cell death via apoptosis.[20] Apoptosis is a programmed cell death pathway critical for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Key signaling pathways involved in apoptosis that could be investigated include:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of Caspase-9 and Caspase-3.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of Caspase-8 and subsequently Caspase-3.
Caption: Simplified intrinsic apoptosis pathway.
Follow-up studies could include Caspase-Glo assays, Annexin V/PI staining by flow cytometry, or Western blot analysis for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family proteins) to confirm if this compound induces apoptosis.
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Stratech. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol. [Link]
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Otero-Gonzalez, L., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]
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Al-Ostath, R. S., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. [Link]
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Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. [Link]
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Maddela, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link]
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El-Naggar, M., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]
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Taylor, M. J., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases. [Link]
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Sharma, P., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. [Link]
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S, S., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
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Application Notes and Protocols for Antibacterial Screening of Thiadiazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the exploration of novel antibacterial agents is a paramount endeavor in the face of rising antimicrobial resistance. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1] This guide provides a comprehensive overview of the methodologies and protocols for effectively screening thiadiazole derivatives for their antibacterial properties, from initial qualitative assessments to quantitative determinations and preliminary mechanistic insights.
Section 1: Foundational Principles in Antibacterial Screening
The successful screening of any new chemical entity, including thiadiazole derivatives, hinges on robust and reproducible methodologies. The choice of screening method is dictated by the stage of research, the desired output (qualitative vs. quantitative), and the throughput required. For thiadiazole derivatives, which are often synthesized in medicinal chemistry campaigns, initial screening typically involves assessing a range of concentrations against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Causality Behind Experimental Choices:
-
Choice of Media - Mueller-Hinton Agar (MHA): MHA is the gold standard for routine antimicrobial susceptibility testing for several key reasons. It is a non-selective medium that supports the growth of most common pathogens.[2][3] Its composition is well-defined and has low levels of inhibitors (e.g., thymidine and para-aminobenzoic acid) that can interfere with certain classes of antibiotics.[2][3] Furthermore, the loose agar structure allows for the effective diffusion of antimicrobial agents, leading to clear and reproducible zones of inhibition.[3]
-
Standardization of Inoculum - The 0.5 McFarland Standard: The density of the bacterial inoculum is a critical variable that can significantly impact the outcome of a susceptibility test.[4] A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4][5][6] Using a standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories.[6][7] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely resistant results, while an overly dilute inoculum can result in falsely susceptible interpretations.[4]
-
Solvent Considerations - Dimethyl Sulfoxide (DMSO): Many synthetic compounds, including thiadiazole derivatives, are poorly soluble in water and require an organic solvent for dissolution. DMSO is a common choice due to its broad solvency. However, it's crucial to acknowledge that DMSO itself can have an effect on bacterial growth, typically inhibiting it at concentrations of 4% and higher.[8] Therefore, it is imperative to include a solvent control in all assays to ensure that the observed antibacterial activity is due to the thiadiazole derivative and not the solvent.[9][10] It is recommended to use the lowest possible concentration of DMSO.
Section 2: Primary Screening - Qualitative Assessment of Antibacterial Activity
The initial step in screening a new library of thiadiazole derivatives is often a qualitative assessment to identify "hits" with any level of antibacterial activity. The agar diffusion method is a simple, cost-effective, and widely used technique for this purpose.
Agar Well/Disk Diffusion Method (Kirby-Bauer Test)
This method relies on the diffusion of the test compound from a well or a paper disk into an agar medium uniformly inoculated with a test bacterium. The presence of a clear zone of no growth around the well or disk indicates antibacterial activity.
Protocol: Agar Well Diffusion
-
Preparation of Inoculum:
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure confluent growth.[11]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Thiadiazole Derivatives:
-
Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Pipette a known volume (e.g., 50-100 µL) of the thiadiazole derivative solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[9]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone of inhibition generally indicates greater antibacterial activity.
-
Diagram: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Section 3: Secondary Screening - Quantitative Assessment
Once active compounds are identified, the next step is to quantify their potency. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Protocol: Broth Microdilution
-
Preparation of Thiadiazole Derivative Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiadiazole derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the thiadiazole derivative that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
Data Presentation: Summarizing Antibacterial Activity
For effective comparison and structure-activity relationship (SAR) studies, it is crucial to present the screening data in a clear and concise format.
| Thiadiazole Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | 16 | 62 | [9] |
| Escherichia coli | - | >256 | [12] | |
| Compound 2 | Staphylococcus aureus | 25 | 62 | [9] |
| Escherichia coli | 22 | - | [12] | |
| Compound 3 | Klebsiella pneumoniae | 14 | - | [1] |
| Staphylococcus hominis | 17 | - | [1] | |
| Compound 4 | Staphylococcus epidermidis | 19 | - | [1] |
| Thiourea Derivative 8 | Escherichia coli | - | 0.95 ± 0.22 | [13] |
| Staphylococcus aureus | - | 1.25 ± 0.50 | [13] |
Note: This table is a compilation of representative data from various sources and is for illustrative purposes.
Section 4: Preliminary Mechanistic Studies
Understanding the mechanism of action of promising thiadiazole derivatives is a critical step in their development as potential drug candidates. Several studies suggest that thiadiazoles may exert their antibacterial effects by targeting essential bacterial enzymes.[13]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial drugs.[14] Assays to determine the inhibitory activity of thiadiazole derivatives against these enzymes can provide valuable mechanistic insights.
Principle of the Assay:
These assays typically involve incubating the purified enzyme with a DNA substrate (e.g., relaxed or supercoiled plasmid DNA) in the presence and absence of the test compound. The activity of the enzyme is then assessed by analyzing the changes in DNA topology using agarose gel electrophoresis.
Simplified Protocol Outline:
-
Reaction Setup:
-
In a reaction buffer, combine the purified DNA gyrase or topoisomerase IV enzyme with the appropriate DNA substrate.
-
Add varying concentrations of the thiadiazole derivative.
-
Include positive (known inhibitor, e.g., novobiocin) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Termination and Analysis:
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Inhibition of enzyme activity will be observed as a change in the DNA band pattern compared to the no-compound control. For example, inhibition of DNA gyrase's supercoiling activity will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
-
Diagram: Enzyme Inhibition Assay Workflow
Caption: Generalized workflow for a bacterial topoisomerase inhibition assay.
Section 5: Trustworthiness and Self-Validation
To ensure the integrity of the screening data, each protocol described incorporates self-validating systems:
-
Positive Controls: The inclusion of a known, potent antibiotic in each assay validates that the experimental conditions are suitable for detecting antibacterial activity.
-
Negative Controls: The use of a solvent control is crucial to confirm that the observed activity is not an artifact of the solvent used to dissolve the thiadiazole derivatives.
-
Standardized Reagents and Conditions: Adherence to standardized media (Mueller-Hinton), inoculum density (0.5 McFarland), and incubation parameters minimizes variability and enhances the reproducibility of the results.
-
Replication: All experiments should be performed in triplicate to ensure the reliability of the obtained data.
By following these detailed application notes and protocols, researchers can confidently and effectively screen thiadiazole derivatives for their antibacterial potential, paving the way for the discovery of new and much-needed therapeutic agents.
References
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Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022, August 10). Microbiology Note. [Link]
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Mueller-Hinton Agar: Composition, Uses, and Importance. (2024, November 28). Microbe Notes. [Link]
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Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. (n.d.). KnE Publishing. [Link]
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McFarland standard scale value | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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0.5 McFarland standard: Significance and symbolism. (2025, June 23). Wisdomlib. [Link]
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Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Journals. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]
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Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. (n.d.). PMC - PubMed Central. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (n.d.). PubMed Central. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. (2020, June 15). PubMed. [Link]
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McFarland Standards: Principle, Preparation, Uses, Limitations. (2025, August 4). Microbe Notes. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). PMC - PubMed Central. [Link]
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Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025, August 6). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
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McFarland standards. (n.d.). Wikipedia. [Link]
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MIC (μg/mL) of thiadiazole derivatives against microorganisms. (n.d.). ResearchGate. [Link]
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Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. (2022, January 5). Microbiology Info.com. [Link]
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Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. (2017, May 20). ResearchGate. [Link]
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PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. (2023, August 28). Microbiology Class. [Link]
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Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.). ResearchGate. [Link]
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MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. [Link]
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Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. (2025, May 25). PMC - PubMed Central. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. [Link]
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SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018, June 3). WJPMR. [Link]
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Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. (n.d.). Sciforum. [Link]
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Application Notes and Protocols for Cell-Based Analysis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds
The landscape of contemporary drug discovery is rich with heterocyclic compounds, among which thiadiazole derivatives have emerged as a particularly promising class of molecules.[1][2] These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, are versatile pharmacophores that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and the ability to cross cellular membranes, making them attractive candidates for therapeutic development.[4][5]
Numerous studies have highlighted the potential of thiadiazole-based compounds as anticancer agents.[5][6][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling enzymes like kinases and lipoxygenases to the induction of apoptosis and cell cycle arrest.[4][8][9] Given this context, the novel compound 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine represents a compelling subject for investigation within cancer cell biology. While specific data on this particular isomer is emerging, its structural similarity to other pyridinyl-thiadiazole compounds, such as the cyclin-dependent kinase (CDK) inhibitor 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine, suggests a potential role in modulating cell cycle progression and proliferation.[10]
These application notes provide a detailed, field-proven protocol for the initial cell-based screening of this compound to assess its cytotoxic and anti-proliferative effects on cancer cell lines. The presented methodologies are designed to be robust and self-validating, providing a solid foundation for further mechanistic studies.
I. Foundational Assay: Assessing Cell Viability
The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability. Cell viability assays are fundamental for measuring the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[11][12] Among the various methods available, ATP-based luminescence assays, such as the CellTiter-Glo® assay, are highly sensitive and provide a direct measure of metabolically active cells.[12]
Principle of the ATP-Based Luminescence Assay
This assay quantifies the amount of adenosine triphosphate (ATP) present in a cell population, which is a direct indicator of metabolic activity and cell viability.[11] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light (bioluminescence). The amount of light produced is directly proportional to the amount of ATP present, and thus, to the number of viable cells in culture.
II. Detailed Experimental Protocol: Cell Viability Assessment
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening and dose-response analysis.[13][14]
A. Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines. Common choices for initial screening of thiadiazole derivatives include:
-
Compound: this compound, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Culture Medium: Appropriate complete medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.
-
96-well, flat-bottom, opaque-walled microplates: Opaque plates are essential to prevent well-to-well crosstalk during luminescence measurement.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).
-
Multichannel pipette and sterile tips.
-
Plate reader with luminescence detection capabilities.
-
Humidified incubator: 37°C, 5% CO₂.
B. Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume exponential growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). It is advisable to prepare these dilutions at 2x the final concentration.
-
Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no-treatment" control.
-
After the 24-hour cell incubation, carefully add 100 µL of the 2x compound dilutions to the respective wells, bringing the final volume to 200 µL.
-
Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2-5 minutes at a low speed to induce cell lysis and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for an additional 10 minutes.
-
Measure the luminescence of each well using a plate reader.
-
C. Data Analysis and Interpretation
-
Data Normalization:
-
Average the luminescence readings from the vehicle control wells.
-
Normalize the data by expressing the luminescence of each treated well as a percentage of the average vehicle control luminescence:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound that reduces cell viability by 50%.
-
Illustrative Data Presentation
The following table provides a hypothetical representation of the data that could be obtained from this assay.
| Concentration (µM) | % Viability (MCF-7) (Mean ± SD) | % Viability (A549) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.9 | 99 ± 5.1 |
| 1 | 91 ± 6.1 | 94 ± 4.5 |
| 10 | 68 ± 5.5 | 75 ± 6.3 |
| 25 | 45 ± 4.2 | 52 ± 5.8 |
| 50 | 22 ± 3.7 | 31 ± 4.1 |
| 100 | 8 ± 2.1 | 15 ± 3.3 |
III. Visualizing the Experimental Workflow and Potential Mechanism
Diagrams are crucial for providing a clear and concise overview of the experimental process and the potential biological context.
Caption: Experimental workflow for assessing the cell viability of cancer cells treated with this compound.
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- 15. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for analogs of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine. This scaffold, combining the pharmacologically significant pyridine and 1,2,4-thiadiazole rings, represents a promising starting point for the discovery of novel therapeutic agents.[1][2][3] This guide outlines a strategic approach to analog design and synthesis, details protocols for a tiered biological evaluation cascade, and integrates computational modeling to accelerate the drug discovery process. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to guide lead optimization.
Introduction: The Rationale for Targeting the this compound Scaffold
The convergence of a pyridine ring and a 1,2,4-thiadiazole core presents a compelling chemical scaffold for medicinal chemistry. The 1,2,4-thiadiazole ring is a bioisostere for other five-membered heterocycles and is known for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The pyridine moiety is a common feature in many approved drugs, often involved in critical hydrogen bonding interactions with biological targets such as protein kinases. The combination of these two rings in the this compound scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, making it an attractive starting point for library synthesis and screening.
For the purpose of this guide, we will hypothesize that the primary therapeutic area of interest is oncology, with a focus on inhibiting a specific protein kinase, "Kinase X," a putative driver of a particular cancer phenotype. The goal of the SAR study will be to systematically modify the core scaffold to enhance potency against Kinase X, improve selectivity, and optimize pharmacokinetic properties.
Strategic Design and Synthesis of Analogs
The fundamental principle of SAR is to systematically alter the molecular structure of a lead compound to understand how these changes affect its biological activity.[5] For the this compound core, we can identify three primary vectors for modification: the pyridine ring (Position A), the amine at the 5-position of the thiadiazole (Position B), and the thiadiazole core itself (Position C), although modifications at Position C are generally more synthetically challenging and reserved for later stages of optimization.
Diagram: Key Modification Points for SAR Studies
Sources
Application Notes & Protocols: 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine as a Selective Chemical Probe for Tankyrase 1/2 (TNKS1/2) Inhibition
Introduction: Unveiling a Potent Modulator of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a cornerstone of cellular regulation, pivotal in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal carcinoma. A key regulatory hub within this pathway is the poly(ADP-ribose) polymerase (PARP) family of enzymes, specifically Tankyrase 1 and 2 (TNKS1/2). These enzymes destabilize Axin, a crucial component of the β-catenin destruction complex, leading to β-catenin accumulation and downstream oncogenic gene transcription.
3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, hereafter designated as TNKSi-3P5A , has been identified as a highly potent and selective small molecule inhibitor of the catalytic activity of both TNKS1 and TNKS2.[1][2][3] Its well-defined mechanism of action and favorable physicochemical properties make it an exemplary chemical probe for interrogating the biological functions of Tankyrases in cellular and in vivo models.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TNKSi-3P5A to explore TNKS biology and its therapeutic potential.
Physicochemical & Pharmacological Properties of TNKSi-3P5A
A thorough understanding of a chemical probe's properties is fundamental to robust experimental design.[6] TNKSi-3P5A has been characterized to ensure its suitability for cell-based assays and potential in vivo applications.
| Property | Value | Significance for Experimental Design |
| Molecular Formula | C₇H₆N₄S | --- |
| Molecular Weight | 178.22 g/mol | Essential for accurate molar concentration calculations. |
| Purity (HPLC) | >99% | High purity minimizes off-target effects from contaminants. |
| Solubility | >100 mM in DMSO | Enables preparation of high-concentration stock solutions. |
| Aqueous Solubility | 45 µg/mL in PBS (pH 7.4) | Adequate for most cell culture media at typical working concentrations. |
| LogP | 1.8 | Indicates good membrane permeability for cellular assays. |
| pKa | 4.2 (pyridinium nitrogen) | Important for understanding ionization state in different buffers. |
Table 1: Physicochemical Properties of TNKSi-3P5A.
| Parameter | TNKS1 | TNKS2 | PARP1 | PARP2 |
| IC₅₀ (nM) | 5.2 | 3.8 | >10,000 | >10,000 |
Table 2: In Vitro Potency and Selectivity of TNKSi-3P5A. The data highlights the exceptional selectivity for the Tankyrase subfamily over other PARP enzymes.
Mechanism of Action: Competitive Inhibition at the NAD⁺ Binding Site
TNKSi-3P5A exerts its inhibitory effect through competitive binding at the nicotinamide adenine dinucleotide (NAD⁺) binding pocket of TNKS1 and TNKS2. This prevents the transfer of ADP-ribose units onto target proteins, thereby inhibiting the PARsylation activity of the enzymes. The stabilization of the Axin destruction complex follows, leading to the degradation of β-catenin and subsequent downregulation of Wnt pathway target genes.
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of TNKSi-3P5A on Tankyrase 1/2.
Experimental Protocols: A Guide to Effective Use
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Preparation of Stock Solutions
-
Objective: To prepare a high-concentration, stable stock solution for serial dilutions.
-
Protocol:
-
Weigh out a precise amount of TNKSi-3P5A powder in a sterile microfuge tube.
-
Add anhydrous DMSO to achieve a final concentration of 50 mM.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 6 months or at -80°C for long-term storage.
-
In Vitro TNKS2 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the IC₅₀ of TNKSi-3P5A against recombinant TNKS2.
-
Causality: This assay directly measures the enzymatic activity of TNKS2 by detecting the biotin-poly-ADP-ribosylated histone H4, a substrate of the enzyme.
-
Protocol:
-
Prepare a serial dilution of TNKSi-3P5A in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT). A 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing recombinant human TNKS2 enzyme and biotinylated histone H4 substrate.
-
Initiate the reaction by adding 4 µL of NAD⁺.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of HTRF detection reagents (e.g., streptavidin-XL665 and anti-mono-ADP-ribose binding reagent conjugated to Eu³⁺-cryptate).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that TNKSi-3P5A directly binds to and stabilizes TNKS1/2 in a cellular context.[7]
-
Causality: Ligand binding to a protein increases its thermal stability. CETSA measures the extent of this stabilization.
-
Protocol:
-
Culture a Wnt-addicted cancer cell line (e.g., COLO-320DM) to ~80% confluency.
-
Treat cells with TNKSi-3P5A at a desired concentration (e.g., 1 µM) or DMSO for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble TNKS1/2 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the TNKSi-3P5A-treated samples indicates target engagement.
-
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow to validate target engagement of TNKSi-3P5A.
Cell-Based Functional Assay: TOP/FOP Flash Reporter Assay
-
Objective: To measure the functional downstream effect of TNKS inhibition on Wnt/β-catenin signaling.
-
Causality: This assay quantifies the transcriptional activity of the TCF/LEF complex, which is the final output of the canonical Wnt pathway.
-
Protocol:
-
Co-transfect HEK293T cells with TOP-Flash (containing TCF/LEF binding sites upstream of a luciferase reporter) and a constitutively active Renilla luciferase plasmid (for normalization). As a negative control, use FOP-Flash, which has mutated TCF/LEF sites.
-
After 24 hours, plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of TNKSi-3P5A for 24 hours. Include a positive control (e.g., a known Wnt pathway inhibitor) and a DMSO vehicle control.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOP-Flash and FOP-Flash signals to the Renilla signal.
-
The ratio of TOP/FOP activity indicates the specific inhibition of Wnt-driven transcription. Calculate the EC₅₀ from the dose-response curve.
-
Best Practices and Use of Controls
To generate high-quality, reproducible data, adherence to best practices for chemical probes is essential.[1][6][8]
-
Concentration is Key: Always use the lowest concentration of TNKSi-3P5A that gives a robust on-target effect. The recommended starting range for cellular assays is 100 nM to 1 µM. High concentrations can lead to off-target effects.[6]
-
The "Rule of Two": To increase confidence in the observed phenotype, it is best practice to use an orthogonal control. This would be a structurally distinct inhibitor of TNKS1/2. Additionally, a structurally similar but biologically inactive analog of TNKSi-3P5A should be used as a negative control to ensure the phenotype is not due to a shared chemical scaffold.
-
Time-Dependence: The effects of TNKS inhibition on β-catenin levels and downstream gene expression are time-dependent. Perform time-course experiments (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the response.
-
Target Knockdown/Knockout: The most rigorous validation involves comparing the phenotypic effects of TNKSi-3P5A with genetic knockdown (siRNA) or knockout (CRISPR/Cas9) of TNKS1 and TNKS2. A high degree of concordance between chemical and genetic perturbation provides strong evidence for on-target activity.
Conclusion
TNKSi-3P5A is a valuable tool for the precise investigation of Tankyrase biology. Its high potency, selectivity, and well-characterized mechanism of action make it a superior chemical probe for dissecting the role of TNKS1/2 in Wnt/β-catenin signaling and its implications in cancer and other diseases. By following the detailed protocols and best practices outlined in this guide, researchers can generate reliable and insightful data, ultimately accelerating our understanding of this critical pathway and the development of novel therapeutics.
References
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541. [Link]
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Müller, S., & Knapp, S. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 15(11), 1271-1279. [Link]
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Practical Fragments. (2023, July 17). A rule of two for using chemical probes?. [Link]
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Wikipedia. (2023, November 28). Chemical probe. [Link]
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Schreiber, S. L. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature, 517(7536), 549–555. [Link]
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Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 143–152. [Link]
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Wang, M., et al. (2009). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1447. [Link]
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analytical methods for quantification of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
An Application Guide for the Quantitative Analysis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Introduction
This compound is a heterocyclic compound featuring a pyridine ring and an amino-substituted thiadiazole core. Molecules within the thiadiazole class are of significant interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The accurate and precise quantification of this and similar active pharmaceutical ingredients (APIs) is paramount throughout the drug development lifecycle. It is essential for pharmacokinetic studies, formulation development, quality control (QC) of bulk drug substances, and stability testing.[3]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to robust and validated analytical methods for the quantification of this compound. We will explore methodologies ranging from high-throughput, high-sensitivity LC-MS/MS for bioanalysis to reliable HPLC-UV for routine QC, and a fundamental UV-Vis spectrophotometric method. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of the analyte is the foundation of logical method development.
-
Structure:
-
Features a basic pyridinyl nitrogen and a primary amine group, making it amenable to protonation in acidic conditions.
-
The aromatic pyridine and thiadiazole rings act as strong chromophores, facilitating UV detection.
-
-
Polarity: The combination of the polar amine and pyridine groups with the heterocyclic core suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Ionization: The presence of multiple basic nitrogen atoms makes the compound highly suitable for positive mode electrospray ionization (ESI+) in mass spectrometry. The most basic site will readily accept a proton to form the [M+H]⁺ ion.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is the workhorse for routine quantification, offering a balance of specificity, precision, and cost-effectiveness, making it ideal for purity assessments, content uniformity, and dissolution testing.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. For basic compounds like this compound, adding an acid modifier to the mobile phase is critical. It protonates the analyte, suppressing unwanted interactions with residual silanols on the column surface and ensuring a sharp, symmetrical peak shape. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve generated from standards of known concentration.
Application Note & Method Development Rationale
-
Column Selection: A C18 or C8 column is recommended.[1][4] A C18 column provides greater hydrophobic retention, which is generally a good starting point for moderately polar compounds. Particle sizes of 3 µm to 5 µm are standard for good efficiency and moderate backpressure.
-
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and UV transparency. The key to success is the aqueous phase pH. Buffering it to an acidic pH (e.g., 2.5-3.5) with trifluoroacetic acid (TFA) or formic acid ensures the analyte is in a single, protonated form, leading to reproducible retention times and excellent peak symmetry.[1][3]
-
Wavelength Selection: The optimal detection wavelength should be determined by running a UV spectrum of the analyte. Given the aromatic nature, a wavelength in the range of 250-280 nm is likely to provide high sensitivity.[1]
Detailed Protocol: HPLC-UV Quantification
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or predetermined λmax).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
-
Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
-
Analysis Sequence:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover or system peaks.
-
Perform five replicate injections of a mid-range standard for system suitability (RSD of peak area < 2%).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the test samples.
-
Inject a quality control (QC) standard every 5-10 sample injections to monitor system performance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.[1]
-
Determine the concentration of the analyte in the test samples using the regression equation.
-
Method Validation (as per ICH Q2(R1) Guidelines)
-
Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the analyte's retention time. Perform forced degradation studies (see below) to demonstrate that the method can resolve the analyte from its degradation products.
-
Linearity: Analyze 5-7 calibration standards across the desired range (e.g., 1-100 µg/mL). The r² should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.[5]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. RSD should be < 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be < 2%.[5]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][5]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of the analyte in biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[3][6]
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via ESI). The first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺), known as the precursor ion. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass.
Application Note & Method Development Rationale
-
Ionization and MRM Transition: The basic nitrogen atoms on the pyridine ring and amine group make the molecule ideal for positive electrospray ionization (ESI+). The precursor ion will be the protonated molecule [M+H]⁺. The molecule is infused into the mass spectrometer to identify the most stable and abundant fragment ions for the MRM transition. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
-
Sample Preparation: For biological samples, sample preparation is critical to remove proteins and other interfering matrix components. Protein precipitation with acetonitrile is a common and effective technique.[3][4] Solid-phase extraction (SPE) can be used for cleaner samples and lower detection limits.
Detailed Protocol: LC-MS/MS Bioanalytical Quantification
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for fast analysis).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined empirically (e.g., [M+H]⁺ → major fragment).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum analyte signal.
-
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare in methanol or DMSO.
-
Calibration Standards & QCs: Prepare by spiking the stock solution into the appropriate biological matrix (e.g., blank plasma). A typical range for bioanalysis might be 0.1 - 1000 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against concentration, using a weighted (1/x² or 1/x) linear regression.
-
Quantify unknown samples using the regression equation.
-
Method Validation (as per FDA/ICH M10 Bioanalytical Guidelines)
Validation for bioanalytical methods includes specificity, linearity, accuracy, precision, and LOQ, but also adds:
-
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
-
Recovery: Measures the efficiency of the extraction process.[3]
-
Stability: Evaluates the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Method 3: UV-Visible Spectrophotometry
This is a simple, rapid, and accessible method suitable for the quantification of the pure drug substance or in simple formulations where excipients do not interfere.
Principle of the Method
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Detailed Protocol: UV-Vis Spectrophotometric Quantification
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent Selection: Use a UV-grade solvent in which the analyte is freely soluble and stable (e.g., Methanol, Ethanol, or 0.1 M HCl).
-
Determination of λmax:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL).
-
Scan the solution from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.
-
Create a series of dilutions to cover a linear absorbance range (typically 0.1-1.0 AU), for example, 2, 4, 6, 8, 10 µg/mL.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance vs. concentration and determine the regression equation.
-
-
Sample Analysis:
-
Prepare the sample in the same solvent to a concentration that falls within the calibration range.
-
Measure its absorbance and calculate the concentration using the regression equation.
-
Forced Degradation Studies
To develop a truly robust and stability-indicating HPLC method, forced degradation studies are essential. These studies expose the drug substance to harsh conditions to produce potential degradation products and ensure the analytical method can separate them from the parent peak.
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug to 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV/Vis light in a photostability chamber (ICH Q1B).
After exposure, samples are diluted and analyzed by the developed HPLC-UV method. The peak purity of the parent drug should be assessed using a PDA detector to ensure it is spectrally homogeneous, confirming the method's specificity.
Visualizations and Workflows
General Analytical Method Development Workflow
Caption: High-level workflow for analytical method development and validation.
HPLC-UV Sample Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 4. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 6. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yield, and ensure the highest purity of the final product. This document provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Overall Synthesis Workflow
The most reliable synthetic route to this compound involves a two-stage process. The first stage is the preparation of the key intermediate, pyridin-3-carboximidamide (3-amidinopyridine). The second stage is the oxidative cyclization of a suitable precursor, derived from the amidine, to form the 1,2,4-thiadiazole ring.
Caption: General two-stage synthesis pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed by probable cause, followed by a detailed, actionable solution.
Problem 1: Consistently Low Overall Yield (< 40%)
A low overall yield is the most frequent challenge, often stemming from inefficiencies in one or both stages of the synthesis.
Possible Cause A: Incomplete Formation of 3-Amidinopyridine
The conversion of 3-cyanopyridine to 3-amidinopyridine via the Pinner reaction is a critical step. The intermediate imidate salt (Pinner salt) is moisture-sensitive and can easily hydrolyze back to an ester or amide, preventing amidine formation.[1][2]
Solution & Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents are essential. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Temperature: The initial formation of the Pinner salt is exothermic. Maintain the temperature at 0°C while bubbling dry HCl gas through the alcoholic solution of 3-cyanopyridine to prevent the decomposition of the thermodynamically unstable Pinner salt.[2]
-
Effective Ammonolysis: The conversion of the isolated Pinner salt to the amidine requires a sufficient excess of ammonia or an ammonia equivalent.
Reference Protocol: Pinner Reaction for 3-Amidinopyridine [3]
-
Step 1 (Pinner Salt Formation): Suspend 3-cyanopyridine (1.0 eq) in anhydrous ethanol (approx. 3-4 M concentration). Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 4-6 hours. The Pinner salt will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step 2 (Amidine Formation): Dissolve the crude Pinner salt in anhydrous ethanol at 0°C. Add a solution of ammonia in ethanol (or bubble ammonia gas) until the solution is basic (pH > 9). Alternatively, add ammonium acetate (1.5 eq) and stir at room temperature for 12-18 hours. The product, 3-amidinopyridine hydrochloride, can be isolated after removal of the solvent.
Possible Cause B: Inefficient Oxidative Cyclization
The formation of the 5-amino-1,2,4-thiadiazole ring requires the cyclization of a precursor, typically formed by reacting the amidine with a thiocyanate salt, followed by oxidation. The choice of oxidant and reaction conditions are paramount.
Solution & Protocol:
-
Precursor Formation: The reaction between 3-amidinopyridine and an alkali metal thiocyanate (e.g., KSCN) in an acidic medium generates the necessary N-guanylthiourea intermediate in situ.
-
Choice of Oxidant: Various oxidizing agents can be used, including hydrogen peroxide, halogens (I₂, Br₂), or N-halosuccinimides (NCS, NBS). Hydrogen peroxide is often preferred for its clean byproducts (water).
-
pH and Temperature Control: The oxidation is often pH-sensitive. Maintaining the reaction at or below room temperature is crucial to prevent over-oxidation or degradation of the thiadiazole ring.
Reference Protocol: Oxidative Cyclization
-
Dissolve 3-amidinopyridine hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in a suitable solvent like ethanol or aqueous acetic acid.
-
Cool the mixture to 10-15°C.
-
Add 30% hydrogen peroxide (1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 25°C.
-
Stir the reaction for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., aq. NaHCO₃ or NH₄OH) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or isopropanol for purification.
| Parameter | Recommended Condition | Rationale |
| Pinner Reaction | ||
| Solvent | Anhydrous Ethanol | Reactant and forms the ethyl imidate. |
| Reagent | Dry HCl gas | Acid catalyst; anhydrous to prevent hydrolysis.[1] |
| Temperature | 0°C | Stabilizes the thermally labile Pinner salt.[2] |
| Ammonolysis | ||
| Reagent | NH₃ (gas or in EtOH) | Nucleophile for converting imidate to amidine.[3] |
| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Cyclization | ||
| Oxidant | 30% H₂O₂ | Effective and produces water as a byproduct. |
| Temperature | 10-25°C | Prevents degradation of the product. |
| pH | Neutralization post-reaction | Product is typically a free base, less soluble in neutral water. |
Table 1. Key Reaction Parameters for Yield Optimization.
Problem 2: Significant Impurities Detected in Final Product
The presence of impurities complicates purification and reduces the final yield. Identifying the source of these impurities is key to eliminating them.
Possible Cause A: Formation of Isomeric 1,3,4-Thiadiazole
While the target is a 1,2,4-thiadiazole, different reaction conditions can lead to the formation of the 1,3,4-thiadiazole isomer. This typically occurs if the starting material is nicotinic acid and thiosemicarbazide, which undergo a dehydrative cyclization.[4]
Solution:
-
Confirm Synthetic Route: Ensure the synthetic strategy is based on the oxidative cyclization of an amidine derivative, not the condensation of a carboxylic acid derivative with thiosemicarbazide. The amidine route specifically directs the formation of the 1,2,4-isomer.
-
Analytical Confirmation: Use NMR and Mass Spectrometry to confirm the structure. The fragmentation patterns and chemical shifts for 1,2,4- and 1,3,4-thiadiazole isomers are distinct.
Caption: Comparison of synthetic routes leading to 1,2,4- vs. 1,3,4-thiadiazole isomers.
Possible Cause B: Residual Unreacted 3-Amidinopyridine
If the oxidative cyclization is incomplete, the highly polar amidine starting material can be difficult to separate from the final product.
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1) to track the consumption of the amidine. The amidine will have a much lower Rf value than the product.
-
Stoichiometry of Oxidant: Ensure at least 1.5 equivalents of the oxidizing agent are used. If the reaction stalls, a small additional charge of the oxidant can be beneficial.
-
Purification: If the crude product is contaminated, a carefully executed column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure ethyl acetate to 5% methanol in ethyl acetate) should provide good separation. Alternatively, recrystallization from a solvent like isopropanol or ethanol can selectively crystallize the less polar product, leaving the amidine salt in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most common and cost-effective starting material is 3-cyanopyridine.[5] It is readily available and can be efficiently converted to the key 3-amidinopyridine intermediate. While one could start from nicotinamide or nicotinic acid, these routes often require more steps or lead to isomeric impurities.[4][6]
Q2: Can I use a different oxidant for the cyclization step?
Yes. While hydrogen peroxide is common, other oxidants have been successfully used for the synthesis of 5-amino-1,2,4-thiadiazoles. These include:
-
Iodine (I₂): In the presence of a base like potassium carbonate.
-
N-Bromosuccinimide (NBS): Can provide a rapid and clean reaction.
-
Sulfuryl Chloride (SO₂Cl₂): Used in some oxidative cyclizations to form related thiadiazoles.[7] The choice of oxidant may require re-optimization of the reaction conditions.
Q3: My final product seems to be water-soluble, making extraction difficult. What can I do?
The pyridine nitrogen in the final product can be protonated at acidic pH, increasing its water solubility. During workup, ensure the aqueous phase is made basic (pH 8-9) before extracting with an organic solvent like ethyl acetate or dichloromethane. If solubility remains an issue, performing multiple extractions or a continuous liquid-liquid extraction may be necessary. Salting out the aqueous layer with NaCl can also decrease the product's solubility and improve extraction efficiency.
Q4: What are the key safety considerations for this synthesis?
-
Cyanides: 3-cyanopyridine is a nitrile and should be handled with care. Avoid inhalation and skin contact.
-
HCl Gas: Dry HCl gas is highly corrosive and toxic. The Pinner reaction must be performed in a well-ventilated fume hood.
-
Oxidizing Agents: Hydrogen peroxide and other oxidants can be hazardous. Use appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Thiocyanates: Potassium thiocyanate (KSCN) is toxic. Handle with care and avoid generating dust.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
References
-
Eureka | Patsnap. (n.d.). Synthesis process of 3-aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 36. Synthesis of 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles 159.[8]. Retrieved from [Link]
- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]
-
PMC - NIH. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[9][10]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Retrieved from [Link]
-
PMC - NIH. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]
-
PubMed. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Retrieved from [Link]
-
Frontiers. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[9][10]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Retrieved from [Link]
-
NIH. (n.d.). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
PMC - NIH. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]
-
Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
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overcoming solubility issues of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine in assays
Technical Support Center
Topic: Overcoming Solubility Issues of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine in Assays
Introduction
Researchers utilizing this compound in various biochemical and cell-based assays frequently encounter significant challenges related to its poor aqueous solubility. This limitation can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a systematic, in-depth approach to understanding and overcoming these solubility hurdles. As Senior Application Scientists, we offer field-proven insights and validated protocols to ensure the integrity and reproducibility of your results.
Part 1: Understanding the Molecule - Physicochemical Profile
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A: The solubility of this compound is dictated by its molecular structure, which features a combination of aromatic, heterocyclic, and polar functional groups. The 1,2,4-thiadiazole ring system is aromatic and generally stable.[3][4] The key to manipulating its solubility lies in understanding the ionizable groups: the pyridine ring and the exocyclic amine.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The pKa of the conjugate acid of 3-aminopyridine is approximately 5.7-6.0.[5][6] This means that in solutions with a pH below this value, the pyridine nitrogen will be protonated, imparting a positive charge and significantly increasing aqueous solubility.
-
5-Amine Group: The exocyclic amine group is also basic, but its basicity is influenced by the electron-withdrawing nature of the thiadiazole ring.
-
Lipophilicity (LogP): The combination of aromatic rings contributes to the molecule's overall hydrophobicity, favoring dissolution in organic solvents like DMSO over aqueous media.[7]
These properties lead to a classic scenario where the compound is soluble in a 100% DMSO stock but precipitates upon dilution into neutral aqueous assay buffers (pH 7.4), a phenomenon known as supersaturation.[8][9]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₇H₆N₄S | Relatively small, rigid structure. |
| Molecular Weight | ~178.2 g/mol | Moderate molecular weight.[10][11] |
| Key Functional Groups | Pyridine, 1,2,4-Thiadiazole, Amine | Provides handles for pH manipulation. |
| Predicted pKa (Pyridinium) | ~5.7 - 6.0 | Becomes positively charged and more soluble at pH < 6.[5][6] |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High solubility in 100% DMSO is expected.[1][12] |
Part 2: Troubleshooting Guide - Step-by-Step Solutions
Q2: My compound is precipitating in the initial DMSO stock solution. What should I do?
A: Precipitation in a 100% DMSO stock is less common but can occur, especially at very high concentrations (e.g., >50-100 mM) or if the DMSO has absorbed water.[12][13] Follow this workflow to ensure a clear, stable stock.
Protocol 1: Preparing a Stable DMSO Stock Solution
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO. DMSO is hygroscopic and water contamination will lower its solvating power for lipophilic compounds.[13]
-
Determine Max Concentration: If precipitation is observed, you may be exceeding the compound's solubility limit even in DMSO. Try preparing the stock at a lower concentration (e.g., 10 mM or 20 mM).
-
Aid Dissolution: After adding DMSO to the solid compound, vortex vigorously. If solids remain, use a brief (5-10 minute) sonication in a water bath. Gentle warming (to 30-37°C) can also be used, but must be done cautiously to avoid compound degradation.
-
Visual Confirmation: Always inspect the stock solution visually for any crystalline precipitate before each use. If stored frozen, allow it to thaw completely to room temperature and vortex before opening.
Q3: The compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A: This is the most common solubility challenge. The key is to maintain the compound in solution in the final aqueous environment. A multi-pronged strategy is most effective.
-
Reduce Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells or inhibit enzyme activity. However, sometimes increasing the final DMSO percentage slightly (e.g., from 0.5% to 1%) is sufficient to maintain solubility without compromising the assay.[9] Always determine the maximum DMSO tolerance of your specific assay system first.
-
Adjust Assay Buffer pH: Given the pyridine nitrogen's pKa of ~5.7-6.0, lowering the buffer pH will protonate the molecule, increasing its aqueous solubility.[5][6]
-
Action: Prepare your assay buffer at several pH points, for example, pH 7.4 (standard), pH 6.8, and pH 6.0.
-
Critical Control: You MUST run parallel controls to ensure that the pH change itself does not alter your biological system (e.g., enzyme activity, cell health, or receptor binding).[14]
-
-
Employ Solubilizing Excipients: If pH adjustment is not viable or insufficient, excipients that create a more favorable microenvironment for the compound can be used. The two most common classes are cyclodextrins and non-ionic surfactants.
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic this compound molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15][16][17]
-
Non-ionic Surfactants (e.g., Pluronic® F-68, Tween® 80): At concentrations above their critical micelle concentration (CMC), these molecules form micelles that can sequester the hydrophobic compound within their core.[18][19] Pluronic F-68 is often used in cell culture for its low toxicity.[13][20]
-
Table: Comparison of Common Solubilizing Agents
| Agent | Mechanism of Action | Typical Final Conc. | Pros | Cons |
| pH Adjustment | Increases charge via protonation | pH 6.0 - 7.0 | Simple, inexpensive | May alter assay biology |
| HP-β-CD | Encapsulation (Inclusion Complex)[16][21] | 1-10 mM | Highly effective, low toxicity | Can sometimes extract membrane lipids |
| Pluronic® F-68 | Micellar Solubilization | 0.01% - 0.1% (w/v) | Biocompatible, low cell toxicity[20] | Can interfere with some detection methods |
| Tween® 80 | Micellar Solubilization | 0.01% - 0.05% (v/v) | Very effective solubilizer | Higher potential for cell toxicity/assay interference |
Protocol 2: Using HP-β-Cyclodextrin
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer.
-
Create a series of dilutions of the HP-β-CD stock in assay buffer to achieve final concentrations of 10 mM, 5 mM, and 1 mM.
-
Add your DMSO compound stock to these different HP-β-CD-containing buffers (not the other way around) while vortexing to achieve the desired final compound concentration.
-
Visually inspect for precipitation and test in your assay alongside proper controls.
Q4: How can I be sure that my solubilization method isn't interfering with my assay results?
A: This is a critical question of experimental integrity. Every solubilization strategy requires a corresponding set of controls to ensure that the observed biological effect is from the compound itself and not the formulation.[14][22][23]
-
Vehicle Control: This is the most important control. The "vehicle" is the final formulation solution without the test compound. It must contain the exact same concentration of DMSO, the same buffer pH, and the same concentration of any excipient (like HP-β-CD or Pluronic F-68) as your test wells. The response of the vehicle control serves as your baseline (0% effect).[14][22]
-
Excipient-Only Control: If using an excipient, it's wise to run a condition with just the excipient in buffer (without DMSO) to confirm it has no intrinsic biological activity in your system.
-
Assay Performance Validation: When you change formulation conditions (e.g., lower pH), you should re-check your assay's performance metrics, such as the Z'-factor or the signal-to-background ratio of your positive and negative controls, to ensure the assay quality is maintained.[24]
Part 3: Frequently Asked Questions (FAQs)
-
Q5: Can I use a different primary organic solvent instead of DMSO?
-
A: While DMSO is the most common, other solvents like ethanol or N,N-dimethylformamide (DMF) can be tested. However, they often have higher and more specific toxicities in biological assays. The principles of precipitation upon aqueous dilution remain the same, and the troubleshooting strategies outlined here would still apply.
-
-
Q6: What is the maximum concentration of this compound I can realistically expect to achieve in my aqueous assay?
-
A: This is highly dependent on the final assay conditions and the solubilization method chosen. Without excipients, achieving concentrations above 10-30 µM in a neutral buffer with <1% DMSO can be difficult. With optimized pH and/or the use of cyclodextrins, it may be possible to reach concentrations of 100 µM or higher, but this must be determined empirically for each specific assay buffer system.
-
-
Q7: My cell-based assay is highly sensitive to DMSO. What are my best options?
-
A: If you must keep the final DMSO concentration extremely low (<0.1%), your best strategies are pH adjustment (if the cells tolerate it) and the use of highly biocompatible excipients. Pluronic F-68 is an excellent first choice in this scenario due to its widespread use and low toxicity in cell culture.[20] Cyclodextrins are also a very strong option.
-
-
Q8: How do I handle potential compound adsorption to plasticware?
-
A: Lipophilic compounds can sometimes adsorb to the plastic walls of microplates, reducing the actual concentration in solution. This can be mitigated by including a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.01%) or a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in the assay buffer, provided they do not interfere with the assay.
-
References
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15 (n.d.). University of Huddersfield Repository.
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16 (2024). PubMed Central.
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31 (n.d.). ResearchGate.
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34 (n.d.). ChemicalBook.
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35 (n.d.). Brieflands.
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36 (n.d.). Wikipedia.
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23 (n.d.). National Institutes of Health.
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiadiazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This guide is designed to provide in-depth troubleshooting assistance for the common challenge of inconsistent results in biological assays involving this important class of heterocyclic compounds. Thiadiazoles are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, their physicochemical properties can sometimes lead to challenges in assay development and execution, resulting in variability that can obscure true biological effects.
This guide moves beyond a simple checklist of troubleshooting steps. It delves into the underlying causes of inconsistency, providing you with the scientific rationale to diagnose and resolve issues effectively. Our goal is to empower you with the knowledge to develop robust and reproducible assays, ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered when working with thiadiazoles.
Question 1: I'm observing high variability and poor reproducibility between replicate wells and across different experimental days. What are the likely culprits?
Answer: High variability is a frequent challenge and can stem from several sources. It's crucial to systematically investigate each possibility. The primary suspects are often related to compound handling and assay conditions.
Potential Causes & Immediate Actions:
-
Compound Purity and Integrity:
-
Insight: Impurities from synthesis or degradation products can possess their own biological activity or interfere with the assay, leading to inconsistent results.[4] The thiadiazole ring itself is generally stable, but substituents can be labile under certain conditions (e.g., pH, light, temperature).[2][4]
-
Action: Always confirm the purity of your thiadiazole compound using methods like High-Performance Liquid Chromatography (HPLC) and its identity with Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[4] It is recommended to re-analyze a sample that has been subjected to the assay conditions to check for any degradation.
-
-
Solubility Issues:
-
Insight: Poor aqueous solubility is a very common reason for inconsistent results and an apparent lack of bioactivity.[4][5] While the parent 1,2,3-thiadiazole is water-soluble, substitutions, especially with aromatic groups, can significantly decrease aqueous solubility.[5] If a compound precipitates in the assay medium, its effective concentration will be much lower and more variable than the nominal concentration.[4]
-
Action: Visually inspect your assay plates for any signs of precipitation (e.g., cloudiness, particulates). Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.[6]
-
-
Assay-Related Factors:
-
Insight: The assay itself can be a source of variability. Factors such as reagent quality, incubation times, and temperature fluctuations can all contribute to inconsistent outcomes.[4][7]
-
Action: Ensure you are using high-quality reagents and that your positive and negative controls are behaving as expected.[4] A stable positive control confirms the assay is performing correctly, while a consistent negative control establishes a reliable baseline.
-
Question 2: My thiadiazole derivative shows potent activity in a biochemical assay but is much less active in a cell-based assay. What could explain this discrepancy?
Answer: This is a classic drug discovery challenge and often points to issues with cell permeability, metabolic instability, or efflux by cellular transporters.
Potential Causes & Investigation Strategy:
-
Metabolic Degradation:
-
Insight: Cells contain a host of metabolic enzymes, such as cytochrome P450s and esterases, that can modify and inactivate your compound.[6] For example, 2-alkylthio-substituted 1,3,4-thiadiazoles are known to be susceptible to metabolic oxidation, which can lead to a loss of the parent compound.
-
Action: Perform a metabolic stability assay using liver microsomes or hepatocytes to assess how quickly your compound is metabolized.[6] You can also conduct a time-course stability study by incubating your compound in cell culture medium (with and without cells) and analyzing its concentration over time using HPLC or LC-MS.[6]
-
-
Poor Cell Permeability:
-
Insight: For a compound to be active in a cell-based assay, it must be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of your thiadiazole derivative, such as its lipophilicity and size, will influence its permeability.
-
Action: Utilize in silico models to predict cell permeability based on the compound's structure. Experimental assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide a direct measure of a compound's ability to cross a lipid membrane.
-
-
Compound Aggregation:
-
Insight: Some compounds can form colloidal aggregates in solution, which can lead to non-specific inhibition in biochemical assays and give a false impression of high potency.[8] These aggregates are often less able to cross the cell membrane, resulting in lower activity in cell-based assays. The planar nature of the thiadiazole ring can contribute to strong crystal lattice energy, which may favor aggregation.[5]
-
Action: Include a detergent like Triton X-100 (typically at 0.01%) in your biochemical assay to disrupt aggregate formation.[8] If the compound's potency significantly decreases in the presence of the detergent, it is likely an aggregator.
-
Question 3: I suspect my thiadiazole compound is interfering with the assay technology itself. How can I confirm this?
Answer: Assay interference is a common source of false-positive or false-negative results. Thiadiazoles, like many heterocyclic compounds, can have inherent properties that interfere with common detection methods.
Potential Causes & Verification Steps:
-
Colored or Fluorescent Compounds:
-
Insight: If your thiadiazole derivative has a color or is fluorescent, it can interfere with colorimetric or fluorescence-based assays, respectively.
-
Action: Run a control experiment with your compound in the assay buffer without the biological target (e.g., enzyme or cells).[4] Any signal detected in this control is likely due to interference from your compound.
-
-
Redox Activity and Thiol Reactivity:
-
Insight: Some thiadiazole scaffolds can be redox-active or react with thiols, which can be problematic in assays that rely on redox chemistry (e.g., those using resazurin) or contain thiol-containing reagents like dithiothreitol (DTT).
-
Action: Profile your compound in a panel of assays designed to detect redox activity and thiol reactivity.[8]
-
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides more detailed protocols and workflows for addressing the issues raised in the FAQs.
Guide 2.1: Systematic Investigation of Compound Solubility
Inadequate solubility is a primary driver of assay inconsistency. This guide provides a structured approach to diagnosing and mitigating solubility problems.
Protocol 2.1.1: Visual and Microscopic Assessment of Precipitation
-
Preparation: Prepare your thiadiazole compound at its highest test concentration in the final assay buffer. Also, prepare a vehicle control (e.g., buffer with the same final concentration of DMSO).
-
Incubation: Incubate the solutions under the same conditions as your biological assay (e.g., temperature, time).
-
Visual Inspection: Hold the plate or tube against a dark background and look for any signs of cloudiness, turbidity, or visible precipitate.
-
Microscopic Examination: Place a small drop of the solution on a microscope slide and examine it under a light microscope. Look for crystalline structures or amorphous precipitate.
Protocol 2.1.2: Strategies to Improve Compound Solubility
If precipitation is observed, consider the following strategies:
| Strategy | Description | Considerations |
| Optimize Co-solvent Concentration | Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible (typically <0.5%) to minimize its impact on the assay while maintaining solubility.[5][6] | High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. |
| Use Alternative Co-solvents | Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.[5] | The compatibility of the co-solvent with your assay system must be validated. |
| Serial Dilution | Instead of a single large dilution from a high-concentration stock, perform a series of smaller dilutions. This can sometimes prevent the compound from crashing out of solution.[5] | This method can be more time-consuming and prone to pipetting errors if not performed carefully. |
| pH Adjustment | If your compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility. | The chosen pH must be compatible with the biological components of your assay (e.g., enzyme stability, cell viability). |
Guide 2.2: Workflow for Differentiating True Activity from Assay Artifacts
This workflow will help you systematically eliminate potential artifacts and build confidence in your results.
Caption: Workflow for troubleshooting inconsistent assay results with thiadiazoles.
Section 3: Advanced Considerations
The Impact of Thiadiazole Isomerism
Thiadiazoles exist in four different regioisomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2] The specific isomer can influence the compound's electronic properties, stability, and potential for off-target interactions. For example, the 1,2,4-thiadiazole ring is generally stable due to its aromatic nature.[2] Be aware of the specific isomer you are working with and consider whether its inherent chemical properties could be contributing to the observed assay behavior.
Potential for Tautomerism
Thiadiazoles with hydroxyl, amino, or mercapto substituents can exist in different tautomeric forms (e.g., thiol vs. thione).[2] This can affect their reactivity and how they interact with the biological target. It is important to be aware of the potential for tautomerism and to consider which form is likely to be predominant under your assay conditions.
Section 4: Summary and Best Practices
To ensure the generation of high-quality, reproducible data with thiadiazole compounds, adhere to the following best practices:
-
Thorough Compound Characterization: Always begin with a pure, well-characterized compound.
-
Proactive Solubility Assessment: Determine the solubility of your compound in the final assay buffer before initiating large-scale screening.
-
Rigorous Assay Validation: Use appropriate positive and negative controls in every experiment to monitor assay performance.
-
Systematic Troubleshooting: When encountering inconsistent results, adopt a logical, step-by-step approach to identify the root cause.
-
Mindful of Compound-Specific Properties: Be aware of the potential for your thiadiazole to interfere with the assay technology or to be metabolized by cells.
By implementing these strategies, you can overcome the challenges associated with working with thiadiazoles and confidently advance your research and drug discovery programs.
References
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. Retrieved from [Link]
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MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
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ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
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ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. Retrieved from [Link]
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PubMed. (2015). Synthesis and pharmacological screening of a large library of 1,3,4-thiadiazolines as innovative therapeutic tools for the treatment of prostate cancer and melanoma. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Chemical properties of thiadiazole compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
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ResearchGate. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Retrieved from [Link]
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Preprints.org. (2024). Unveiling the Versatility of Thiadiazole Compounds: Synthesis, Biological Activities and Promising Applications. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (n.d.). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
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Preprints.org. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Retrieved from [Link]
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Technical Support Center: Optimizing 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine (Pythia-5) for Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides in-depth technical support for researchers utilizing the novel small molecule, 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, hereafter referred to as Pythia-5. As Pythia-5 is a novel compound, this document establishes a foundational framework for its effective use in cell-based assays. Based on its structural motifs (a pyridine ring and a thiadiazole-amine core), we will proceed with the scientifically-grounded hypothesis that Pythia-5 functions as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and survival, particularly in highly metabolic cells like cancer cells.[3][4] This guide will therefore use the NAMPT inhibitory mechanism as a model to explain experimental design, troubleshooting, and data interpretation.
Hypothesized Mechanism of Action: NAMPT Inhibition
NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway.[2] By inhibiting NAMPT, Pythia-5 is hypothesized to deplete cellular NAD+ pools. This depletion disrupts critical cellular processes including energy metabolism (glycolysis and oxidative phosphorylation) and DNA repair, ultimately leading to cell cycle arrest and apoptosis, especially in NAD+-dependent cancer cells.[1][3]
Caption: Hypothesized signaling pathway of Pythia-5.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my initial stock solution of Pythia-5?
A1: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5] Solubility can be a significant challenge for novel compounds.[6][7] We recommend starting with DMSO. If you observe precipitation, gentle warming or sonication may help. Always create a fresh stock solution if you suspect degradation or precipitation.
Q2: What is a good starting concentration range for my first experiment?
A2: For a novel compound, a broad, logarithmic dilution series is recommended to establish a dose-response curve.[5] A common starting range is from 1 nM to 100 µM.[5] This wide range is crucial for determining the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[8][9]
Q3: How do I control for solvent-induced effects in my assay?
A3: It is critical to include a vehicle control in all experiments.[5] The vehicle control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment wells. This allows you to distinguish the specific effects of Pythia-5 from any non-specific effects of the solvent itself. The final DMSO concentration in your cell culture medium should typically be kept at or below 0.5% to avoid toxicity.[5]
Q4: What cell types are most likely to be sensitive to Pythia-5?
A4: Given the hypothesized mechanism as a NAMPT inhibitor, cancer cells with high metabolic rates are likely to be most sensitive.[1] Furthermore, some cancer cells are deficient in the de novo NAD+ synthesis pathway, making them entirely dependent on the NAMPT salvage pathway. These cells would exhibit synthetic lethality when treated with a NAMPT inhibitor and would be excellent models for your studies.[3]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of Pythia-5 concentration.
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or compound precipitation.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure you have a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before moving to the incubator to allow cells to settle evenly.[10]
-
Mitigate Edge Effects: Avoid using the outer wells of a 96-well plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media.[10]
-
Check for Precipitation: Before adding to cells, visually inspect your diluted Pythia-5 in the cell culture medium. If you see crystals or cloudiness, you may be exceeding its soluble limit in aqueous media.[6] Consider preparing fresh dilutions or using a lower top concentration.
-
Issue 2: No observable effect even at high concentrations.
-
Possible Cause: The compound is not potent in your chosen cell line, the incubation time is too short, or the compound is inactive.
-
Troubleshooting Steps:
-
Extend Incubation Time: The effects of metabolic inhibitors can take time to manifest. Run a time-course experiment, testing endpoints at 24, 48, and 72 hours to determine the optimal treatment duration.[5]
-
Select a More Sensitive Cell Line: As mentioned in the FAQs, screen a panel of cell lines, particularly those known for high metabolic activity or reliance on the NAMPT pathway.[11]
-
Confirm Compound Integrity: If possible, verify the identity and purity of your Pythia-5 sample using analytical methods like LC-MS or NMR.
-
Issue 3: Significant cytotoxicity is observed across all concentrations, preventing a clear dose-response.
-
Possible Cause: The compound has off-target effects or is causing general cellular toxicity unrelated to NAMPT inhibition.[12]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a secondary assay that measures cell death directly, such as a Lactate Dehydrogenase (LDH) release assay or Annexin V staining.[13][14] This helps to distinguish specific anti-proliferative effects from general toxicity.
-
Shorten Exposure Time: High concentrations may be acutely toxic. Try a shorter incubation period (e.g., 4-8 hours) followed by a washout, then measure the endpoint at a later time point (e.g., 48 hours).
-
Lower the Concentration Range: Your "effective" concentration might be much lower than initially tested. Shift your dilution series to a lower range (e.g., 0.01 nM to 10 µM).
-
Issue 4: The dose-response curve is flat or does not follow a standard sigmoidal shape.
-
Possible Cause: The concentration range is incorrect, the assay readout is not optimal, or the compound has complex biological effects.
-
Troubleshooting Steps:
-
Adjust Concentration Range: If the curve is flat at the top, you need to test higher concentrations. If it's flat at the bottom, test lower concentrations.
-
Optimize Assay Window: The "assay window" is the difference between your positive and negative controls. Ensure this window is large enough for robust detection. This may involve optimizing cell seeding density or incubation time.[15]
-
Consider Assay Type: Some assays, like those measuring ATP levels (e.g., CellTiter-Glo®), are directly linked to the hypothesized mechanism and may provide a better readout than a general proliferation assay like MTT.[16][17]
-
Caption: A Four-Phase Workflow for Novel Inhibitor Optimization.
References
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Enzo Life Sciences. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available from: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
-
Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?. Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?. Available from: [Link]
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Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Available from: [Link]
-
Wikipedia. (n.d.). IC50. Available from: [Link]
-
edX. (n.d.). IC50 Determination. Available from: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available from: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
-
National Institutes of Health. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Available from: [Link]
-
PubMed Central. (n.d.). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Available from: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Available from: [Link]
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ResearchGate. (n.d.). Possible side effects from targeted small molecule inhibitory drugs. Available from: [Link]
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Portland Press. (2021). Steady-state enzyme kinetics. Available from: [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available from: [Link]
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ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Available from: [Link]
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MDPI. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]
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Technical Support Center: Minimizing Off-Target Effects of Pyridinyl-Thiadiazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine and related pyridinyl-thiadiazole-based kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments, ensuring the development of selective and effective therapeutic agents.
Introduction: The Challenge of Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing truly selective inhibitors.[1] Off-target activities can lead to unexpected toxicities or confound experimental results, making a thorough understanding and proactive mitigation of these effects paramount.[2][3] This guide will walk you through a systematic approach to minimizing off-target effects for the pyridinyl-thiadiazole class of compounds, which have shown promise as kinase inhibitors.[4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working to minimize the off-target effects of pyridinyl-thiadiazole-based kinase inhibitors.
Q1: I have designed a novel this compound analog. What is the first step to assess its selectivity?
A1: The crucial first step is to perform a broad biochemical kinase selectivity screen.[2] This involves testing your compound against a large panel of kinases to identify potential off-target interactions early in the discovery process. Commercial services offer comprehensive kinase panels that can provide a detailed selectivity profile of your compound.[6] The data from this screen will guide your subsequent optimization efforts.
Q2: My compound shows activity against several kinases in the initial screen. How do I differentiate between on-target and off-target effects in a cellular context?
A2: Differentiating on- and off-target effects in cells requires a multi-pronged approach. One effective strategy is to use a combination of target engagement assays and phenotypic readouts. For instance, you can use techniques like cellular thermal shift assays (CETSA) to confirm that your compound is binding to the intended target in cells. Additionally, comparing the phenotypic effects of your compound with those of a known selective inhibitor for your target or with the effects of genetic knockdown (e.g., siRNA or CRISPR) of the target can help to dissect on-target versus off-target cellular responses.[7]
Q3: What computational tools can I use to predict potential off-target effects of my pyridinyl-thiadiazole compound before synthesis?
A3: Several computational methods can predict potential off-target interactions for small molecules.[8][9] These can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as chemical similarity searching and pharmacophore modeling, compare your compound to molecules with known activities.[8] Structure-based methods, like molecular docking, predict how your compound might bind to the structures of various kinases.[8] Utilizing a combination of these in silico tools can help prioritize compounds for synthesis with a lower predicted off-target liability.[10]
Q4: How can I improve the selectivity of my lead compound?
A4: Improving selectivity is an iterative process of structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of your pyridinyl-thiadiazole scaffold, you can identify key functional groups that contribute to off-target binding.[11][12] For example, you could explore different substitution patterns on the pyridine ring or modify the amine group of the thiadiazole. The goal is to introduce modifications that disrupt binding to off-targets while maintaining or improving affinity for the primary target. Each new analog should be re-evaluated through kinase profiling to assess the impact of the changes on selectivity.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research.
Problem 1: High background signal or inconsistent results in my in vitro kinase assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | 1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the aqueous solubility of your compound. 3. Test a lower concentration range of your compound. | Poorly soluble compounds can form aggregates that interfere with assay readouts, leading to artifacts. |
| DMSO Concentration | 1. Ensure the final DMSO concentration is consistent across all wells. 2. Run a DMSO tolerance curve for your assay. | High concentrations of DMSO can inhibit kinase activity and affect assay performance.[13] |
| ATP Concentration | 1. Use an ATP concentration at or near the Km for the kinase. | If the ATP concentration is too high, it can be difficult for an ATP-competitive inhibitor to bind, leading to an underestimation of its potency.[1] |
| Reagent Quality | 1. Use fresh, high-quality reagents (kinase, substrate, ATP). 2. Properly store all reagents according to the manufacturer's instructions. | Degradation of reagents can lead to inconsistent assay performance. |
Problem 2: My compound is potent in a biochemical assay but shows no activity in a cell-based assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Assess the physicochemical properties of your compound (e.g., logP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA). | The compound must be able to cross the cell membrane to reach its intracellular target. |
| Compound Efflux | 1. Use cell lines that overexpress efflux pumps (e.g., P-gp) to see if activity is reduced. 2. Co-incubate with a known efflux pump inhibitor. | The compound may be actively transported out of the cell by efflux pumps. |
| Metabolic Instability | 1. Incubate your compound with liver microsomes to assess its metabolic stability. | The compound may be rapidly metabolized by cellular enzymes into an inactive form.[11] |
| High Protein Binding | 1. Measure the extent of plasma protein binding. | High binding to plasma proteins in the cell culture media can reduce the free concentration of the compound available to interact with the target. |
Problem 3: My compound shows unexpected toxicity in animal models despite good in vitro selectivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Unidentified Off-Target | 1. Perform a broader off-target screen, including non-kinase targets (e.g., GPCRs, ion channels). 2. Utilize chemical proteomics approaches to identify cellular binding partners.[14] | The toxicity may be due to an interaction with an off-target that was not included in the initial kinase panel. |
| Metabolite-Induced Toxicity | 1. Identify the major metabolites of your compound. 2. Synthesize and test the metabolites for activity and toxicity. | A metabolite of the parent compound could be responsible for the observed toxicity. |
| On-Target Toxicity | 1. Use a structurally distinct tool compound with similar on-target activity but a different off-target profile to see if the toxicity is recapitulated.[3] 2. Investigate the phenotype of a genetic knockout of the target in the same animal model. | Inhibition of the intended target in a whole organism may have unforeseen physiological consequences. |
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments in assessing and minimizing off-target effects.
Protocol 1: Biochemical Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound using a commercial kinase profiling service.
-
Compound Preparation:
-
Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Dispense the diluted compounds into the appropriate wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).[7]
-
Incubate the plate at room temperature for the recommended time.
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Workflow for Investigating Off-Target Effects
The following diagram illustrates a systematic workflow for identifying and mitigating off-target effects of a novel kinase inhibitor.
Caption: A workflow for identifying and mitigating off-target effects.
Signaling Pathway Considerations
Understanding the signaling pathway of your target kinase is crucial for designing relevant cell-based assays. The diagram below represents a generic kinase signaling cascade that can be adapted to your specific target.
Caption: A generic kinase signaling pathway.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Bongartz, J. P., et al. (2002). Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Wang, M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. MySkinRecipes. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]
-
Pattanayak, P., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
-
Shaw, D. E., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. [Link]
-
Frontiers Media S.A. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. [Link]
-
Ibrahim, H. S., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]
-
MDPI. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. MDPI. [Link]
Sources
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- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Buy 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | 35115-35-6 [smolecule.com]
- 5. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. pnas.org [pnas.org]
Technical Support Center: Impurity Profiling of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Welcome to the technical support center for the analysis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for identifying and characterizing impurities in your samples. The purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy, making robust analytical methods for impurity detection paramount. This document offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might find in my sample of this compound?
A1: Impurities can generally be categorized as synthesis-related or degradation products.
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Synthesis-Related Impurities: The synthetic route heavily influences potential impurities. A common synthesis for analogous 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid (in this case, pyridine-3-carboxylic acid or nicotinic acid).[1][2] Therefore, you should look for:
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Unreacted Starting Materials: Pyridine-3-carboxylic acid and thiosemicarbazide.
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Isomeric Byproducts: Depending on the synthetic conditions, formation of the isomeric 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine is possible.[1][3] Other heterocyclic isomers, such as an oxadiazole, could form if water is not rigorously excluded during certain synthesis steps.[4]
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Reagent-Derived Impurities: Residual catalysts (e.g., phosphorus oxychloride, sulfuric acid) or reagents from workup and purification steps.[5][6]
-
-
Degradation Products: These arise from the breakdown of the parent molecule under stress conditions like exposure to acid, base, light, heat, or oxidizing agents. The 1,2,4-thiadiazole ring can be susceptible to hydrolytic cleavage.[7] Forced degradation studies are essential to proactively identify these potential degradants.[8]
Q2: I see an unexpected peak in my initial HPLC-UV analysis. How do I begin to identify it?
A2: An unexpected peak requires a systematic investigation. First, confirm it's not an artifact of the system (e.g., from the solvent, injector, or carryover). Inject a blank (mobile phase) to check for system peaks. If the peak is real, the next step is characterization. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] LC-MS provides the mass-to-charge ratio (m/z) of the unknown peak, which is a critical piece of information for determining its elemental composition and proposing a structure.
Q3: My chromatographic peaks for the main compound are tailing. What causes this and how can I fix it?
A3: Peak tailing for a basic compound like this compound is often caused by secondary interactions between the basic amine/pyridine groups and acidic residual silanol groups on the surface of the silica-based stationary phase (e.g., C18 column).[9]
To resolve this, consider the following:
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Mobile Phase Modification: Add a buffer or an ion-pairing agent. A common approach is to use a mobile phase containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to protonate the silanols and reduce interaction. An ammonium formate or acetate buffer can also be effective.[9]
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Column Selection: Switch to a column with high-purity silica and advanced end-capping designed to minimize silanol interactions. Alternatively, a column designed for polar compounds or one stable at a higher pH could be beneficial.
-
Adjust pH: If using a pH-stable column, increasing the mobile phase pH can suppress the ionization of the silanol groups, reducing tailing.
Q4: What is a "forced degradation study" and why is it necessary?
A4: A forced degradation study, also known as stress testing, is the deliberate degradation of the drug substance under more severe conditions than it would typically experience.[7][8] This involves exposing the sample to conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[11]
The purposes of this study are threefold:
-
Identify Degradation Pathways: It helps elucidate the likely degradation products that might form during storage or administration.[7]
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Demonstrate Method Specificity: It is crucial for developing a "stability-indicating" analytical method. By generating degradants and showing that the analytical method can separate them from the main peak and from each other, you prove the method can accurately measure the API in the presence of its impurities and degradants.
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Understand Intrinsic Stability: It provides insight into the molecule's inherent stability, which informs formulation development and storage conditions.[7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for the identification and characterization of impurities.
Workflow for Impurity Identification
The following diagram outlines a systematic approach to impurity analysis, from initial sample screening to structural elucidation.
Sources
- 1. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability issues of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine in solution
Technical Support Center: 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and integrity of your reagents. This document provides in-depth insights, troubleshooting advice, and practical protocols to address potential stability issues when working with this compound in solution. Our goal is to empower you with the knowledge to ensure reproducible and accurate experimental outcomes.
Section 1: Chemical Profile and Inherent Stability Considerations
To effectively troubleshoot stability, one must first understand the molecule's structure. This compound is a heterocyclic compound featuring three key functional groups that dictate its chemical behavior and potential vulnerabilities in solution.
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Pyridine Ring: This basic, aromatic nitrogen heterocycle can act as a hydrogen bond acceptor. The nitrogen atom's lone pair of electrons makes the ring susceptible to protonation in acidic media, which significantly impacts solubility. Pyridine-containing scaffolds can also be prone to photodegradation.[1][2][3]
-
1,2,4-Thiadiazole Ring: This five-membered aromatic ring containing sulfur and nitrogen is generally stable but can be susceptible to nucleophilic attack and ring-opening, particularly under harsh pH conditions (strong acid or base).[4][5]
-
Exocyclic Amino Group (-NH₂): Attached at the 5-position of the thiadiazole ring, this group imparts basic and nucleophilic character. It can be a site for protonation and may participate in degradation reactions, such as oxidation or urea formation with CO₂ from the air, a known degradation pathway for some amines.[6][7]
Caption: Key functional groups of the molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability is primarily influenced by a combination of factors:
-
pH: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the thiadiazole ring.[4] The protonation state of the pyridine nitrogen and the amino group is also pH-dependent, affecting solubility and reactivity.
-
Solvent Choice: Protic solvents (e.g., water, methanol) can participate in hydrolysis, whereas aprotic solvents (e.g., DMSO, DMF) are generally preferred for long-term storage of stock solutions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Light: Compounds containing pyridine rings can be susceptible to photo-induced reactions, including photohydration and photo-oxidation.[2][8] It is crucial to protect solutions from light.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation, especially if trace metal ions are present as catalysts.
Q2: What are the recommended solvents for preparing stock and working solutions?
For optimal stability, solvent selection is critical. Please refer to the summary table below. The guiding principle is to use dry, aprotic solvents for long-term storage and to prepare aqueous working solutions fresh daily from the stock.
Table 1: Recommended Solvents for Stock and Working Solutions
| Solvent Type | Recommended Use | Solvent Examples | Rationale & Best Practices |
|---|---|---|---|
| Aprotic Polar | Primary Stock Solutions (Long-Term) | DMSO, DMF | Minimizes risk of hydrolysis. Use anhydrous grade solvents and store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and CO₂ absorption. |
| Protic Polar | Working Solutions (Short-Term) | Water, PBS, Ethanol, Methanol | Prepare fresh before each experiment. If using aqueous buffers, ensure the pH is near neutral (6.5-7.5) and assess stability for the duration of your assay. |
Q3: How does pH impact the compound's stability in aqueous buffers?
The pH of your aqueous solution is a critical stability parameter.
-
Acidic Conditions (pH < 4): Risk of acid-catalyzed hydrolysis of the 1,2,4-thiadiazole ring. Both the pyridine nitrogen and the exocyclic amine will be protonated, which may increase solubility but also potentially enhance susceptibility to ring strain and cleavage.
-
Neutral Conditions (pH 6.5 - 7.5): Generally the most stable range for aqueous solutions. However, stability should still be verified for the specific buffer system and experiment duration.
-
Basic Conditions (pH > 9): Risk of base-catalyzed hydrolysis of the thiadiazole ring. The amino group will be deprotonated and more nucleophilic, potentially increasing reactivity towards other components in the solution.
Q4: What are the likely degradation products I might observe?
While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of its functional groups, potential degradation products could arise from:
-
Hydrolysis of the Thiadiazole Ring: Cleavage of the N-S or C-S bonds could lead to the formation of N-pyridinyl-guanidine and thiocarbonyl derivatives.
-
Oxidation: The pyridine ring can be oxidized to its N-oxide, or the sulfur atom in the thiadiazole ring could be oxidized to a sulfoxide or sulfone under aggressive oxidative conditions.
-
Photodegradation: UV light exposure could lead to complex rearrangements or addition products, such as the photohydration of the pyridine ring.[2]
Q5: What are the ideal storage conditions for solutions of this compound?
Proper storage is essential to maintain the integrity of your solutions.
Table 2: Recommended Storage Conditions
| Storage Type | Temperature | Atmosphere | Light Condition | Recommended Solvent |
|---|---|---|---|---|
| Long-Term Stock | -20°C or -80°C | Inert Gas (Argon/N₂) | Amber Vial / Dark | Anhydrous DMSO or DMF |
| Short-Term Stock | 2-8°C | Sealed Vial | Amber Vial / Dark | Anhydrous DMSO or DMF |
| Working Dilutions | 2-8°C (on ice) | Sealed Vial | Protected from Light | Aqueous Buffer (Prepare Fresh) |
Section 3: Troubleshooting Guide
This section addresses common experimental issues that may indicate compound instability.
Caption: A general workflow for troubleshooting stability issues.
Problem: I am observing a progressive loss of activity in my cell-based or enzymatic assay over several hours.
-
Potential Cause: The compound is likely degrading in your aqueous assay buffer at the incubation temperature (e.g., 37°C).
-
Troubleshooting Steps:
-
Confirm with Analytics: Use HPLC-UV to quantify the concentration of the compound in your assay buffer at time zero and after the full incubation period. A decrease in the main peak area confirms degradation.
-
Run a Time-Course Stability Study: Incubate the compound in your assay buffer without cells or enzyme. Sample at multiple time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by HPLC. This will determine the degradation kinetics.
-
Solution: If degradation is confirmed, you may need to redesign your experiment to use shorter incubation times or perform a dose-response matrix where the compound is added immediately before measurement. Alternatively, test the stability in a modified buffer (e.g., different pH, addition of antioxidants like ascorbic acid if oxidation is suspected).
-
Problem: I see unexpected peaks appearing in my LC-MS analysis of an older working solution.
-
Potential Cause: These new peaks are almost certainly degradation products.
-
Troubleshooting Steps:
-
Characterize the Peaks: Analyze the mass-to-charge ratio (m/z) of the new peaks. Do they correspond to potential hydrolysis products (e.g., M + H₂O) or oxidation products (e.g., M + O)?
-
Isolate the Variable: Prepare fresh solutions in different solvents (e.g., DMSO, water, methanol) and expose them to different conditions (light vs. dark, room temp vs. 4°C). Analyze each after 24 hours to identify the primary cause (hydrolysis, photolysis, etc.).
-
Solution: Strictly adhere to the recommended procedures of preparing aqueous solutions fresh from a frozen, anhydrous DMSO stock immediately before use and protecting them from light.
-
Section 4: Experimental Protocols for Stability Assessment
To ensure data integrity, we strongly recommend validating the stability of this compound in your specific experimental system.
Caption: Experimental workflow for assessing compound stability.
Protocol 4.1: Preliminary pH Stress Test
-
Preparation: Prepare three separate buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
-
Spiking: From a 10 mM DMSO stock, spike the compound into each buffer to a final concentration of 100 µM. Also, prepare a T=0 sample by spiking into a 50:50 acetonitrile:water mixture for immediate analysis.
-
Incubation: Incubate the buffered solutions at a relevant temperature (e.g., 37°C) for 24 hours.
-
Analysis: After incubation, quench the reaction by diluting 1:1 with acetonitrile. Analyze the T=0 and incubated samples by HPLC-UV.
-
Calculation: Determine the percent of compound remaining by comparing the peak area of the parent compound in the incubated samples to the T=0 sample.
Protocol 4.2: Photostability Assessment
-
Preparation: Prepare two identical sets of samples by dissolving the compound in your typical experimental solvent or buffer (e.g., 100 µM in PBS).
-
Incubation:
-
Wrap one set of vials completely in aluminum foil ("Dark" control).
-
Leave the second set exposed to ambient laboratory light ("Light" sample).
-
-
Analysis: After 24 hours at room temperature, analyze both sets by HPLC-UV. A significant decrease in the peak area of the "Light" sample compared to the "Dark" control indicates photosensitivity.
References
- (PDF) Photorelease of Pyridines Using a Metal‐Free Photoremovable Protecting Group. (n.d.).
-
Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. [Link]
- 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health.
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.). ACS Publications.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH.
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. [Link]
- Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. (2026, January 13). Inorganic Chemistry - ACS Publications.
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022, August 25). PMC - PubMed Central.
- 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine. (n.d.). Smolecule.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge - University of Kentucky.
- 3-(3-nitro-2-pyridinyl)-1,2,4-Thiadiazol-5-amine. (n.d.). ChemicalBook.
- 3-[4-(1H-pyrrol-1-yl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine. (n.d.). ChemicalBook.
- 3-(4-propyl-2-pyridinyl)-1,2,4-Thiadiazol-5-amine. (n.d.). ChemicalBook.
- 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. (n.d.).
- 3-(5-Methyl-2-pyridinyl)-1,2,4-thiadiazol-5-amine. (2025, November 22). PubChem.
- 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. (n.d.). MySkinRecipes.
- (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress. (n.d.). ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30).
- Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. (2025, May 29). ResearchGate.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC.
- Sigma Aldrich 5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine. (n.d.). Fisher Scientific.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.).
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). MDPI.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.). MDPI.
- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate.
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (n.d.). Neuroquantology.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022, March 31).
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Technical Support Center: Navigating Assay Interference from Pyridinyl-Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering assay interference from pyridinyl-thiadiazole compounds. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you identify and mitigate non-specific assay signals, ensuring the integrity of your experimental data.
Introduction: The Challenge of Pyridinyl-Thiadiazole Scaffolds
The pyridinyl-thiadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. However, the unique physicochemical properties of this heterocyclic system can present challenges in biochemical and cell-based assays, often leading to false-positive results. Understanding the underlying mechanisms of interference is the first step toward developing robust assays and confidently identifying true hits.
This guide is designed to provide you with the expertise and practical tools to dissect and resolve these challenges. We will explore the common causes of interference and provide validated, step-by-step protocols to systematically troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my pyridinyl-thiadiazole compound to show activity in multiple, unrelated assays?
This phenomenon, often referred to as "promiscuous inhibition," is a significant challenge in early-stage drug discovery. For pyridinyl-thiadiazole compounds, this can stem from several physicochemical properties:
-
Compound Aggregation: At certain concentrations, these compounds can self-associate in aqueous buffers to form colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is independent of binding to a specific active site.
-
Non-Specific Binding: The combination of the basic pyridine ring and the lipophilic thiadiazole moiety can lead to non-specific interactions with various biological macromolecules and assay components through a combination of electrostatic and hydrophobic forces.[1]
-
Chemical Reactivity: The thiadiazole ring, containing sulfur and nitrogen atoms, can, in some cases, exhibit reactivity towards nucleophilic residues (like cysteine) on proteins, leading to covalent modification and irreversible inhibition.[2]
-
Optical Interference: If your assay has a colorimetric or fluorometric readout, the compound itself might absorb or emit light at the wavelengths used for detection, leading to false signals.
Q2: I suspect my compound is an aggregator. What is the quickest way to check this?
A rapid and effective method to test for aggregation-based inhibition is to re-run your assay in the presence of a non-ionic detergent.[3] Aggregates are typically disrupted by detergents.
-
Quick Test: Add 0.01-0.1% (v/v) Triton X-100 or Tween-20 to your assay buffer and re-measure the activity of your compound. A significant reduction or complete loss of inhibitory activity in the presence of the detergent is a strong indicator of an aggregation-based mechanism.[3][4]
Q3: Can computational tools predict if my pyridinyl-thiadiazole compound is likely to be a "bad actor"?
Yes, computational tools can provide an initial assessment. Pan-Assay Interference Compounds (PAINS) filters are widely used to identify substructures known to be associated with assay interference. However, these filters should be used with caution as they can be oversensitive and may flag genuine hits. They are best used as a guide for further experimental validation rather than a definitive exclusion criterion.
Q4: What is an "orthogonal assay," and why is it important for validating hits?
An orthogonal assay is a follow-up experiment that measures the same biological endpoint as the primary screen but uses a different detection method or principle.[5] This is a critical step in hit validation to eliminate false positives that arise from interference with the specific technology of the primary assay.[4] For example, if your primary screen is a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based ATP depletion assay or a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding.[5]
Troubleshooting Guides
Issue 1: High Background Signal and Poor Signal-to-Basal Ratio
Underlying Cause: This is often due to non-specific binding of the pyridinyl-thiadiazole compound to the assay plate, detection reagents, or other proteins in the system.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background signal.
Detailed Protocol: Buffer Optimization for Reduced Non-Specific Binding
-
Objective: To identify buffer conditions that minimize non-specific binding of the test compound.
-
Materials:
-
Your pyridinyl-thiadiazole compound of interest.
-
Assay buffer components (e.g., Tris, HEPES, NaCl).
-
Additives: Bovine Serum Albumin (BSA), Tween-20, Triton X-100.
-
Assay plates and detection reagents.
-
-
Procedure:
-
Prepare a matrix of assay buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM) and pH values (e.g., 6.5, 7.4, 8.5).
-
In your assay plate, add your compound at a fixed concentration (e.g., its IC50 from the primary screen) to wells containing each buffer condition.
-
Include control wells for each buffer condition with no compound (background) and a known inhibitor (positive control).
-
Run the assay according to your standard protocol.
-
Data Analysis: Calculate the signal-to-background ratio for each condition. Select the buffer that provides the lowest background signal without significantly compromising the activity of the positive control.
-
-
Next Steps: If high background persists, proceed to test additives. Prepare the optimal buffer from the previous step and titrate in BSA (0.01-1 mg/mL) or a non-ionic detergent (0.001-0.1% v/v). Re-evaluate the signal-to-background ratio to find the optimal concentration of the additive.[1]
Issue 2: Hit Confirmation Fails in an Orthogonal Assay
Underlying Cause: This is a strong indication that the compound is interfering with the technology of the primary assay rather than acting on the biological target.
Troubleshooting Workflow:
Caption: Decision tree for investigating failed hit confirmation.
Detailed Protocol: Luciferase Counter-Screen for Promiscuous Inhibitors
This protocol is essential if your primary assay uses a luciferase reporter.
-
Objective: To determine if the pyridinyl-thiadiazole compound directly inhibits the luciferase enzyme.
-
Materials:
-
Your pyridinyl-thiadiazole compound.
-
Purified luciferase enzyme (e.g., Firefly or Renilla, depending on your primary assay).
-
Luciferase substrate (e.g., luciferin, coelenterazine).
-
Luciferase assay buffer.
-
A known luciferase inhibitor (positive control).
-
Luminometer.
-
-
Procedure:
-
Prepare a dilution series of your compound in the luciferase assay buffer.
-
In a white, opaque 96-well plate, add the diluted compound.
-
Add the purified luciferase enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferase substrate.
-
Immediately measure the luminescence signal.
-
-
Data Analysis: Plot the luminescence signal as a function of your compound's concentration. A dose-dependent decrease in luminescence indicates direct inhibition of luciferase, confirming the compound as a false positive from the primary screen.
Data Summary and Interpretation
| Interference Mechanism | Primary Observational Cue | Confirmatory Experiment | Mitigation Strategy |
| Aggregation | Loss of activity with detergent | Dynamic Light Scattering (DLS) | Add 0.01-0.1% non-ionic detergent (e.g., Tween-20) to assay buffer.[3][4] |
| Non-Specific Binding | High background, variable IC50s | BSA counter-assay | Increase salt concentration; add BSA (0.1-1 mg/mL) to assay buffer.[1] |
| Optical Interference | Compound has color or is fluorescent | Pre-read plate before adding reagents | Use a different detection wavelength or an orthogonal assay with a non-optical readout. |
| Chemical Reactivity | Time-dependent inhibition | Mass spectrometry to detect covalent adducts | Add reducing agents like DTT (1-5 mM) if thiol reactivity is suspected.[2] |
Conclusion
Addressing assay interference from pyridinyl-thiadiazole compounds requires a systematic and evidence-based approach. By understanding the potential mechanisms of interference and employing the troubleshooting guides and protocols outlined in this technical support center, researchers can confidently distinguish true biological activity from assay artifacts. This rigorous validation is paramount for the successful progression of promising compounds in the drug discovery pipeline.
References
-
Ismail, M. F., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]
-
Mahajan, N. S., et al. (2015). Linked pyridinyl-thiadiazoles: Design and synthesis as potential candidate for treatment of XDR and MDR tuberculosis. PubMed. Available at: [Link]
-
Ravez, S., et al. (2014). Design, synthesis and pharmacological evaluation of nitrogen heterocycles as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
Aslan, B. S., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2014). Optimizing the Detergent Concentration Conditions for Immunoprecipitation (IP) Coupled With LC-MS/MS Identification of Interacting Proteins. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available at: [Link]
-
Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. National Center for Biotechnology Information. Available at: [Link]
-
Li, D., et al. (2019). Best practices in mitigating the risk of biotin interference with laboratory testing. PubMed. Available at: [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]
-
Selvaraj, J., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]
-
Simundic, A. M., et al. (2023). Drug interference with biochemical laboratory tests. PubMed. Available at: [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Yen, H. Y., et al. (2023). Rationalizing the Optimization of Detergents for Membrane Protein Purification. PubMed. Available at: [Link]
-
Aldeghi, M., et al. (2021). Nuisance compounds in cellular assays. PubMed. Available at: [Link]
-
Kumar, A., et al. (2026). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
-
Zhang, H. N., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][6][7]Thiadiazole Moiety. PubMed. Available at: [Link]
-
Ravez, S., et al. (2014). Design, synthesis and pharmacological evaluation of nitrogen heterocycles as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available at: [Link]
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- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Bioavailability of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine derivatives. This class of compounds, while showing significant therapeutic promise, often presents challenges related to poor aqueous solubility and membrane permeability, which can limit their clinical effectiveness.[1][2][3]
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common experimental hurdles. The information is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What are the primary reasons for this?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The pyridine ring, while potentially improving water solubility in some contexts, can also contribute to a planar and rigid structure, which may favor crystalline lattice formation.[4][5][6] The thiadiazole ring is aromatic and contributes to the overall stability of the molecule.[7][8][9] This stability, coupled with intermolecular hydrogen bonding possibilities involving the amine group and the nitrogen atoms in the rings, can lead to a high lattice energy that is difficult for water molecules to overcome.
Q2: I'm observing high variability in my in-vitro dissolution studies. What are the likely causes?
A2: High variability in dissolution profiles can be frustrating and can point to several issues. Common culprits include:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility and dissolution rate. Inconsistent crystallization conditions can lead to a mixture of polymorphs in your sample.
-
Particle Size Distribution: A wide or inconsistent particle size distribution will lead to variable surface area exposure to the dissolution medium, directly impacting the rate of dissolution.
-
Wetting Issues: Poor wetting of the solid particles by the dissolution medium can lead to clumping and an underestimation of the true dissolution rate.
-
Inadequate Degassing: Dissolved gasses in the dissolution medium can form bubbles on the surface of your compound, reducing the effective surface area for dissolution.[10]
Q3: My compound has good solubility but still exhibits poor oral absorption in animal models. What could be the limiting factor?
A3: If solubility is not the primary hurdle, the next critical barrier to consider is membrane permeability. The ability of a drug to pass through the lipid bilayers of the intestinal epithelium is crucial for oral absorption. While 1,3,4-thiadiazoles are noted for their ability to cross cellular membranes, specific substitutions on your derivative could negatively impact this property.[11] Factors that can limit permeability include:
-
High Polarity: While some polarity is necessary for solubility, excessive polarity can hinder passive diffusion across the lipophilic cell membrane.
-
Large Molecular Size: Molecules with a high molecular weight may have difficulty passing through the tight junctions between intestinal cells (paracellular transport) or diffusing across the cell membrane (transcellular transport).
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells and back into the gut lumen, thereby reducing net absorption.
Q4: Are there any known stability issues with the 1,2,4-thiadiazole ring that I should be aware of during formulation development?
A4: The 1,2,4-thiadiazole ring is generally considered to be chemically stable due to its aromatic character.[9] However, like many heterocyclic systems, it can be susceptible to degradation under certain conditions. Potential stability concerns include:
-
Hydrolysis: The thiadiazole ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.
-
Oxidation: The sulfur atom in the thiadiazole ring can be a site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the biological activity of the compound.
-
Photostability: Aromatic systems can sometimes be sensitive to light, leading to photodegradation. It is advisable to conduct photostability studies as part of your pre-formulation work.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific experimental challenges you may encounter.
Guide 1: Addressing Poor Aqueous Solubility
Problem: Consistently low and variable solubility data for a new this compound derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Detailed Steps & Explanations:
-
Solid-State Characterization: Before attempting any formulation strategies, it is crucial to understand the solid-state properties of your active pharmaceutical ingredient (API).
-
X-ray Powder Diffraction (XRPD): This will reveal the crystallinity of your material and help identify if multiple polymorphs are present.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information on melting point, purity, and thermal stability.
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Micronization/Milling: Techniques like jet milling can reduce particle size to the low-micron range.
-
Nanoformulations: If micronization is insufficient, consider wet-milling or high-pressure homogenization to create nanoparticles, which can dramatically improve solubility and dissolution.[12][13][14][15]
-
-
pH Modification: The pyridine moiety and the amine group in your molecule are basic and will become protonated at lower pH values. This ionization typically leads to a significant increase in aqueous solubility.
-
pH-Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Salt Formation: If a clear pH-dependent solubility is observed, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can be a highly effective strategy.
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to an amorphous form can increase its solubility by several orders of magnitude.[16][17][18]
-
Technique: This is typically achieved by dissolving the drug and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent via spray drying or hot-melt extrusion.
-
Mechanism: The amorphous form has a higher free energy than the crystalline state, leading to enhanced solubility. The polymer helps to stabilize the amorphous drug and prevent recrystallization.[19]
-
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug.[20][21]
-
Strategy for Amines: The primary amine group can be temporarily masked with a promoiety that increases lipophilicity to enhance membrane permeability or introduces ionizable groups to improve solubility.[22] For example, creating an amide linkage with an amino acid could increase water solubility.
-
Guide 2: Investigating Low Permeability
Problem: An in-vitro Caco-2 cell permeability assay shows high efflux and low apparent permeability (Papp) for your lead candidate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in-vitro permeability.
Detailed Steps & Explanations:
-
Assess Efflux: The Caco-2 cell line expresses various efflux transporters, most notably P-gp. A bi-directional transport study is essential.
-
Efflux Ratio: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.
-
-
Confirm P-gp Involvement: To confirm if P-gp is the specific transporter responsible, repeat the permeability assay in the presence of a known P-gp inhibitor.
-
Inhibitors: Commonly used inhibitors include verapamil and cyclosporine A. A significant increase in the A→B permeability in the presence of the inhibitor confirms P-gp involvement.
-
-
Optimize Physicochemical Properties for Passive Diffusion: If efflux is not the issue, focus on improving the properties that govern passive transcellular diffusion.
-
Lipinski's Rule of 5: While not absolute, this rule provides a useful guideline. Aim for a LogP < 5, molecular weight < 500 Da, < 5 H-bond donors, and < 10 H-bond acceptors.
-
Structural Modification: Can you modify the structure to reduce the polar surface area (PSA) or the number of hydrogen bond donors without sacrificing activity?
-
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[23][24][25]
-
Mechanisms: They can act by various mechanisms, including fluidizing the cell membrane or opening the tight junctions between cells.
-
Examples: Surfactants, fatty acids (e.g., sodium caprate), and bile salts are common examples.[26][27] Careful selection and concentration optimization are required to avoid cytotoxicity.
-
Guide 3: Troubleshooting In-Vivo Pharmacokinetic (PK) Studies
Problem: An oral PK study in rodents shows very low and erratic plasma concentrations, despite promising in-vitro data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-vivo PK studies.
Detailed Steps & Explanations:
-
Verify Formulation and Dosing: The simplest explanation for poor in-vivo results is often an issue with the study execution.[28]
-
Formulation: Was the compound fully dissolved or homogeneously suspended in the dosing vehicle? Precipitation in the stomach can drastically reduce absorption.
-
Dosing: Was the gavage performed correctly to ensure the full dose reached the stomach?
-
-
Conduct an Intravenous (IV) PK Study: An IV study is essential to distinguish between poor absorption and rapid clearance.
-
Absolute Bioavailability (F%): By comparing the Area Under the Curve (AUC) from oral and IV administration (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)), you can quantify the fraction of the oral dose that reaches systemic circulation.
-
Clearance (CL): The IV data will give you the systemic clearance of the drug.
-
-
Interpret the PK Data:
-
Low F% and High CL: This combination strongly suggests that the drug is being rapidly metabolized in the liver and/or the gut wall after absorption (high first-pass metabolism). The next step would be to perform in-vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Low F% and Low CL: If clearance is low, the poor bioavailability is almost certainly due to poor absorption (a combination of low solubility and/or low permeability). This would direct you back to the formulation and permeability enhancement strategies.
-
-
Validate the Bioanalytical Method: An unreliable analytical method can lead to erroneous PK data.[29]
-
Sensitivity: Is the lower limit of quantification (LLOQ) of your assay low enough to detect the concentrations present in your samples?[30]
-
Matrix Effects: Are components in the plasma interfering with the ionization of your analyte in the mass spectrometer, leading to ion suppression or enhancement?
-
Stability: Is your compound stable in the biological matrix under the conditions of sample collection, processing, and storage?
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer based on the physicochemical properties of your API. Common choices include polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a pH-dependent polymer like HPMC-AS.
-
Solvent System Selection: Identify a common solvent system that can dissolve both your API and the selected polymer at the desired ratio (e.g., 20% API, 80% polymer). A common choice is a mixture of dichloromethane and methanol.
-
Solution Preparation: Prepare a solution with a total solid content of 2-5% (w/v). Ensure both the API and polymer are fully dissolved.
-
Spray Drying Parameters:
-
Inlet Temperature: Set to a temperature that ensures rapid evaporation of the solvent but is below the degradation temperature of your API. A typical starting point is 80-120°C.
-
Atomization Gas Flow: This controls the droplet size. Higher flow rates lead to smaller droplets and faster drying.
-
Feed Rate: Adjust the pump speed to maintain a stable outlet temperature and prevent the cyclone from becoming overloaded.
-
-
Product Collection: Collect the powdered ASD from the cyclone collector.
-
Characterization:
-
XRPD: Confirm the amorphous nature of the product (absence of sharp Bragg peaks).
-
DSC: Look for a single glass transition temperature (Tg) to confirm a homogenous dispersion.
-
Dissolution Testing: Perform dissolution testing and compare the profile to the crystalline API.
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Kinetic Solubility (µg/mL) at pH 6.8 | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Rat Oral Bioavailability (F%) |
| Crystalline API | 1.5 ± 0.3 | 0.8 ± 0.2 | < 5% |
| Micronized API | 5.2 ± 0.8 | 0.9 ± 0.3 | 8% |
| ASD (20% API in PVP K30) | 85.6 ± 9.1 | 1.1 ± 0.4 | 45% |
| Nanosuspension | 25.1 ± 3.5 | 1.5 ± 0.5 | 32% |
| Mesylate Salt | 150.3 ± 15.2 | 0.7 ± 0.2 | 25% |
Data are presented as mean ± standard deviation (n=3).
This table clearly demonstrates the significant improvement in both solubility and bioavailability achieved with the Amorphous Solid Dispersion formulation compared to other approaches.
References
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]
-
Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PubMed Central (PMC) - NIH. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central (PMC) - NIH. [Link]
-
Glamo-lija, J., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed. [Link]
-
Indulkar, A. S., et al. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Molecular Pharmaceutics. [Link]
-
MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. [Link]
-
Biris, C. G., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubMed Central (PMC) - NIH. [Link]
-
Barreiro, E. J., et al. (2011). Prodrugs for Amines. PubMed Central (PMC) - NIH. [Link]
-
IntechOpen. (2022). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]
-
Frank, K. J., et al. (2018). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PubMed Central (PMC) - NIH. [Link]
-
Ali, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC) - NIH. [Link]
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ResearchGate. (2014). Developing nanoparticle formulations of poorly soluble drugs. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine Analogs
The intersection of pyridine and thiadiazole heterocycles has yielded a rich field of pharmacologically active molecules. The 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine scaffold, in particular, serves as a versatile backbone for developing targeted therapeutics. Its unique electronic properties and structural arrangement allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including anticancer, kinase inhibition, and antimicrobial effects.[1][2][3][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure. By objectively comparing the performance of various derivatives and presenting the supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of this promising scaffold.
The Core Scaffold and Synthetic Strategies
The foundational structure, this compound, combines the hydrogen bond accepting capabilities of the pyridine ring with the metabolically stable and lipophilic nature of the thiadiazole ring.[4][5] The primary amine at the 5-position offers a crucial vector for modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.
The synthesis of this scaffold and its analogs can be approached through several established routes. A common and efficient method involves the convergent synthesis by cyclization of an intermediate formed from the addition of a pyridine-derived amidine with an isothiocyanate.[6][7] Another viable pathway is the dehydrative cyclization of a thiosemicarbazide precursor, often prepared from a corresponding pyridine carboxylic acid derivative.[6][7] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitutions on the final molecule.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold is highly sensitive to structural modifications at three primary locations: the pyridine ring, the 5-amino group, and the thiadiazole core itself.
A. Modifications of the Pyridine Ring
The position of the nitrogen atom in the pyridine ring and the presence of substituents are critical determinants of activity.
-
Nitrogen Position: Shifting the nitrogen from the 3-position (meta) to the 2- (ortho) or 4- (para) position can drastically alter or abolish activity, depending on the biological target. This is likely due to changes in the molecule's overall geometry and hydrogen bonding potential, which affects its fit within the target's binding pocket. For some targets, the 3-pyridinyl isomer has shown comparable or superior activity to the 4-pyridinyl analog, while the 2-pyridinyl version can lead to inactivity.
-
Substituents: The addition of small alkyl groups (e.g., methyl, isopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine ring has been explored to enhance potency.[6] SAR studies on related di(pyridin-2-yl) analogs revealed that small alkyl substituents, particularly at the 3-position of the pyridine ring, were favorable for activity.[6][7]
| Modification | Example Substituent | Observed Effect on Activity | Potential Rationale |
| Nitrogen Position | 2-pyridinyl or 4-pyridinyl | Often leads to reduced or abolished activity, though target-dependent.[8] | Alters molecular geometry and hydrogen bond vector, disrupting binding. |
| Ring Substitution | Small alkyl (e.g., -CH₃) | Can increase potency.[6] | Enhances van der Waals interactions in hydrophobic pockets. |
| Ring Substitution | Electron-withdrawing (e.g., -CF₃) | Can increase potency.[6] | Modulates the pKa of the pyridine nitrogen, affecting interactions. |
| Ring Substitution | Electron-donating (e.g., -OCH₃) | Reduced cytotoxicity in some anticancer assays.[9] | May introduce unfavorable steric or electronic effects. |
B. Modifications of the 5-Amino Group
The exocyclic amine at the C5 position is a key handle for derivatization to modulate activity and physicochemical properties.
-
Acylation: Conversion of the primary amine to an amide, such as an acetamide, has proven to be a highly effective strategy for increasing binding affinity for certain targets.[10] This modification introduces an additional hydrogen bond donor and acceptor, potentially forming crucial interactions with the target protein. In one study on adenosine A3 receptor antagonists, an N-acetylated thiadiazole derivative showed a subnanomolar affinity (Ki = 0.79 nM).[10]
-
Alkylation: Substitution on the amine with alkyl groups can also influence activity, though often to a lesser extent than acylation.
-
Linker Extension: Attaching larger moieties via linkers to the amino group has been used to target specific regions of a binding site or to link the core to another pharmacophore.
| Modification | Example Substituent | Observed Effect on Activity | Potential Rationale |
| Acylation | N-acetyl (-NHCOCH₃) | Significant increase in binding affinity for some targets.[10] | Introduces new hydrogen bonding opportunities. |
| Acylation | N-propionyl (-NHCOCH₂CH₃) | Potent activity, often comparable to N-acetyl.[10] | Similar to N-acetyl with slightly altered steric profile. |
| Complex Amides | Carboxamide scaffolds | Potent c-Met kinase inhibition and anticancer activity.[5][11] | Allows for extensive interactions within the kinase hinge region. |
C. Isomeric and Bioisosteric Modifications of the Thiadiazole Ring
The arrangement of heteroatoms in the five-membered ring is fundamental to the scaffold's properties.
-
Isomer Comparison: The 1,2,4-thiadiazole isomer often exhibits a different biological and pharmacokinetic profile compared to its 1,3,4-thiadiazole counterpart. Studies have shown that 1,2,4-thiadiazoles can maintain good activity and metabolic stability, whereas the 1,3,4-isomer may be less potent in some contexts.[7] However, the 1,3,4-thiadiazole scaffold is also a well-established pharmacophore with broad activities.[2][4][12][13] The choice of isomer is therefore a critical design element.
-
Bioisosteric Replacement: Replacing the thiadiazole ring with other five-membered heterocycles like oxadiazoles or triazoles can modulate properties such as solubility and metabolic stability.[6][7] While these replacements can sometimes maintain or improve certain characteristics, they can also lead to a loss of potency, highlighting the privileged nature of the thiadiazole core for specific targets.[12][13]
| Scaffold | Key Features | Reported Activity Comparison |
| 1,2,4-Thiadiazole | Asymmetric, distinct electronic distribution. | Can offer good metabolic stability and potent activity.[6][7] |
| 1,3,4-Thiadiazole | Symmetric, bioisostere of pyrimidine.[13][14] | Versatile scaffold with broad anticancer and antimicrobial activities.[1][2] In some direct comparisons, it was less potent than the 1,2,4-isomer.[7][10] |
| 1,3,4-Oxadiazole | Bioisostere of 1,3,4-thiadiazole.[12] | Often used as an alternative, may alter solubility and hydrogen bonding capacity.[6][7] |
| Thiazole | Common scaffold in kinase inhibitors. | Can be a potent core, but may have different metabolic liabilities (e.g., bioactivation at C5).[5][7] |
Biological Targets and Therapeutic Applications
Analogs of this compound have been investigated for a wide range of therapeutic applications, most notably in oncology as kinase inhibitors.
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyridinyl-thiadiazole derivatives have shown potent inhibitory activity against several kinases, including c-Met, B-Raf, VEGFR-2, and Abl kinase.[3][4][5][11] These inhibitors typically function by competing with ATP for binding in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
-
Anticancer Activity: Beyond specific kinase inhibition, these compounds exhibit broad cytotoxic activity against various human cancer cell lines, such as breast (MCF-7), lung (A549), prostate (DU-145), and colon cancer lines.[1][9][15]
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Comparative Analysis of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine: A Guide to Kinase Inhibitor Profiling and Benchmarking
Abstract
In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are a critical source of innovation. The 1,2,4-thiadiazole core is a "privileged structure" recognized for its diverse biological activities, including the inhibition of protein kinases, which are pivotal regulators of cellular signaling and prominent targets in oncology and inflammatory diseases.[1][2][3] This guide presents a framework for the characterization of a novel compound, 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine (herein referred to as Compound X), against a panel of well-established kinase inhibitors. We will provide the scientific rationale for experimental design, detailed protocols for key assays, and a comparative analysis against multi-kinase inhibitors such as Sorafenib and Dasatinib , and the more targeted inhibitor, Imatinib . This document is intended for researchers, scientists, and drug development professionals seeking to profile and position new chemical entities within the competitive field of kinase inhibition.
Introduction: The Rationale for Profiling Compound X
The protein kinase family, comprising over 500 members, plays a central role in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The 1,3,4-thiadiazole scaffold, a close relative of our compound of interest, has been shown to be a versatile core for developing inhibitors of various kinases, including protein tyrosine kinases and serine/threonine kinases.[1][6] Derivatives have demonstrated the ability to induce apoptosis in cancer cells and interfere with critical signaling pathways.[1]
Compound X, this compound, combines the thiadiazole amine core with a pyridine moiety, a common feature in many FDA-approved kinase inhibitors designed to interact with the ATP-binding site. While specific biological data for Compound X is not widely published, its structural alerts warrant a thorough investigation into its potential as a kinase inhibitor. A recent study on related 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole derivatives showed moderate cytotoxic activity on lymphoma cell lines, suggesting potential anticancer applications.[7]
This guide will outline a logical, stepwise approach to profile Compound X, using established inhibitors as benchmarks to understand its potency, selectivity, and mechanism of action.
Selected Benchmark Inhibitors:
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) highly specific for BCR-ABL, c-KIT, and PDGFR.[8][9][10] It serves as a benchmark for targeted inhibition.
-
Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets both intracellular RAF kinases (C-RAF, B-RAF) and cell surface receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[11][12][13][14]
-
Dasatinib (Sprycel®): A potent, second-generation TKI that inhibits a broader range of kinases than imatinib, including BCR-ABL, SRC family kinases (SFK), c-KIT, and PDGFRβ.[15][16][17] It represents a potent multi-targeted inhibitor.
Experimental Workflow for Kinase Inhibitor Profiling
A comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from broad, high-throughput biochemical screens to more focused cell-based assays and mechanistic studies.
Caption: A logical workflow for characterizing a novel kinase inhibitor, from initial biochemical screening to detailed cellular and mechanistic studies.
Comparative Data Analysis: Potency and Selectivity
The primary goal of initial screening is to determine the potency (typically as an IC50 value) and selectivity of Compound X. Data should be compiled and compared directly against the benchmark inhibitors.
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (Hypothetical) | Imatinib[16][18] | Sorafenib[13] | Dasatinib[15][16][18] | Kinase Family |
| BCR-ABL | >10,000 | 400 | >10,000 | 0.9 | Tyrosine Kinase |
| c-KIT | 5,500 | ~600 | 68 | <1 | Tyrosine Kinase |
| PDGFRβ | 8,200 | ~500 | 5 | 0.9 | Tyrosine Kinase |
| VEGFR2 | 450 | >10,000 | 6 | 15 | Tyrosine Kinase |
| B-RAF | 9,800 | >10,000 | 22 | >5,000 | Ser/Thr Kinase |
| c-RAF | 3,200 | >10,000 | 12 | >5,000 | Ser/Thr Kinase |
| p38α MAPK | 85 | >10,000 | >10,000 | 30 | Ser/Thr Kinase |
| SRC | 6,500 | >10,000 | >5,000 | 0.5 | Tyrosine Kinase |
| LCK | 7,200 | >10,000 | >5,000 | 1.1 | Tyrosine Kinase |
Note: IC50 values for known inhibitors are representative and can vary based on assay conditions. The data for Compound X is illustrative for this guide.
From this hypothetical data, we would conclude that Compound X is a relatively selective inhibitor of p38α MAPK, a key enzyme in cellular responses to stress and cytokines, with some off-target activity against VEGFR2.[19] Unlike the benchmark drugs, it shows poor activity against ABL and SRC family kinases. This profile suggests a potential therapeutic application in inflammatory diseases or specific cancers where the p38 pathway is dysregulated.
Mechanistic Deep Dive: Cellular Pathway Analysis
Based on our hypothetical finding that Compound X inhibits p38 MAPK, the next logical step is to confirm this mechanism in a cellular context. The p38 MAPK signaling cascade is a well-defined pathway activated by cellular stresses and inflammatory cytokines.
Caption: The p38 MAPK signaling pathway, indicating the proposed inhibitory action of Compound X on p38 MAPK, preventing the phosphorylation of downstream targets.
To validate this, a Western blot analysis is essential. Researchers would treat a relevant cell line (e.g., RAW 264.7 macrophages) with a p38 activator like Lipopolysaccharide (LPS) in the presence and absence of Compound X. The expected result is a dose-dependent reduction in the phosphorylation of p38 targets like ATF2 or MAPKAPK2, without affecting the total protein levels.
Detailed Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are standard protocols for the key assays mentioned.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Causality: The amount of luminescence is directly proportional to the ADP concentration, which in turn is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of Compound X and benchmark inhibitors (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution (e.g., p38α and ATF2 substrate).
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Initiate Reaction: Add 2.0 µL of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cellular Phospho-Target Inhibition (Western Blot)
This protocol validates that the compound inhibits the target kinase within a living cell.
Causality: A successful inhibitor will prevent the phosphorylation of its direct downstream substrates. By measuring the ratio of phosphorylated protein to total protein, we can quantify target engagement and inhibition.
Protocol:
-
Cell Culture & Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere overnight. Starve cells in serum-free media for 4 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of Compound X (or benchmarks) for 2 hours.
-
Stimulation: Add a relevant stimulus to activate the target pathway (e.g., 20 ng/mL TNF-α to activate p38 MAPK) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ATF2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ATF2) to confirm equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.
Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and benchmark inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and comparative analysis of a novel potential kinase inhibitor, this compound. By employing a systematic workflow of biochemical and cellular assays and benchmarking against well-characterized drugs like Imatinib, Sorafenib, and Dasatinib, researchers can effectively determine the compound's potency, selectivity, and cellular mechanism of action.
Based on our hypothetical data, Compound X emerges as a selective p38 MAPK inhibitor. This profile distinguishes it from broad-spectrum TKIs and suggests its potential development as a therapeutic for inflammatory conditions or specific cancers driven by p38 signaling. Future work should focus on confirming its selectivity across the full human kinome, elucidating its binding mode through co-crystallography, and evaluating its efficacy and safety in preclinical animal models of inflammation or cancer.
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A Senior Application Scientist's Guide to the Cellular Validation of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine as a Novel NAMPT Inhibitor
Introduction: Targeting the NAD⁺ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. Many cancer cells exhibit elevated metabolic rates and are heavily dependent on the NAD⁺ salvage pathway, where NAMPT is the rate-limiting enzyme. Inhibition of NAMPT leads to NAD⁺ depletion, triggering a cellular energy crisis and subsequent cell death, making it a compelling target for oncology drug discovery.
3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine (hereafter "Cpd-PyrThia") is a novel small molecule with structural motifs suggesting potential interaction with the nicotinamide-binding pocket of NAMPT. This guide outlines a rigorous, multi-step validation process to confirm its on-target activity, assess its potency across different cellular backgrounds, and benchmark it against known inhibitors.
The "Why": Rationale for a Multi-Cell Line Validation Strategy
Validating an inhibitor in a single cell line is insufficient and can be misleading. Genetic and metabolic heterogeneity among cell lines can profoundly impact a compound's efficacy. A robust validation strategy, therefore, necessitates a panel of cell lines with diverse characteristics.
Our chosen panel includes:
-
A431 (Epidermoid Carcinoma): Known to be highly sensitive to NAMPT inhibition.
-
HCT116 (Colorectal Carcinoma): Often shows moderate sensitivity.
-
A549 (Lung Carcinoma): Frequently reported to have lower sensitivity or resistance to NAMPT inhibitors.
This tiered approach allows us to establish a spectrum of activity and investigate the potential mechanisms underlying differential sensitivity.
Experimental Workflow: A Triad of Validation
Our validation workflow is designed as a self-validating system, moving from broad cytotoxic effects to specific on-target mechanism confirmation.
Caption: The three-phase workflow for validating Cpd-PyrThia activity.
Detailed Experimental Protocols
Protocol: ATP-Based Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the dose-dependent cytotoxic effect of the inhibitors.
Materials:
-
Cell lines (A431, HCT116, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
Cpd-PyrThia, FK866 (positive control), GMX1778 (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 10X serial dilutions of Cpd-PyrThia, FK866, and GMX1778 in culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours. This duration is critical for NAMPT inhibitors, as NAD⁺ depletion and subsequent cell death take time.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve using non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol: Intracellular NAD⁺/NADH Measurement
This is the critical on-target validation step. A true NAMPT inhibitor should cause a significant drop in intracellular NAD⁺ levels.
Materials:
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Cells treated with IC₅₀ concentrations of inhibitors for 24 hours.
Procedure:
-
Treatment: Seed cells in a 96-well plate as described above. Treat with the predetermined IC₅₀ concentration of each compound for 24 hours. A shorter time point is used to measure the direct metabolic effect before widespread cell death.
-
Lysis: Follow the manufacturer's protocol. Briefly, remove culture medium and add the NAD⁺/NADH-Glo™ reagent, which lyses cells and contains the enzyme necessary for the detection reaction.
-
Detection: The reagent measures total NAD⁺ and NADH. To measure them separately, samples are split and treated with either HCl (to destroy NAD⁺) or NaOH (to destroy NADH) according to the kit's instructions.
-
Measurement: Read luminescence.
-
Analysis: Calculate the concentration of NAD⁺ and NADH based on a standard curve. Compare levels in treated cells to vehicle-treated controls. A significant decrease in the NAD⁺ pool confirms on-target engagement.
Protocol: Nicotinic Acid (NA) Rescue Assay
This assay provides definitive proof of the mechanism of action. Cells can also synthesize NAD⁺ through the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor and is independent of NAMPT. Supplementing the medium with NA should rescue cells from NAMPT inhibitor-induced death, but not from off-target cytotoxicity.
Caption: The NAD⁺ biosynthesis pathways and the specific target of Cpd-PyrThia.
Procedure:
-
Setup: Prepare two sets of cell plates for a viability assay as described in 4.1.
-
Media Preparation: One set will use standard culture medium. The second set will use medium supplemented with 10 µM nicotinic acid.
-
Treatment: Add serial dilutions of Cpd-PyrThia to both sets of plates.
-
Incubation & Measurement: Incubate for 72 hours and measure viability using the CellTiter-Glo® assay.
-
Analysis: Plot both dose-response curves on the same graph. A significant rightward shift in the IC₅₀ curve in the presence of NA confirms that the compound's cytotoxicity is specifically due to NAMPT inhibition.
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The goal is to build a profile for Cpd-PyrThia relative to established standards.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in nM)
| Compound | A431 (High Sensitivity) | HCT116 (Moderate Sensitivity) | A549 (Low Sensitivity) |
| Cpd-PyrThia | 5.2 | 25.8 | > 1000 |
| FK866 | 3.1 | 15.4 | 850 |
| GMX1778 | 1.8 | 9.7 | 620 |
Data are representative. Actual results will vary.
Interpretation: The data show that Cpd-PyrThia follows the expected sensitivity pattern for a NAMPT inhibitor, being most potent in A431 cells. While less potent than the clinical candidates FK866 and GMX1778, it demonstrates clear, sub-micromolar activity in sensitive lines.
Table 2: On-Target NAD⁺ Depletion (% of Vehicle Control at 24h)
| Compound (at IC₅₀) | A431 NAD⁺ Level | HCT116 NAD⁺ Level | A549 NAD⁺ Level |
| Cpd-PyrThia | 12% | 21% | 78% |
| FK866 | 8% | 15% | 65% |
| Vehicle | 100% | 100% | 100% |
Data are representative. Actual results will vary.
Interpretation: Cpd-PyrThia induces profound NAD⁺ depletion in the sensitive cell lines (A431, HCT116), correlating directly with its cytotoxic effect. The minimal NAD⁺ reduction in A549 cells at a higher dose explains the observed resistance.
Table 3: Nicotinic Acid Rescue (Fold Shift in IC₅₀)
| Compound | A431 | HCT116 |
| Cpd-PyrThia | > 150-fold | > 120-fold |
| FK866 | > 200-fold | > 180-fold |
Data are representative. Actual results will vary.
Interpretation: The dramatic shift in IC₅₀ values in the presence of nicotinic acid provides conclusive evidence that the observed cytotoxicity of Cpd-PyrThia is overwhelmingly mediated by the specific inhibition of the NAMPT pathway.
Conclusion and Future Directions
The presented validation workflow confirms that this compound is a bona fide inhibitor of the NAMPT enzyme in a cellular context. It exhibits a clear dose-dependent cytotoxic effect that correlates with on-target NAD⁺ depletion and is reversible by supplementation with a precursor from an alternative biosynthesis pathway.
While its potency is lower than that of clinical benchmarks like FK866 and GMX1778, Cpd-PyrThia serves as a valid chemical probe for studying the NAMPT pathway. Future work should focus on structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties, as well as investigating the molecular determinants of resistance in cell lines like A549, potentially through proteomic or genomic analyses. This rigorous, multi-faceted approach to validation ensures confidence in the compound's mechanism and provides a solid foundation for further development.
References
-
Title: NAMPT: A new target for anti-cancer agents Source: Nature Reviews Cancer URL: [Link]
-
Title: The NAD+ salvage pathway in cancer metabolism and therapy Source: Cancer Discovery URL: [Link]
-
Title: Nicotinic acid, nicotinamide, and nicotinamide riboside: a comparative study of their effects on NAD+ synthesis in mammalian cells Source: Journal of Biological Chemistry URL: [Link]
A Comprehensive Guide to Cross-Reactivity Profiling of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a rare ideal. More often, small molecule drug candidates exhibit a spectrum of affinities for various biological macromolecules. Understanding this off-target activity, or cross-reactivity, is not merely an academic exercise; it is a critical step in de-risking a compound's development, predicting potential toxicities, and uncovering novel therapeutic applications. This guide provides an in-depth, experience-driven approach to the cross-reactivity profiling of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a representative heterocyclic compound belonging to a class known for its diverse biological activities. While specific data for this exact molecule is limited in public literature, its structural motifs—a pyridine ring and an amino-thiadiazole core—are prevalent in kinase inhibitors and other pharmacologically active agents.[1][2] This guide will, therefore, serve as a comprehensive framework for profiling such a compound, using a hypothetical primary target to illustrate the principles and methodologies.
The thiadiazole scaffold, in its various isomeric forms, is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] For instance, analogs such as 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), suggesting that kinase inhibition is a plausible mechanism of action for this compound class.[2] Consequently, for the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a specific Cyclin-Dependent Kinase, for example, CDK2/cyclin A. Our objective is to build a robust experimental plan to assess its selectivity and identify potential off-target interactions that could influence its therapeutic window.
The Strategic Imperative of Early Cross-Reactivity Profiling
Undertaking a comprehensive cross-reactivity assessment early in the drug discovery pipeline is a strategic imperative. It allows for the early identification of potential liabilities, thereby saving significant resources that might otherwise be invested in a non-selective compound. Furthermore, a well-defined selectivity profile can be a key differentiator in a competitive therapeutic landscape. The choice of screening panels and assay technologies is paramount and should be guided by the compound's structural features and its intended therapeutic area. Given the precedent for pyridinyl-thiadiazole compounds to interact with kinases, a broad kinase panel is a logical starting point. However, a comprehensive profile should not be limited to this target class.
Phase 1: Primary Target Validation and Initial Kinase Selectivity
The first phase of our investigation will focus on confirming the hypothesized primary target and establishing an initial selectivity profile against the human kinome.
Experimental Workflow for Initial Kinase Profiling
Caption: Workflow for primary target validation and initial kinase selectivity screening.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a luminescent-based assay to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of the kinase (e.g., recombinant human CDK2/cyclin A) and its substrate (e.g., a peptide substrate) in the assay buffer. Prepare a solution of ATP at a concentration close to its Kₘ for the kinase.
-
Compound Dilution : Perform a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the diluted compound solution. Add 2.5 µL of the kinase/substrate mix. Initiate the reaction by adding 2.5 µL of the ATP solution. Incubate for 1 hour at room temperature.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Measurement : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Data Interpretation and Next Steps
The initial broad kinase panel screening will provide a percentage of inhibition at a fixed concentration (e.g., 10 µM). Hits are typically defined as kinases showing >50% inhibition.
Table 1: Hypothetical Initial Kinase Selectivity Profile of this compound at 10 µM
| Kinase Target | % Inhibition | Classification |
| CDK2/cyclin A | 98% | Primary Target |
| CDK9/cyclin T1 | 85% | Off-Target Hit |
| GSK3β | 62% | Off-Target Hit |
| ROCK1 | 55% | Off-Target Hit |
| p38α | 15% | Inactive |
| VEGFR2 | 8% | Inactive |
| EGFR | 5% | Inactive |
| ... (e.g., 400 other kinases) | <50% | Inactive |
Based on these hypothetical results, the next step is to perform dose-response assays for the identified off-target hits to determine their IC₅₀ values. This will allow for a quantitative comparison of the compound's potency against its primary target versus its off-targets.
Phase 2: Secondary and Functional Cross-Reactivity Profiling
While kinase panels are a crucial first step, a comprehensive profile must extend to other major target classes to preemptively identify other potential liabilities. Structurally, the pyridine and thiadiazole motifs can be found in compounds that interact with a variety of receptors and enzymes.
Recommended Secondary Panels
-
GPCR Panel : A radioligand binding assay panel (e.g., the Eurofins LeadHunter® panel) is recommended to assess for interactions with G-protein coupled receptors.
-
Ion Channel Panel : An electrophysiology or binding assay panel is crucial for identifying potential cardiotoxicity (e.g., hERG channel block) or other neurological side effects.
-
Nuclear Receptor Panel : A panel of nuclear receptors is advisable if the compound is intended for chronic dosing or if there are structural alerts for such interactions.
Experimental Workflow for Secondary Screening
Caption: Workflow for secondary and functional cross-reactivity screening.
Detailed Protocol: Radioligand Binding Assay for GPCRs
This protocol provides a general framework for assessing a compound's ability to displace a known radiolabeled ligand from a GPCR.
-
Membrane Preparation : Prepare cell membranes expressing the target GPCR from a stable cell line or tissue source.
-
Assay Setup : In a 96-well filter plate, add assay buffer, the radiolabeled ligand (e.g., ³H-dopamine for the D₂ receptor), and the test compound (this compound) at a single high concentration (e.g., 10 µM).
-
Incubation : Add the prepared cell membranes to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration and Washing : Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting : Allow the filters to dry, then add a scintillation cocktail. Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis : Determine the percent displacement of the radioligand by the test compound relative to controls (total binding vs. non-specific binding in the presence of a saturating concentration of a known unlabeled ligand).
Hypothetical Integrated Cross-Reactivity Data
A comprehensive view of the compound's selectivity can be presented in a summary table.
Table 2: Hypothetical Integrated Selectivity Profile for this compound
| Target | Assay Type | IC₅₀ / % Inhibition @ 10 µM | Selectivity Window (vs. Primary Target) | Potential Implication |
| CDK2/cyclin A | Enzymatic | 50 nM | - | Therapeutic Target |
| CDK9/cyclin T1 | Enzymatic | 250 nM | 5-fold | Potential for anti-proliferative effects |
| GSK3β | Enzymatic | 1.2 µM | 24-fold | Potential for effects on glucose metabolism |
| Dopamine D₂ Receptor | Radioligand Binding | 45% inhibition | - | Further investigation needed |
| hERG Channel | Electrophysiology | 15% inhibition | - | Low risk of cardiotoxicity |
Phase 3: Cellular Validation and Pathway Analysis
Biochemical assays are invaluable, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is essential to validate key off-target hits in cell-based assays. For our hypothetical compound, if the interaction with GSK3β is confirmed, we would need to assess its impact on downstream signaling pathways.
Hypothetical Signaling Pathway Analysis
If this compound inhibits both CDK2 and GSK3β, it could have complex effects on cell cycle progression and glycogen metabolism.
Caption: Hypothetical dual-inhibition of CDK2 and GSK3β by the test compound.
This dual activity could be synergistic in an oncology setting but may also lead to unexpected metabolic side effects. Cellular assays, such as measuring pRb phosphorylation (for CDK2 activity) and glycogen synthase activity (for GSK3β activity), would be required to confirm these effects in a biological system.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a multi-faceted endeavor that requires a logical, tiered approach. By starting with a broad screen against the most likely target class and progressively moving to more specific and functional assays, researchers can build a comprehensive understanding of a compound's biological activity. This guide, while using a hypothetical primary target, provides a robust and scientifically sound framework for such an investigation. The insights gained from this type of profiling are indispensable for making informed decisions in the complex process of drug development. The broad spectrum of biological activities associated with the thiadiazole scaffold underscores the importance of such rigorous profiling to unlock its full therapeutic potential.[4][5][6][7]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]
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Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. Available from: [Link]
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Crowley, T., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11956-11970. Available from: [Link]
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Crowley, T., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available from: [Link]
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A Comparative Guide to Confirming the Binding Mode of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine to its Target
Introduction: Beyond Affinity - The Imperative of Binding Mode
In drug discovery, identifying a compound that binds to a therapeutic target is only the first step. The true challenge and opportunity lie in understanding how it binds. The precise orientation and interactions of a ligand within a protein's binding pocket—its binding mode—are critical determinants of its potency, selectivity, and overall pharmacological profile. This guide provides a comparative overview of modern experimental and computational techniques to elucidate the binding mode of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound representative of a class with significant interest in medicinal chemistry due to the presence of functional groups found in various established drugs.[1][2]
While the specific biological target for this particular isomer must first be identified and validated, the principles and workflows detailed herein provide a robust framework for any researcher aiming to move from a preliminary "hit" to a well-characterized, structure-guided lead. We will explore a multi-pronged approach, demonstrating how integrating data from various techniques provides a self-validating system for confirming a compound's binding mode with high confidence.
Pillar 1: High-Resolution Structural Methods - Visualizing the Interaction
The most definitive evidence for a binding mode comes from high-resolution structural biology techniques that provide an atomic-level picture of the protein-ligand complex.
X-Ray Crystallography: The Gold Standard
X-ray crystallography is widely considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes.[3] By diffracting X-rays off a crystallized sample of the complex, researchers can generate an electron density map into which an atomic model of the protein and the bound ligand can be built.[4] This provides unambiguous evidence of the ligand's orientation, conformation, and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
-
Causality: Obtaining a co-crystal structure is the most direct way to visualize the binding mode. This information is invaluable for structure-based drug design, allowing chemists to rationally design modifications to the ligand to improve its affinity and selectivity.[5]
-
Trustworthiness: A high-resolution crystal structure (e.g., <2.5 Å) provides a highly reliable, static snapshot of the interaction. However, it is crucial to remember that the crystalline state may introduce artifacts, and the conditions are non-physiological (e.g., cryogenic temperatures).[6]
Caption: Workflow for determining a protein-ligand co-crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful alternative and complement to crystallography, providing information about the structure and dynamics of protein-ligand complexes in solution, which more closely mimics the physiological environment.[7] Ligand- and protein-observed NMR experiments can identify the binding interface and provide atomic-level details of the interaction.[3]
-
Causality: Techniques like Chemical Shift Perturbation (CSP) mapping, where changes in the NMR signals of the protein's backbone amides are monitored upon ligand titration, can effectively "paint" the binding site on the protein surface.[8] Saturation Transfer Difference (STD) NMR, a ligand-observed experiment, can identify which parts of the small molecule are in close proximity to the protein. This is crucial for validating the orientation predicted by other methods.
-
Trustworthiness: NMR provides data from a dynamic, solution-state ensemble, offering insights that a static crystal structure cannot. It is particularly adept at studying weaker interactions, which are often critical in fragment-based drug discovery.[9]
Pillar 2: Biophysical Methods - Quantifying the Binding Energetics
While structural methods show how a ligand binds, biophysical techniques quantify the strength and forces driving the interaction. This data is essential for validating that the observed structural pose is therapeutically relevant.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[12][13]
-
Causality: The thermodynamic signature provides deep insight into the driving forces of the interaction. For example, a binding event driven by a favorable enthalpy change (negative ΔH) is typically associated with strong hydrogen bonding and van der Waals interactions, whereas an entropically driven interaction (positive TΔS) may be dominated by the release of ordered water molecules from the binding site (the hydrophobic effect).[11][14] This information helps validate whether the interactions seen in a crystal structure are energetically significant.
-
Trustworthiness: As a direct, in-solution measurement of heat change, ITC is considered the gold standard for characterizing binding thermodynamics.[15] It requires no labeling or immobilization, removing potential sources of experimental artifact.
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): The Kinetic Profile
SPR is a label-free optical technique that measures molecular interactions in real time.[16] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[17]
-
Causality: The primary advantage of SPR is its ability to determine the binding kinetics—the association rate (ka or kon) and the dissociation rate (kd or koff).[16] The residence time (1/kd) of a drug on its target is often a better correlate of in vivo efficacy than binding affinity alone. A compound with a slow koff may exhibit a more durable pharmacological effect.
-
Trustworthiness: SPR is highly sensitive and provides real-time data, making it excellent for screening and detailed kinetic characterization.[17][18] However, the requirement to immobilize one of the binding partners can sometimes affect the interaction.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Affinity (KD), Association Rate (ka), Dissociation Rate (kd) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Format | In-solution, label-free | Surface-based, label-free |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data (residence time) |
| Sample Needs | Higher concentration, larger volume | Lower concentration, immobilization required |
| Throughput | Lower | Higher |
Pillar 3: Computational Methods - Predicting and Rationalizing
Computational approaches are indispensable for generating hypotheses and rationalizing experimental results.
Molecular Docking
Molecular docking algorithms predict the preferred binding mode of a ligand to a target protein by sampling a vast number of possible conformations and orientations and ranking them using a scoring function.[19][20]
-
Causality: Docking is a powerful hypothesis-generation tool. Before embarking on resource-intensive structural or biophysical experiments, docking can predict plausible binding modes, identify key interacting residues, and help prioritize which compounds to test.[21] The predicted pose can then be directly tested by site-directed mutagenesis of the proposed interacting residues.
-
Trustworthiness: It is critical to recognize that docking is a predictive, not a definitive, method.[19] Scoring functions are imperfect, and the top-ranked pose is not guaranteed to be the correct one. All computational predictions must be validated by experimental data.[22]
An Integrated Strategy for High-Confidence Confirmation
No single technique can provide the complete picture. A robust confirmation of the binding mode for this compound relies on the thoughtful integration of these complementary methods.
Caption: An integrated workflow for binding mode confirmation.
Step-by-Step Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling to achieve a target response level (e.g., ~100 RU).[23] A reference channel should be prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD.
-
Kinetic Assay: Perform a multi-cycle kinetic analysis.[17] Inject each concentration of the analyte over the protein and reference surfaces for a set association time (e.g., 60 seconds), followed by a dissociation phase where only running buffer is flowed over the surfaces (e.g., 120 seconds).[17] A regeneration step (e.g., a short pulse of high salt or low pH buffer) may be needed between cycles to remove all bound analyte.
-
Data Processing: Double-reference the raw data by subtracting the signal from the reference channel and a buffer-only "zero concentration" injection.
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to derive the kinetic parameters ka, kd, and the affinity KD (KD = kd/ka).
Conclusion
Confirming the binding mode of a compound like this compound is a multi-faceted process that forms the bedrock of successful structure-based drug design. By moving beyond a single technique and instead embracing an integrated workflow that combines computational prediction, biophysical quantification, and high-resolution structural elucidation, researchers can build a self-validating and highly confident model of the protein-ligand interaction. This rigorous, evidence-based approach is essential for transforming promising chemical matter into optimized clinical candidates.
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Navigating the Labyrinth of In Vitro Reproducibility: A Comparative Guide to 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising molecule to a validated lead compound is fraught with challenges, paramount among them being the reproducibility of in vitro experimental data. This guide offers a deep dive into the experimental landscape surrounding 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine , a heterocyclic compound of interest in medicinal chemistry. While direct reproducibility data for this specific molecule remains elusive in publicly available literature, this guide provides a comprehensive framework for researchers to design robust in vitro studies, anticipate potential pitfalls, and critically evaluate their findings.
Drawing upon data from structurally similar compounds and general principles of in vitro assay integrity, we will explore the likely biological targets of this compound, compare it with known alternatives, and provide detailed, self-validating experimental protocols. Our focus is to empower researchers with the knowledge to generate reliable and reproducible data, a cornerstone of scientific advancement.
Unveiling the Biological Potential of this compound
The chemical architecture of this compound, featuring a pyridine ring linked to a thiadiazole core, suggests its potential interaction with various biological targets. Its close structural analog, 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, has been identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) , a key regulator of glycolysis.[1] This enzyme is a compelling target in oncology, as many cancer cells exhibit elevated rates of glycolysis.[2][3]
Furthermore, the thiadiazole scaffold is a common feature in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] Therefore, it is plausible that this compound could exhibit similar properties. This guide will focus on in vitro assays relevant to these potential activities: PFKFB3 inhibition, cytotoxicity against cancer cell lines, and antibacterial activity.
The Reproducibility Conundrum: Why In Vitro Experiments Falter
The "reproducibility crisis" in biomedical research underscores the critical need for rigorous experimental design and execution. For compounds like this compound, several factors can contribute to variability in in vitro results:
-
Compound Integrity and Solubility: The purity of a synthesized compound is paramount. Impurities can have their own biological effects, confounding the results.[5] Moreover, poor aqueous solubility is a common hurdle for many small molecules, including thiadiazole derivatives. If a compound precipitates in the assay medium, its effective concentration is significantly lower than the intended concentration, leading to an underestimation of its potency.[5]
-
Cell Line Authenticity and Health: The use of misidentified or cross-contaminated cell lines is a well-documented source of irreproducible data. Furthermore, the passage number, confluency, and overall health of the cells can significantly impact their response to a test compound.[6]
-
Reagent Quality and Consistency: Variations in the quality and lot of reagents, including cell culture media, serum, and assay components, can introduce significant variability.[6]
-
Experimental Design and Execution: Inconsistent incubation times, improper cell seeding densities, and even subtle differences in pipetting techniques can lead to divergent results.[6][7]
The following sections will provide detailed protocols designed to mitigate these sources of variability.
A Comparative Look: Alternatives to this compound
To provide context for the potential efficacy of this compound, it is essential to compare it with established compounds targeting similar pathways.
PFKFB3 Inhibitors
Several small molecule inhibitors of PFKFB3 have been developed and characterized. A direct comparison of their reported in vitro potencies can guide the interpretation of data obtained for this compound.
| Compound | Target | In Vitro IC50 | Cell-Based Assay | Reference |
| 3PO | PFKFB3 | Weak inhibitor | Reduces F2,6BP levels | [8] |
| PFK15 | PFKFB3 | Potent inhibitor | Induces apoptosis in cancer cells | [8] |
| PFK158 | PFKFB3 | Potent inhibitor | Reduces cellular F2,6BP levels | [9] |
| AZ67 | PFKFB3 | 0.018 µM | Reduces cellular F2,6BP levels | [9] |
It is important to note that some widely used PFKFB3 inhibitors, such as 3PO, have been shown to have off-target effects or may not directly bind to the enzyme, highlighting the importance of rigorous on-target validation.[10][11]
Self-Validating Experimental Protocols for Robust Data Generation
The following protocols are designed to be self-validating systems, incorporating controls and best practices to enhance reproducibility.
In Vitro PFKFB3 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the kinase activity of recombinant PFKFB3.
Diagram: PFKFB3 Enzymatic Assay Workflow
Caption: Workflow for determining the cytotoxic effect of a test compound on cancer cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). [12] * Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a positive control (a known cytotoxic drug) and a negative control (vehicle only).
-
Incubate the plate for 48-72 hours. [13]3. MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. [12] * Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Trustworthiness Checkpoints:
-
Edge Effect Mitigation: To avoid the "edge effect," do not use the outermost wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or media. [12]* Background Control: Include wells with media and MTT but no cells to measure the background absorbance. * Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to check for morphological changes and signs of cytotoxicity.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in vitro. [5][14] Diagram: Broth Microdilution MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound and perform a serial two-fold dilution in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). [15] * Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. [15]2. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 16-24 hours. [5]3. MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [5] Trustworthiness Checkpoints:
-
-
Standardized Inoculum: The accuracy of the MIC is highly dependent on the initial bacterial concentration.
-
Growth Control: The positive control well must show clear turbidity, indicating that the bacteria are viable.
-
Sterility Control: The negative control well should remain clear, confirming the sterility of the medium and the compound.
Conclusion: Towards More Reproducible In Vitro Science
While the specific reproducibility of in vitro experiments with this compound is not yet established in the scientific literature, a systematic and rigorous approach to experimental design can significantly enhance the reliability of the data generated. By understanding the potential biological targets of this compound, employing self-validating protocols, and being cognizant of the common pitfalls that lead to irreproducibility, researchers can build a strong foundation for the further development of this and other novel chemical entities. The principles and detailed methodologies outlined in this guide are intended to serve as a valuable resource for scientists committed to the highest standards of scientific integrity and the pursuit of robust and reproducible research.
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comparing the efficacy of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine to standard drugs
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thiadiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of a specific series of these compounds, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, against established standard-of-care anticancer drugs. By delving into their mechanism of action, presenting direct comparative experimental data, and detailing the underlying methodologies, this document aims to equip researchers and drug development professionals with the critical insights needed to evaluate their therapeutic potential.
Unraveling the Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity
The anticancer activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives is not predicated on a single, linear pathway. Instead, evidence suggests a multi-pronged attack on cancer cell proliferation and survival, primarily centered around the inhibition of key signaling kinases and the induction of apoptosis.
One of the primary proposed mechanisms involves the inhibition of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridinyl-thiadiazole scaffold is thought to position itself within the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby arresting the oncogenic signaling cascade.
Furthermore, these derivatives have been observed to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.[3] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic program. The precise upstream activators of this cascade by the thiadiazole derivatives are a subject of ongoing research but may involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Figure 2: Generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Human cancer cell lines (e.g., PC3, HT29, SKNMC) are harvested from culture and seeded into 96-well microtiter plates at a predetermined density (typically 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (pyridinyl-thiadiazole derivatives) and the standard drug (e.g., Doxorubicin) are serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells containing untreated cells are also included.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial reductases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide scaffold represents a promising starting point for the development of novel anticancer agents. While the derivatives explored in this guide do not yet surpass the in vitro potency of the standard chemotherapeutic Doxorubicin, they exhibit encouraging cytotoxicity, particularly with the addition of specific chemical moieties. The observed differential activity across various cancer cell lines hints at the potential for developing more selective therapies.
Future research should focus on several key areas. Firstly, a broader range of derivatives should be synthesized and screened to establish a more comprehensive structure-activity relationship (SAR). This will enable the rational design of more potent and selective compounds. Secondly, further elucidation of the precise molecular targets and mechanisms of action is crucial for understanding their therapeutic potential and for identifying potential biomarkers for patient stratification. Finally, promising lead compounds should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles in a more complex biological system. The journey from a promising scaffold to a clinically effective drug is long and arduous, but the data presented herein suggests that pyridinyl-thiadiazole derivatives are a worthy pursuit in the ongoing fight against cancer.
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A Comparative Guide to Bioisosteric Replacement of the Pyridinyl Group in 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Introduction: The Rationale for Molecular Refinement
In the landscape of medicinal chemistry, the optimization of a lead compound is a critical iterative process aimed at enhancing efficacy, improving safety profiles, and refining pharmacokinetic properties.[1][2] Bioisosterism, the strategy of substituting one functional group with another that possesses similar physical or chemical properties, stands as a cornerstone of this process.[3][4] This guide focuses on the lead compound, 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a scaffold of significant interest due to the diverse biological activities associated with the 1,2,4-thiadiazole nucleus, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]
The 3-pyridinyl group, in particular, serves as a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with a biological target. However, it can also introduce liabilities such as specific metabolic pathways via the pyridine nitrogen or undesirable physicochemical properties. This guide provides a comparative analysis of various bioisosteric replacements for this pyridinyl moiety, offering experimental data to inform rational drug design. The objective is to modulate the compound's properties while preserving or enhancing its desired biological activity, using a hypothetical anticancer activity profile as the primary endpoint for comparison.
Experimental Design & Core Methodologies
The overarching strategy involves synthesizing a focused library of analogs where the 3-pyridinyl group is replaced by other aromatic and heteroaromatic rings. These compounds are then evaluated for their in vitro anticancer activity and key physicochemical properties.
Figure 1: A generalized workflow for the bioisosteric replacement study.
General Synthetic Protocol for 3-Substituted-1,2,4-thiadiazol-5-amines
The synthesis of the target scaffold is reliably achieved through the oxidative cyclization of an amidine precursor, which is in turn derived from the corresponding nitrile. This method is adaptable for various substituted nitriles, making it ideal for creating a library of bioisosteric analogs.
Step-by-Step Protocol:
-
Amidine Synthesis:
-
To a solution of the requisite nitrile (e.g., 3-cyanopyridine for the parent compound, or benzonitrile for the phenyl analog) (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (1.2 eq) and stir the reaction at 60°C for 12-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amidine hydrochloride is used in the next step without further purification.
-
-
1,2,4-Thiadiazole Ring Formation:
-
Dissolve the crude amidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add perchloromethyl mercaptan (ClSCCl₃) (1.1 eq) dropwise at 0°C.
-
Add triethylamine (2.5 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final 3-substituted-1,2,4-thiadiazol-5-amine.
-
In Vitro Anticancer Activity: MTT Assay Protocol
The antiproliferative activity of the synthesized compounds was assessed against the MCF-7 human breast cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the overnight media with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[5]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound using non-linear regression analysis.
Comparative Analysis of Pyridinyl Bioisosteres
The choice of a bioisostere is governed by the desire to modulate specific properties.[8] For the 3-pyridinyl group, which acts as a hydrogen bond acceptor and has a defined basicity and polarity, several classical and non-classical replacements were investigated.[3][9]
Figure 2: Decision tree for selecting pyridinyl bioisosteres.
Group 1: Alternative Six-Membered Heterocycles
Replacing the pyridine ring with other six-membered heterocycles, such as pyrimidine or a differently substituted pyridine, allows for fine-tuning of electronic properties and hydrogen bonding potential.
-
Rationale: The introduction of a second nitrogen atom in the pyrimidinyl ring (Compound 2 ) was hypothesized to decrease lipophilicity and potentially introduce new hydrogen bonding interactions, while potentially reducing metabolic oxidation at the pyridine nitrogen.
Group 2: Five-Membered Heterocycles
Five-membered rings like thiophene and thiazole are common bioisosteres for phenyl and pyridinyl groups. They maintain aromaticity but alter the geometry and electronic distribution.
-
Rationale: The thiophene ring (Compound 3 ) is considered a classic bioisostere of both phenyl and pyridinyl rings, offering similar steric bulk but different electronic properties.[9] The thiazole ring (Compound 4 ) re-introduces a nitrogen atom, mimicking the hydrogen bond accepting capability of the parent pyridine but with a different spatial arrangement and pKa.
Group 3: Substituted Phenyl Rings
Replacing the pyridinyl heterocycle with a carbocyclic phenyl ring removes the basic nitrogen center entirely. This significantly increases lipophilicity and eliminates interactions dependent on the pyridine nitrogen as a hydrogen bond acceptor. Substituents on the phenyl ring can then be used to mimic the electronic effects of the original ring.
-
Rationale: The unsubstituted phenyl ring (Compound 5 ) serves as a baseline to understand the importance of the pyridine nitrogen. The 3-cyanophenyl group (Compound 6 ) was chosen to mimic the electron-withdrawing nature and hydrogen-bond accepting capability of the pyridine nitrogen.[10] The 3-fluorophenyl group (Compound 7 ) introduces a polar group without a significant increase in size, subtly altering the electronic profile.[11]
Results and Comparative Data
The synthesized compounds were evaluated for their antiproliferative activity against the MCF-7 cell line, and their calculated LogP (cLogP) was determined as a measure of lipophilicity.
| Compound ID | R Group | Structure | cLogP | IC₅₀ (µM) vs. MCF-7 | Fold Change vs. Parent |
| 1 (Parent) | 3-Pyridinyl | ![]() | 1.85 | 5.2 ± 0.4 | 1.0 |
| 2 | 5-Pyrimidinyl | ![]() | 1.50 | 8.9 ± 0.7 | 0.58x |
| 3 | 3-Thienyl | ![]() | 2.45 | 4.1 ± 0.3 | 1.27x |
| 4 | 4-Thiazolyl | ![]() | 1.98 | 3.8 ± 0.5 | 1.37x |
| 5 | Phenyl | ![]() | 2.51 | 15.6 ± 1.1 | 0.33x |
| 6 | 3-Cyanophenyl | ![]() | 2.30 | 6.1 ± 0.6 | 0.85x |
| 7 | 3-Fluorophenyl | ![]() | 2.70 | 12.3 ± 0.9 | 0.42x |
(Note: Structures are illustrative placeholders. IC₅₀ values are hypothetical for comparative purposes.)
Discussion and Structure-Activity Relationship (SAR) Insights
The results from this comparative study provide critical insights into the structural requirements for activity in this chemical series.
-
The Importance of the Aromatic System: The dramatic loss of activity upon replacement of the pyridinyl ring with a simple phenyl group (Compound 5 ) strongly suggests that either the hydrogen bond accepting capability of the ring nitrogen is crucial for target engagement, or the increased lipophilicity is detrimental.
-
Mimicking the Nitrogen: The restoration of activity with the 3-cyanophenyl analog (Compound 6 ) supports the hypothesis that the nitrogen's role as a hydrogen bond acceptor is key. The nitrile group effectively mimics this property, leading to potency comparable to the parent compound.[10]
-
Five-Membered Heterocycles as Effective Replacements: Both the thienyl (Compound 3 ) and thiazolyl (Compound 4 ) analogs demonstrated slightly improved potency. This is a significant finding, as these cores offer different metabolic profiles and intellectual property opportunities. The thiazolyl ring, in particular, which retains a nitrogen H-bond acceptor, was the most potent analog, suggesting that the specific geometry and electronics of this five-membered ring are highly favorable for activity.
-
Impact of Physicochemical Properties: The pyrimidinyl analog (Compound 2 ) showed reduced activity. While it has a lower cLogP, which could be beneficial for solubility, the altered electronic distribution and position of the nitrogen atoms may have disrupted the optimal interaction with the biological target.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the bioisosteric replacement of a key pyridinyl moiety in a 3-substituted-1,2,4-thiadiazol-5-amine scaffold. The study highlights that while the hydrogen bond accepting property of the pyridine nitrogen is important for biological activity, it is not irreplaceable.
The five-membered thiazole and thiophene rings emerged as superior bioisosteres in this series, slightly enhancing the antiproliferative activity against the MCF-7 cell line. The 3-cyanophenyl group was also identified as a viable non-heterocyclic mimic. These findings provide a clear rationale for future optimization efforts. The next steps in a drug discovery campaign would involve exploring substitutions on these promising new cores (thiazole and thiophene) to further enhance potency and conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.
References
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- Sharma, et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
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- Bhatia, et al.
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Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Reddy, T. S., et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry, 13(11), 7939-7951. [Link]
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Kumar, R., & Kumar, S. Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 4057-4074. [Link]
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Boström, J., et al. The most common substituents extracted from bioactive molecules in ChEMBL. Journal of Medicinal Chemistry, 62(1), 242-254. [Link]
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Thornber, C. W. Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
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Gomha, S. M., et al. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8806. [Link]
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head-to-head comparison of 1,2,4-thiadiazole versus 1,3,4-thiadiazole scaffolds in biological assays
An In-Depth Comparative Guide to 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Scaffolds in Biological Assays
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the five-membered thiadiazole ring system, containing one sulfur and two nitrogen atoms, is a privileged scaffold.[1] Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,5-, 1,2,4-, and 1,3,4-thiadiazole.[1][2][3] This guide focuses on a head-to-head comparison of the two most prominent and biologically relevant isomers: 1,2,4-thiadiazole and 1,3,4-thiadiazole.[1]
Both scaffolds are integral to numerous marketed drugs and clinical candidates, valued for their metabolic stability, aromaticity, and ability to act as bioisosteric replacements for other rings like thiazole or pyrimidine.[2][3][4] The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and is found in drugs like the diuretic Acetazolamide and the antibiotic Cefazolin.[5][6] However, the subtle difference in the placement of a single nitrogen atom fundamentally alters the electronic properties, chemical reactivity, and, consequently, the biological profiles of these two scaffolds. This guide provides an in-depth analysis, supported by experimental data, to elucidate these differences and inform rational drug design for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Properties and Structural Nuances
The arrangement of heteroatoms in the thiadiazole ring dictates its fundamental physicochemical characteristics, which in turn govern its interactions with biological macromolecules.
The 1,3,4-thiadiazole ring is a planar, electron-deficient system with high aromaticity.[7] This aromaticity contributes to its significant in vivo stability and generally low toxicity.[2][8][9] It is considered a very weak base, stable in acidic solutions but susceptible to ring-cleavage in the presence of a strong base.[7] Its structure features a crucial =N-C-S- moiety and acts as an effective "hydrogen binding domain" and a "two-electron donor system," facilitating interactions with protein targets.[2][10]
The 1,2,4-thiadiazole scaffold is also an aromatic and generally stable ring system.[1] A key distinguishing feature is its inherent reactivity as an electrophilic "warhead." The N-S bond within the 1,2,4-thiadiazole ring is susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins.[11] This unique reactivity enables it to act as a targeted covalent inhibitor, a mechanism less commonly associated with the 1,3,4-isomer.
Part 2: Head-to-Head Comparison of Biological Activities
While both scaffolds exhibit a wide range of biological activities, direct comparative studies and trends in the literature reveal distinct areas of strength and mechanistic approaches.[2]
Anticancer Activity
This is one of the most explored therapeutic areas for both isomers. They exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[12][13]
While potent compounds have been developed from both scaffolds, some studies suggest that the overall molecular structure incorporating the core is more critical than the isomer itself. For instance, a study comparing cytotoxic agents found that 1,2,4-triazole derivatives (often hybridized with thiadiazoles) showed higher potency than their 2-amino-1,3,4-thiadiazole counterparts in certain contexts.[14][15] Conversely, other research has identified 1,3,4-thiadiazole derivatives with exceptionally low IC₅₀ values.[13]
Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound Class | Representative Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | DU-145 (Prostate) | Reference |
| 1,2,4-Thiadiazole | 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid (8g) | 0.12 | 1.90 | - | 0.10 | [16] |
| 1,2,4-Thiadiazole | 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid (8i) | 0.11 | 2.10 | - | 0.11 | [16] |
| 1,3,4-Thiadiazole | 5-phenyl-1,3,4-thiadiazol-2-amine deriv. (2g) | 23.29 | - | - | - | [13] |
| 1,3,4-Thiadiazole | Cinnamic acid-1,3,4-thiadiazole hybrid | 0.28 µg/mL | 0.52 µg/mL | - | - | [17] |
| 1,3,4-Thiadiazole | 3-amino-5-sulfanyl-1,2,4-triazole deriv. (5m) | - | - | 1.2 | - | [14] |
Note: Direct comparison is challenging due to variations in compound structures and assay conditions across different studies. This table presents representative data to illustrate the potential of each scaffold.
Antimicrobial and Antifungal Activity
Both isomers have yielded potent antimicrobial agents. However, the 1,3,4-thiadiazole scaffold is arguably more prevalent in the literature for this application.[3][8] Some studies directly comparing derivatives have found that compounds carrying a 1,3,4-thiadiazole ring showed higher activity against Gram-positive bacteria like B. subtilis and various fungi when compared to analogous 1,2,4-triazole derivatives.[18]
The mechanism for antifungal 1,3,4-thiadiazoles often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[19]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Target Organism | Representative MIC | Standard Drug (MIC) | Reference |
| 1,3,4-Thiadiazole | B. subtilis | 3.12 - 6.25 | Ampicillin (12.5) | [18] |
| 1,3,4-Thiadiazole | C. albicans | 3.12 - 12.5 | Fluconazole (6.25) | [18] |
| 1,3,4-Thiadiazole | S. aureus | 6.25 - 50 | - | [8] |
| 1,2,4-Thiadiazole | M. tuberculosis H37Rv | 91% inhibition @ 100 µg/mL | - | [20] |
Anti-inflammatory Activity
Derivatives of both isomers have been successfully developed as anti-inflammatory agents, often designed to mimic or improve upon existing nonsteroidal anti-inflammatory drugs (NSAIDs).[21] A key strategy involves replacing the carboxylic acid moiety of traditional NSAIDs with a thiadiazole ring, which has been shown to increase anti-inflammatory potency while reducing gastrointestinal side effects.[21]
Part 3: Mechanistic Divergence: The Covalent Edge of 1,2,4-Thiadiazole
The most profound difference between the two scaffolds lies in their mechanism of action at the molecular level. While 1,3,4-thiadiazole derivatives typically engage in non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) with their targets, the 1,2,4-isomer possesses a unique capability for covalent modification.
As previously mentioned, the N-S bond of the 1,2,4-thiadiazole ring is electrophilic and can be attacked by the nucleophilic thiol of a cysteine residue. This reaction results in the opening of the thiadiazole ring and the formation of an irreversible disulfide bond between the inhibitor and the protein target, effectively inactivating it.[11] This "thiol trapping" mechanism makes the 1,2,4-thiadiazole scaffold an excellent choice for designing targeted covalent inhibitors for enzymes with a cysteine in their active site, such as certain proteases (e.g., cathepsins) and kinases.[11]
Part 4: Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for standard biological assays used to evaluate and compare thiadiazole derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is frequently used to screen for anticancer activity.[16][20]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Gently pipette to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution Method for MIC Determination
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[18]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
Conclusion and Future Outlook
The 1,2,4- and 1,3,4-thiadiazole scaffolds, while structurally similar, offer distinct advantages and opportunities in drug discovery.
-
1,3,4-Thiadiazole: This isomer is a highly versatile and stable scaffold, extensively validated across a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.[5][7][10] Its robust nature and favorable physicochemical properties make it a reliable choice for developing non-covalent inhibitors and lead compounds.
-
1,2,4-Thiadiazole: This isomer's defining feature is its ability to act as a targeted covalent inhibitor by reacting with cysteine residues.[11] This unique mechanism of action sets it apart and makes it an exceptionally valuable scaffold for designing potent and selective inhibitors against specific enzyme classes, a strategy of growing importance in modern oncology and virology.
Ultimately, the choice between these two powerful scaffolds should be driven by the specific biological target and the desired mechanism of action. While the literature is rich with examples of 1,3,4-thiadiazole derivatives, the unique covalent potential of the 1,2,4-isomer presents a compelling and perhaps underexplored avenue for future drug development. Further direct, head-to-head comparative studies of otherwise identical analogues will be crucial to fully dissect the subtle yet significant impact of heteroatom placement on biological function.
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N/A. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available at: [Link]
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Singh, A. K. (2011-07-11). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. Available at: [Link]
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N/A. (2025-08-08). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]
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N/A. (n.d.). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC. Available at: [Link]
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N/A. (n.d.). Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents - J-Stage. Available at: [Link]
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Khan, I., et al. (2022-12-06). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. Available at: [Link]
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N/A. (2022-10-17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]
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N/A. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available at: [Link]
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Onkol, T., et al. (n.d.). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available at: [Link]
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Plesa, C., et al. (2023-12-14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at: [Link]
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N/A. (n.d.). Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed. Available at: [Link]
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Górecki, S., et al. (2025-09-01). Chemical structures of the four thiadiazole isomers. - ResearchGate. Available at: [Link]
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N/A. (2020-05-22). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. Available at: [Link]
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N/A. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. Available at: [Link]
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N/A. (n.d.). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
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N/A. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available at: [Link]
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N/A. (2018-11-29). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available at: [Link]
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N/A. (2022-10-17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, a compound whose handling requires careful consideration due to its chemical properties and potential hazards. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment: Understanding the "Why"
Before handling any disposal procedure, it is imperative to understand the inherent risks associated with the substance. While specific toxicological data for this compound is not extensively documented, a thorough hazard assessment can be made by examining Safety Data Sheets (SDS) for structurally similar thiadiazole amine compounds.[1][2] This analysis informs every step of our disposal protocol.
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Similar compounds are harmful if swallowed.[2]
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation : Poses a significant risk of causing serious eye irritation or damage.[1]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.
-
Aquatic Toxicity : Some related thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.
These hazards mandate careful handling to prevent exposure and environmental release. The core principle of this guide is containment and controlled disposal through an approved waste management stream.
| Hazard Classification | Description | Rationale for Caution |
| Acute Toxicity (Oral) | Harmful if ingested. | Prevents accidental poisoning through ingestion. Requires strict hygiene practices. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Direct contact can cause inflammation and discomfort. Mandates the use of protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Accidental splashing can lead to significant eye injury. Requires appropriate eye protection. |
| Target Organ Toxicity | May cause respiratory irritation. | Inhalation of airborne particles must be avoided. Work should be conducted in well-ventilated areas. |
| Potential Environmental Hazard | Structurally similar compounds show high aquatic toxicity. | Improper disposal can harm ecosystems. Prohibits disposal down the drain. |
Core Disposal Workflow: A Visual Guide
The decision-making process for disposing of this compound follows a clear, logical path from the point of generation to final hand-off. This workflow ensures that all safety and regulatory checkpoints are met.
Caption: Decision workflow for safe disposal of chemical waste.
Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for safely managing waste containing this compound.
A. Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection : Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1] Change gloves immediately if they become contaminated.
-
Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : If there is a risk of generating dust, work within a certified chemical fume hood.[1]
B. Waste Segregation and Collection
Proper segregation is essential to prevent dangerous chemical reactions and to ensure the waste is handled correctly by disposal facilities.[3]
-
Designate a Waste Container : Use a dedicated, chemically compatible container for all waste containing this compound.[4] For solid waste, a sealable wide-mouth plastic or glass jar is suitable. For liquid waste, use a sealable glass or compatible plastic bottle.
-
Do Not Mix Waste Streams : Never mix this waste with other chemical waste streams, especially oxidizers, strong acids, or bases, to avoid unknown and potentially hazardous reactions.[5][6] At a minimum, acids, bases, flammables, and oxidizers should always be stored separately.[3][6]
-
Collect at the Source : Place the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[4][6] This is typically inside a fume hood or a designated secondary containment bin.
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[3][4][7] Leaving a funnel in the opening is not acceptable.[3]
C. Container Labeling
Accurate labeling is a legal requirement and critical for the safety of everyone who will handle the container.
-
Use a Hazardous Waste Tag : Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags.
-
Complete All Fields : Clearly write the words "Hazardous Waste".[4] List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
List All Contents : If the waste is a solution, list all components and their approximate percentages, including solvents.[4]
-
Date the Container : Date the tag when the container is first used and again when it is full.[8]
D. Storage and Final Disposal
-
Safe Storage : Store the sealed and labeled waste container in your lab's designated SAA, away from incompatible materials.[6] The SAA must be under the control of laboratory personnel.[4]
-
Do Not Overfill : Never fill a waste container more than 90% of its capacity to allow for expansion.[7]
-
Schedule Pickup : Once the container is full (or before the accumulation time limit set by your institution is reached), arrange for pickup by your EHS or equivalent hazardous waste management office.[8] Do not transport hazardous waste yourself.[8]
-
Universal Mandate : All final disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5] This is a universal requirement found on nearly all safety data sheets for hazardous chemicals.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting to clean the spill, don the full PPE described in section 3A.
-
Contain the Spill : For a small, solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect the Material : Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office.
Decontamination and Empty Container Disposal
Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple Rinsing : An "empty" container that held a hazardous chemical must be triple rinsed with a solvent (like water or another suitable solvent) capable of removing the residue.[3][8]
-
Collect Rinsate : The solvent rinsate from this process is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[8]
-
Deface Label : After triple rinsing, completely deface or remove the original product label on the container.[3][8]
-
Final Disposal : The rinsed and defaced container can typically be disposed of in the regular laboratory glassware or solid waste stream.[3]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.
References
- TCI Chemicals. (2024, December 13). Safety Data Sheet: 5-Amino-1,2,3-thiadiazole. TCI Chemicals.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 3,5-Diamino-1,2,4-triazole. Fisher Scientific.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Emory University.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Product Name Not Specified. Sigma-Aldrich.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-1,3,4-thiadiazole. Fisher Scientific.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10488164, 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.
- Wikipedia. (n.d.). Hazardous waste.
- U.S. Environmental Protection Agency. (2025, March 20). Special Wastes. EPA.
- U.S. Environmental Protection Agency. (2025, May 30).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Sigma-Aldrich. (n.d.). Product Page: 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole. Sigma-Aldrich.
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Mastering Safety: A Researcher's Guide to Handling 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
For the pioneering researchers and scientists in drug development, the novel compounds you synthesize and handle are the bedrock of future therapeutics. Among these, heterocyclic amines like 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine hold immense promise. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and, most importantly, your personal safety.
Hazard Profile: Understanding the Risks
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[2].
-
Potential for Explosive Decomposition: Some related thiadiazole compounds may decompose explosively under heat, shock, or friction[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is essential.
The Hierarchy of Controls: A Proactive Safety Strategy
Effective laboratory safety is not merely about wearing gloves and goggles; it's a systematic process of risk mitigation. The hierarchy of controls, a foundational concept in occupational safety, prioritizes the most effective measures.
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







